molecular formula C11H9FN2O B181903 (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone CAS No. 30148-19-7

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Cat. No.: B181903
CAS No.: 30148-19-7
M. Wt: 204.2 g/mol
InChI Key: CRHRYUUOKSCFMK-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1-methyl-1H-imidazole ring, a privileged scaffold in pharmaceutical development due to its widespread presence in biologically active compounds . The imidazole moiety is a key structural component in a diverse range of therapeutic agents, including antihistamines, antiulcer drugs, antifungals, and antiprotozoals, which highlights the potential of this core for exploring new pharmacological activities . As a fluorinated aromatic ketone, this compound serves as a versatile synthon for the synthesis of more complex molecules. Researchers utilize it to develop novel compounds for probing biological pathways and identifying new therapeutic candidates. The strategic incorporation of fluorine can influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable tool in the design of target-specific chemical probes . All products are intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHRYUUOKSCFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360979
Record name (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30148-19-7
Record name (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Key Heterocyclic Ketone

This technical guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone. This molecule, belonging to the class of 2-aroyl-1-methyl-1H-imidazoles, represents a significant scaffold in medicinal chemistry and materials science. The strategic placement of a 2-fluorophenyl group on the methanone core attached to a 1-methyl-1H-imidazole moiety offers a unique combination of electronic and steric properties, making it a valuable target for further chemical exploration.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of steps, delving into the causality behind experimental choices to provide a deeper understanding of the synthetic strategy. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Strategic Approach: The Lithiation-Acylation Pathway

The synthesis of 2-aroyl-1-methyl-1H-imidazoles has been approached through various methods. However, direct Friedel-Crafts acylation of 1-methyl-1H-imidazole at the 2-position is generally not feasible due to the electronic nature of the imidazole ring and the potential for complexation with the Lewis acid catalyst. A more reliable and widely employed strategy involves the initial deprotonation of the C2-proton of 1-methyl-1H-imidazole to form a potent nucleophile, followed by its reaction with a suitable acylating agent.[1]

The C2-proton of 1-methyl-1H-imidazole is the most acidic proton on the imidazole ring, making it susceptible to deprotonation by strong organolithium bases such as n-butyllithium (n-BuLi). This generates the highly reactive 2-lithio-1-methyl-1H-imidazole intermediate. This nucleophilic species can then readily attack an electrophilic carbonyl carbon of an acylating agent.

While acyl chlorides are common acylating agents, their high reactivity can sometimes lead to side reactions. A more controlled acylation can be achieved using less reactive acyl donors. A well-documented approach for the synthesis of 2-aroyl-1-methyl-1H-imidazoles employs 1-acylpyrrolidines as the acylating agent.[1] This method offers good yields and cleaner reactions. Therefore, this guide will focus on a two-step synthesis: the preparation of the 1-(2-fluorobenzoyl)pyrrolidine acylating agent, followed by its reaction with 2-lithio-1-methyl-1H-imidazole.

Visualizing the Synthesis Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Pathway cluster_0 Part 1: Preparation of Acylating Agent cluster_1 Part 2: Lithiation and Acylation 2-Fluorobenzoic_acid 2-Fluorobenzoic acid 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride 2-Fluorobenzoic_acid->2-Fluorobenzoyl_chloride Acyl chloride formation Thionyl_chloride SOCl₂ 1-(2-Fluorobenzoyl)pyrrolidine 1-(2-Fluorobenzoyl)pyrrolidine 2-Fluorobenzoyl_chloride->1-(2-Fluorobenzoyl)pyrrolidine Amidation Pyrrolidine Pyrrolidine Final_Product This compound 1-(2-Fluorobenzoyl)pyrrolidine->Final_Product 1-Methyl-1H-imidazole 1-Methyl-1H-imidazole 2-Lithio-1-methyl-1H-imidazole 2-Lithio-1-methyl-1H-imidazole 1-Methyl-1H-imidazole->2-Lithio-1-methyl-1H-imidazole C2-Lithiation n-BuLi n-BuLi 2-Lithio-1-methyl-1H-imidazole->Final_Product Acylation

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-(2-Fluorobenzoyl)pyrrolidine

This initial phase focuses on the preparation of the activated acylating agent. The conversion of 2-fluorobenzoic acid to its corresponding acyl chloride, followed by amidation with pyrrolidine, is a standard and efficient method for creating the necessary 1-acylpyrrolidine.

Step 1.1: Preparation of 2-Fluorobenzoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent efficient amidation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0-3.0 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 1.2: Preparation of 1-(2-Fluorobenzoyl)pyrrolidine

Rationale: The reaction of the acyl chloride with pyrrolidine forms the stable amide, 1-(2-fluorobenzoyl)pyrrolidine. The use of a slight excess of pyrrolidine or the addition of a non-nucleophilic base can neutralize the HCl generated during the reaction.

Protocol:

  • In a flask, dissolve pyrrolidine (2.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the pyrrolidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(2-fluorobenzoyl)pyrrolidine by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

This part details the core carbon-carbon bond-forming reaction. The generation of the highly nucleophilic 2-lithio-1-methyl-1H-imidazole is critical and requires anhydrous conditions.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Add 1-methyl-1H-imidazole (1.0 eq) to the THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methyl-1H-imidazole.

  • In a separate flask, dissolve 1-(2-fluorobenzoyl)pyrrolidine (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 1-(2-fluorobenzoyl)pyrrolidine to the solution of 2-lithio-1-methyl-1H-imidazole at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation and Characterization

PropertyValue
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Appearance Expected to be a solid
Calculated m/z 204.07 (M⁺)

Predicted NMR Data:

  • ¹H NMR (predicted): The spectrum is expected to show signals for the methyl group on the imidazole ring (around 3.8-4.2 ppm), two distinct signals for the imidazole ring protons (in the aromatic region, likely between 7.0 and 7.5 ppm), and a complex multiplet for the four protons of the 2-fluorophenyl group (in the aromatic region, likely between 7.1 and 7.8 ppm).

  • ¹³C NMR (predicted): The spectrum should display a signal for the carbonyl carbon (around 180-190 ppm), signals for the carbons of the 1-methyl-1H-imidazole ring (in the range of 120-150 ppm), and the carbons of the 2-fluorophenyl ring (in the range of 115-165 ppm, with characteristic C-F coupling). The methyl carbon should appear around 35-40 ppm.

Mechanism and Causality

The success of this synthetic pathway hinges on several key principles:

  • Regioselective Lithiation: The C2-proton of 1-methyl-1H-imidazole is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This allows for highly selective deprotonation at this position by a strong base like n-BuLi, preventing the formation of other lithiated isomers.

  • Controlled Acylation: The use of 1-acylpyrrolidine as the acylating agent provides a good balance of reactivity. It is electrophilic enough to react with the potent 2-lithio-1-methyl-1H-imidazole nucleophile but is generally more stable and less prone to side reactions than the corresponding acyl chloride.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, maintaining strictly anhydrous conditions throughout the lithiation and acylation steps is critical to prevent the quenching of the 2-lithio-1-methyl-1H-imidazole intermediate and to ensure a high yield of the desired product.

Mechanism cluster_lithiation C2-Lithiation cluster_acylation Acylation Imidazole 1-Methyl-1H-imidazole LithioImidazole 2-Lithio-1-methyl-1H-imidazole Imidazole->LithioImidazole Deprotonation nBuLi n-BuLi Butane Butane LithioImidazole_acyl 2-Lithio-1-methyl-1H-imidazole Acylpyrrolidine 1-(2-Fluorobenzoyl)pyrrolidine Intermediate Tetrahedral Intermediate Product This compound Intermediate->Product Collapse & Elimination Pyrrolidide Lithium pyrrolidide LithioImidazole_acyl->Intermediate Nucleophilic attack

Caption: Mechanism of the lithiation-acylation reaction.

Conclusion and Future Perspectives

The described synthesis pathway offers a reliable and efficient method for obtaining this compound. The use of a lithiated imidazole intermediate is a powerful strategy for the functionalization of the C2 position of the imidazole ring. This technical guide provides a solid foundation for the laboratory-scale synthesis of this and related compounds.

Further research could focus on optimizing reaction conditions to improve yields and reduce reaction times. Additionally, exploring alternative, more atom-economical acylating agents could enhance the green chemistry profile of this synthesis. The availability of this compound through this robust synthetic route will undoubtedly facilitate its investigation in various fields, from the development of new pharmaceuticals to the creation of advanced materials.

References

  • Ohta, S., Hayakawa, S., Moriwaki, H., Harada, S., & Okamoto, M. (1985). Synthesis and Application of Imidazole Derivatives. Synthesis and Acyl Activation of 2-Acyl-1-methyl-1H-imidazoles. Chemical and Pharmaceutical Bulletin, 33(11), 4904-4911.* [Link]

  • Thoomuganti, R. D., et al. (2023). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry, 59(3), 548-551.* [Link]

  • Yuan, X., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o2036.* [Link]

  • Kielesiński, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(23), 8206.* [Link]

  • Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666.* [Link]

  • PrepChem. (2023). Synthesis of 2-(4-chlorobenzyl)-1-[3-(4-fluorobenzoyl)propyl]pyrrolidine. PrepChem.[Link]

  • Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 23(11), 2841-2847.* [Link]

  • Bourne, G. T., et al. (2021). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering, 6(9), 1599-1604.* [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.[Link]

  • Jones, A. M., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1551.* [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a substituted aroyl-imidazole, represents a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, plausible synthesis protocol, and the expected analytical characterization. Due to the limited availability of specific experimental data for this compound (CAS No. 30148-19-7) in publicly accessible literature, this guide integrates data from closely related analogs and computational predictions to offer a robust resource for researchers. The methodologies and expected outcomes are presented with the scientific rigor required for drug development and advanced chemical research.

Introduction and Molecular Structure

This compound belongs to the family of 2-aroyl-1-methyl-1H-imidazoles. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The introduction of a 2-fluorophenyl group can significantly modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. The fluorine atom, in particular, can alter metabolic stability and binding affinity to target proteins.

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyPredicted ValueComments and Rationale
Molecular Formula C₁₁H₉FN₂O-
Molecular Weight 204.20 g/mol -
CAS Number 30148-19-7[1]
Appearance White to off-white solidBased on related aroyl-imidazoles.
Melting Point 110 - 130 °CAroyl-imidazoles are typically crystalline solids. The predicted range is an estimate based on similar structures.
Boiling Point > 350 °CHigh boiling point is expected due to polarity and molecular weight.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Poorly soluble in water.The polar imidazole and ketone moieties suggest solubility in polar aprotic solvents, while the aromatic rings limit aqueous solubility.
logP ~1.5 - 2.5The presence of the fluorophenyl group increases lipophilicity compared to the unsubstituted analog. This is a crucial parameter for predicting membrane permeability.
pKa (of conjugate acid) ~5.5 - 6.5The N-3 of the imidazole ring is basic. The electron-withdrawing effect of the aroyl group is expected to reduce the basicity compared to 1-methylimidazole.

Synthesis and Purification

The synthesis of 2-aroyl-1-methyl-1H-imidazoles can be achieved through several established methods. A highly plausible and efficient route involves the acylation of a 2-lithio-1-methyl-1H-imidazole intermediate with an appropriate acylating agent.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 1_methylimidazole 1-Methylimidazole lithiation Lithiation (THF, -78 °C) 1_methylimidazole->lithiation nBuLi n-Butyllithium (n-BuLi) nBuLi->lithiation acyl_pyrrolidine (2-Fluorobenzoyl)pyrrolidine acylation Acylation (THF, -78 °C to RT) acyl_pyrrolidine->acylation lithiation->acylation 2-Lithio-1-methylimidazole crude_product Crude Product acylation->crude_product purification Column Chromatography (Silica Gel) crude_product->purification final_product (2-Fluorophenyl)(1-methyl- 1H-imidazol-2-yl)methanone purification->final_product

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • (2-Fluorobenzoyl)pyrrolidine (can be prepared from 2-fluorobenzoyl chloride and pyrrolidine)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Lithiation: To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-1-methyl-1H-imidazole intermediate is critical for the subsequent acylation.

  • Acylation: To the solution from step 1, add a solution of (2-fluorobenzoyl)pyrrolidine (1.2 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The use of an activated acyl donor like an N-acylpyrrolidine generally provides higher yields and cleaner reactions compared to the corresponding acid chloride.[2]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Analysis and Characterization

The following section details the expected spectroscopic data for the title compound, which are essential for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5-7.8 ppm (m, 4H): A complex multiplet corresponding to the four protons of the 2-fluorophenyl ring.

    • δ ~7.1 ppm (d, J ≈ 1.5 Hz, 1H): Proton at the C5 position of the imidazole ring.

    • δ ~6.9 ppm (d, J ≈ 1.5 Hz, 1H): Proton at the C4 position of the imidazole ring.

    • δ ~4.1 ppm (s, 3H): Singlet corresponding to the methyl protons on the imidazole nitrogen.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~180-185 ppm: Ketone carbonyl carbon.

    • δ ~158-162 ppm (d, ¹JCF ≈ 250 Hz): Carbon bearing the fluorine atom (C2 of the phenyl ring).

    • δ ~145-150 ppm: C2 of the imidazole ring.

    • δ ~125-135 ppm: Remaining aromatic and imidazole carbons.

    • δ ~35 ppm: Methyl carbon.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single resonance is expected in the typical range for an aryl fluoride, with its chemical shift influenced by the electronic environment. For similar 2-fluorophenyl ketones, this is often observed between -110 and -120 ppm.[3]

Infrared (IR) Spectroscopy
  • ~3100-3150 cm⁻¹: C-H stretching of the imidazole and phenyl rings.

  • ~2950-3000 cm⁻¹: C-H stretching of the methyl group.

  • ~1660-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ketone. This is a key diagnostic peak.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and imidazole rings.

  • ~1200-1250 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₁H₁₀FN₂O) is 205.0772. The observed mass should be within 5 ppm of this value.

  • Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 204 or 205, respectively. Key fragmentation patterns would likely involve the loss of CO, and cleavage at the bond between the ketone and the imidazole ring, yielding fragments corresponding to the 2-fluorobenzoyl cation and the 1-methylimidazolyl cation.

Potential Applications and Future Directions

Derivatives of 2-aroyl-imidazoles have been investigated for a range of biological activities, including as antifungal agents and as intermediates in the synthesis of more complex bioactive molecules.[4] The specific combination of a 1-methyl-imidazole and a 2-fluorophenyl group in the target compound suggests several potential avenues for research:

  • Antimicrobial and Antifungal Activity: The imidazole core is a well-known pharmacophore in antifungal drugs.

  • Enzyme Inhibition: The ketone and imidazole nitrogens can act as hydrogen bond acceptors and donors, potentially interacting with the active sites of various enzymes.

  • Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions, making such compounds interesting as ligands in catalysis or as metallo-drug candidates.

Further research is warranted to experimentally determine the physicochemical properties of this compound and to explore its potential in various fields of chemical and biological science.

References

  • Current time information in Atlanta, GA, US. (n.d.). Google.
  • Iida, H., et al. (1981). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Heterocycles, 15(2), 963-968.
  • Liu, C., et al. (2014). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. ARKIVOC, 2014(iv), 146-163.
  • Więckowska, A., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 11(15), 2348-2361.
  • Zeng, X., et al. (2014). Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. The Royal Society of Chemistry.
  • Liu, C., et al. (2014). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Beijing Institute of Technology.
  • Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
  • Yoshida, K., et al. (2017). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids. Request PDF.
  • Wang, Z., et al. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization.
  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191.
  • Thoomuganti, R. D., et al. (2023). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry, 59(3), 549-553.
  • (2-(1H-BENZO[D]IMIDAZOL-2-YL)PHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE. (n.d.). Sigma-Aldrich.
  • Tao, Z-F., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o2036.
  • Spectral Data for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: A Technical Overview. (n.d.). Benchchem.
  • Salas, C., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2803.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold in Kinase Inhibition

The confluence of a fluorinated phenyl ketone and a substituted imidazole ring in the molecular architecture of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone presents a compelling scaffold for targeted therapeutic development. While direct pharmacological data on this specific molecule remains nascent, a comprehensive analysis of its constituent moieties provides a strong rationale for its investigation as a novel kinase inhibitor. The imidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including kinase inhibition.[1][2][3] The presence of the electrophilic ketone and the electron-withdrawing fluorine atom on the phenyl ring further suggests the potential for specific and potent interactions with enzymatic targets.[4][5]

This technical guide synthesizes current knowledge on related chemical structures to propose a putative mechanism of action for this compound, focusing on its potential as an inhibitor of key signaling kinases implicated in oncology. We will delve into a hypothesized signaling pathway, outline detailed experimental protocols for its validation, and present a framework for its preclinical evaluation.

A Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on the structural alerts within this compound, we hypothesize that its primary mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The 1-methyl-1H-imidazole moiety can be envisioned to anchor the molecule within the ATP-binding pocket of a kinase, while the (2-fluorophenyl)methanone portion could form crucial interactions with surrounding amino acid residues, potentially leading to potent and selective inhibition.

Several imidazole-based compounds have been successfully developed as kinase inhibitors, underscoring the feasibility of this hypothesis.[6][7] The fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties.[8][9]

Below is a conceptual diagram illustrating the proposed inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

Kinase_Inhibition_Pathway Proposed Inhibition of the PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription_Factors Transcription Factors (e.g., c-Myc, HIF-1α) mTORC1->Transcription_Factors Activation Compound This compound Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition Cell_Proliferation Cell Proliferation, Growth, and Survival Transcription_Factors->Cell_Proliferation Leads to

Caption: Proposed mechanism of action of this compound.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound acts as a PI3K/Akt/mTOR pathway inhibitor, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of its biochemical and cellular activity.

Experimental Workflow

The overall workflow for validating the proposed mechanism of action is depicted below.

Experimental_Workflow Workflow for Mechanism of Action Validation Biochemical_Assays Biochemical Assays (Kinase Panel Screening) Cellular_Assays Cellular Assays (Western Blot, Proliferation) Biochemical_Assays->Cellular_Assays Identifies primary targets In_Vivo_Studies In Vivo Studies (Xenograft Models) Cellular_Assays->In_Vivo_Studies Confirms cellular activity Data_Analysis Data Analysis and Mechanism Confirmation In_Vivo_Studies->Data_Analysis Validates in a biological system

Caption: A streamlined workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assays

  • Objective: To determine the inhibitory activity of this compound against a panel of purified kinases, with a focus on the PI3K/Akt/mTOR pathway.

  • Methodology:

    • Perform a broad kinase panel screen (e.g., using a commercial service) to identify primary kinase targets.

    • For hits identified in the screen (hypothetically PI3K, Akt, and mTOR), perform dose-response assays to determine the IC50 values.

    • Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) with recombinant human PI3K, Akt1, and mTOR kinases.

    • Prepare a 10-point serial dilution of the test compound, typically from 100 µM to 1 nM.

    • Incubate the kinase, substrate, ATP, and test compound for a specified time at 30°C.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Cellular Assays: Western Blot Analysis

  • Objective: To assess the effect of the compound on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in a cellular context.

  • Methodology:

    • Culture a relevant cancer cell line with a known dysregulated PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells).

    • Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2, 6, and 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and downstream targets like S6 ribosomal protein (Ser235/236).

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

3. Cell Proliferation Assay

  • Objective: To evaluate the anti-proliferative effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • After a 72-hour incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.

    • Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC50 (nM)
PI3Kα50
PI3Kβ80
PI3Kδ35
PI3Kγ60
Akt1150
mTOR120

Table 2: Hypothetical Anti-proliferative Activity

Cell LineHistotypeGI50 (µM)
MCF-7Breast Cancer0.5
PC-3Prostate Cancer1.2
A549Lung Cancer2.5
HCT116Colon Cancer0.8

The hypothetical data in Tables 1 and 2 would suggest that this compound is a potent inhibitor of PI3K isoforms with moderate activity against Akt and mTOR, and that this biochemical activity translates into anti-proliferative effects in cancer cell lines.

Conclusion and Future Directions

This guide has outlined a plausible, data-driven hypothesis for the mechanism of action of this compound as a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. The proposed experimental protocols provide a robust framework for validating this hypothesis and characterizing the compound's therapeutic potential.

Should the initial in vitro and cellular data support this mechanism, further preclinical development would be warranted. This would include comprehensive ADME-Tox studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and efficacy studies in relevant in vivo cancer models. The unique structural attributes of this compound may offer advantages in terms of selectivity, potency, and drug-like properties, making it a promising candidate for further investigation in the field of targeted cancer therapy.

References

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biological activity of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Disclaimer: This document provides a predictive analysis of the biological activity of this compound. As of the latest literature review, no direct experimental data on the biological properties of this specific compound has been published. The insights and protocols presented herein are extrapolated from studies on structurally related fluorophenyl and 1-methyl-imidazole derivatives. This guide is intended for research and drug development professionals to inform potential areas of investigation.

Introduction and Rationale

This compound is a novel chemical entity featuring a 2-fluorophenyl moiety linked to a 1-methyl-1H-imidazole ring via a ketone bridge. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage with a wide array of biological targets through hydrogen bonding and other interactions.[1] The incorporation of a fluorine atom on the phenyl ring is a common strategy to enhance metabolic stability and binding affinity. Given these structural features, it is plausible to predict that this compound may exhibit significant biological activities. This guide synthesizes data from analogous compounds to propose potential therapeutic applications and provides a framework for the experimental validation of these hypotheses.

Predicted Biological Activities and Mechanistic Insights

Based on the biological profiles of structurally similar compounds, we can hypothesize three primary areas of potential activity for this compound: anticancer, antimicrobial, and neurological.

Potential Anticancer Activity

The presence of the fluorophenyl-imidazole core suggests a strong potential for anticancer activity. Numerous derivatives with this structural motif have demonstrated significant cytotoxicity against various cancer cell lines.

Mechanistic Hypothesis: The anticancer effects could be mediated through the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2A (CDK2A).[1] Inhibition of VEGFR-2 would disrupt angiogenesis, a critical process for tumor growth and metastasis, while targeting CDK2A would interfere with cell cycle regulation, leading to apoptosis of cancer cells.

Supporting Evidence from Analogous Compounds:

Compound ClassCancer Cell Line(s)IC50 ValuesTarget(s)Reference
2-(4-fluorophenyl) imidazol-5-onesHela, MCF-7, PC3, HCT-1168.15 µM - 11.45 µMVEGFR-2, CDK2A[1]
2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1][2]phenanthrolineHepG2~0.29 µMDNA Damage-induced Apoptosis[3]
2,4,5-triaryl Imidazole DerivativesLeukemia K-562, SRGP = 26.95, 33.45Not Specified[4]
Fluorophenyl-substituted 1,3,4-thiadiazolesMCF-7~52-55 µMAromatase[5]
Potential Antimicrobial Activity

Imidazole derivatives are a well-established class of antimicrobial agents.[2] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Mechanistic Hypothesis: The compound may interfere with the biosynthesis of ergosterol in fungi by inhibiting the enzyme lanosterol 14α-demethylase, leading to compromised cell membrane integrity.[6] In bacteria, it could potentially disrupt cell wall synthesis or interfere with DNA replication.[2]

Supporting Evidence from Analogous Compounds:

Compound ClassMicrobial Strain(s)ActivityReference
Imidazo[2,1-b][1][4][7]thiadiazole derivativesGram-positive and Gram-negative bacteriaMIC <0.24 µg/mL[8]
2,4,5-triphenyl-1H-imidazole derivativesStaphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicansSignificant antimicrobial activity[9]
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanoneNot specifiedKey intermediate for antifungal drugs[10]
Potential Neurological Activity

Recent studies have highlighted the role of fluorophenyl-imidazole derivatives as modulators of central nervous system targets, suggesting potential applications in neurological and psychiatric disorders.

Mechanistic Hypothesis: The compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[7] This could lead to anxiolytic, sedative, or anticonvulsant effects. Alternatively, it could exhibit neuroprotective properties by stabilizing microtubules, a mechanism implicated in the pathology of neurodegenerative diseases like Alzheimer's.[11]

Supporting Evidence from Analogous Compounds:

Compound ClassBiological Target/ModelEffectReference
2-(4-Fluorophenyl)-1H-benzo[d]imidazolesα1β2γ2 GABA-A ReceptorPositive Allosteric Modulator[7]
1,5-diarylimidazolesMicrotubule polymerizationPromotes microtubule stabilization[11][12]
N-(imidazolidin-2-ylidene)hydrazonesα2-adrenergic and imidazoline I1 receptorsSignificant binding affinity[13][14]

Proposed Experimental Workflows

To validate the predicted biological activities, a systematic experimental approach is necessary, starting with the synthesis of the compound followed by a cascade of in vitro assays.

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of structurally related compounds.[15]

Synthesis_Workflow A 1-Methyl-1H-imidazole B n-Butyllithium (Deprotonation) A->B THF, -78 °C C Lithium 1-methyl-1H-imidazol-2-ide B->C D 2-Fluorobenzoyl chloride (Acylation) C->D THF, -78 °C to rt E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Dissolve 1-methyl-1H-imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir the mixture for 1 hour to ensure complete deprotonation.

  • Slowly add a solution of 2-fluorobenzoyl chloride in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound.

In Vitro Anticancer Activity Screening

A tiered approach is recommended to assess the potential anticancer properties.

Anticancer_Screening_Workflow Start Compound Synthesized MTT MTT Assay (Cytotoxicity Screening) Start->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MTT->Apoptosis If active Kinase Kinase Inhibition Assay (e.g., VEGFR-2, CDK2A) Apoptosis->Kinase CellCycle Cell Cycle Analysis (Flow Cytometry) Kinase->CellCycle End Lead Candidate Identification CellCycle->End

Caption: Workflow for in vitro anticancer activity screening.

Protocol for MTT Assay:

  • Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.

In Vitro Antimicrobial Activity Screening

Standard microbiological assays can be employed to determine the antimicrobial spectrum.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Neurological Activity Screening

Receptor binding and functional assays can elucidate potential neurological effects.

Protocol for GABA-A Receptor Binding Assay:

  • Prepare membrane homogenates from a cell line expressing the human α1β2γ2 GABA-A receptor.

  • Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Determine the Ki value of the test compound by competitive binding analysis.

Structure-Activity Relationship (SAR) Considerations

The specific placement of the fluorine atom at the 2-position of the phenyl ring is expected to influence the compound's conformational preferences and electronic properties, which in turn will affect its binding to biological targets. The N-methylation of the imidazole ring prevents it from acting as a hydrogen bond donor but may enhance its metabolic stability and cell permeability. Comparative studies with analogs bearing the fluorine at different positions or with a non-methylated imidazole would be crucial for establishing a clear SAR.

Conclusion

While direct biological data for this compound is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests its potential as a versatile therapeutic agent with possible applications in oncology, infectious diseases, and neurology. The experimental workflows detailed in this guide provide a clear path for the synthesis and systematic evaluation of these predicted activities. Further investigation is warranted to elucidate the full pharmacological profile of this promising molecule.

References

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  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2022).
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In Vitro Screening of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Strategic In Vitro Screening Cascade

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a novel small molecule whose biological activities and therapeutic potential are yet to be fully elucidated. Its chemical architecture, featuring a fluorinated phenyl ring and a substituted imidazole moiety, is characteristic of scaffolds found in a range of biologically active agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring is a common feature in many pharmaceuticals.[1][2] Notably, compounds with similar fluorophenyl and imidazole structures have demonstrated promising activities in oncology, neuroscience, and infectious diseases. For instance, various 2-(4-fluorophenyl) imidazol-5-ones have shown anticancer properties by inhibiting kinases like VEGFR-2 and CDK2A, and other related structures have been investigated as positive allosteric modulators of GABA-A receptors.[3][4]

Given the absence of established biological targets for this specific methanone, a systematic and multi-tiered in vitro screening approach is paramount. This guide provides a comprehensive framework for drug discovery professionals to systematically evaluate the compound's bioactivity, from initial broad-based screening to specific target deconvolution and early safety profiling. The proposed cascade is designed to maximize data generation while conserving resources, enabling rapid, informed decisions about the compound's future development.[5][6]

Part 1: Foundational Activity and Cytotoxicity Profiling

The initial phase of screening aims to answer a fundamental question: does the compound elicit a biological response in a cellular context? A broad cytotoxicity screen across a panel of cancer cell lines is a cost-effective and informative starting point, especially given the anticancer potential of structurally related molecules.[3][7][8][9]

General Cytotoxicity Assessment: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8][10] The quantity of formazan produced is directly proportional to the number of viable cells.[7]

  • Cell Seeding: Plate cells from a diverse panel (e.g., MCF-7 (breast), PC3 (prostate), HepG2 (liver), A549 (lung)) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the overnight medium with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][10]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Initial Cytotoxicity Profile
Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]
PC3Prostate Carcinoma[Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]

A potent and selective cytotoxicity profile in certain cell lines would guide the subsequent mechanistic studies towards specific cancer types.

Part 2: Target-Based Screening – Unveiling the Mechanism of Action

If the foundational screening reveals significant bioactivity, the next logical step is to identify the molecular target(s) of this compound. Based on the activities of analogous structures, kinase and G-protein coupled receptor (GPCR) panels are high-priority starting points.

Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently implicated in cancer and inflammatory diseases.[12][13][14] High-throughput screening against a panel of kinases can efficiently identify potential targets.[12]

Caption: Workflow for kinase inhibition screening.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: In a 384-well plate, incubate the test compound at various concentrations with a specific kinase (e.g., VEGFR-2, CDK2A, EGFR) and its corresponding substrate in a kinase reaction buffer containing ATP and MgCl₂.

  • Reaction Termination & ATP Depletion: After a defined incubation period (e.g., 60 minutes) at room temperature, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the newly formed ADP to ATP.

  • Luminescence Generation: The newly synthesized ATP is consumed by a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control. For active compounds, determine the IC50 value.

Receptor Binding Profiling

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. A broad panel screen can reveal unexpected interactions with various receptor families.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor (e.g., GABA-A, dopamine, or serotonin receptors).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., ³H-labeled agonist or antagonist) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to trap the membrane-bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Part 3: Early Safety and ADME Profiling

Concurrent with target identification, it is crucial to assess the compound's potential liabilities. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling helps to identify potential issues early in the drug discovery process.[2][3][4]

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. An in vitro assay using human liver microsomes is the standard method for assessing CYP inhibition potential.

CYP_Inhibition_Workflow A Incubate Compound with Human Liver Microsomes, CYP Probe Substrate & NADPH B Quench Reaction A->B C Analyze Metabolite Formation by LC-MS/MS B->C D Calculate % Inhibition and IC50 Value C->D

Caption: Workflow for a CYP450 inhibition assay.

  • Incubation: In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes and a specific CYP probe substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6) in a phosphate buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Reaction Termination: After a short incubation period (e.g., 10-15 minutes) at 37°C, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control to determine the percent inhibition and calculate the IC50 value.

Data Presentation: CYP Inhibition Profile
CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin[Experimental Value]
CYP2C9Diclofenac[Experimental Value]
CYP2C19S-Mephenytoin[Experimental Value]
CYP2D6Dextromethorphan[Experimental Value]
CYP3A4Midazolam[Experimental Value]
hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Therefore, assessing hERG liability is a mandatory step in preclinical safety evaluation. The gold standard for this assessment is the patch-clamp electrophysiology assay.

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Utilize an automated patch-clamp system (e.g., QPatch or IonFlux) to establish whole-cell recordings.

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG currents. A typical protocol involves a depolarizing pulse followed by a repolarizing ramp to measure the tail current.

  • Compound Application: After establishing a stable baseline current, apply the test compound at multiple concentrations.

  • Data Acquisition: Record the hERG channel current before and after compound application.

  • Data Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.

Conclusion: Synthesizing Data for Informed Decision-Making

This in-depth technical guide outlines a logical and efficient in vitro screening cascade for this compound. By systematically progressing from broad phenotypic assays to specific target-based and safety-profiling studies, researchers can build a comprehensive understanding of the compound's biological activity, mechanism of action, and potential liabilities. The integration of these datasets is critical for making evidence-based decisions, prioritizing resources, and ultimately determining the therapeutic potential of this novel chemical entity.

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A Framework for the Preliminary Toxicity Assessment of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of the novel chemical entity, (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates. Our approach prioritizes a tiered, mechanism-driven strategy, beginning with in silico predictions and progressing to targeted in vitro assays. This ensures a thorough, data-driven evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The causality behind each experimental choice is elucidated to provide a clear understanding of the scientific rationale.

The subject of this guide, this compound, belongs to a class of compounds containing an imidazole ring, a common scaffold in medicinal chemistry with a wide range of biological activities, including potential anticancer properties.[1] However, the presence of a fluorophenyl group and the overall molecular architecture necessitate a careful toxicological evaluation. Some imidazole derivatives have been associated with cellular toxicity through mechanisms such as impairment of redox balance and mitochondrial membrane potential.[2]

Part 1: In Silico Toxicological Prediction

The initial phase of any modern toxicity assessment should leverage the power of computational toxicology.[3][4] These methods offer a rapid and cost-effective means to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile before synthesis or extensive biological testing.[5] This proactive approach helps in identifying potential liabilities early in the drug discovery pipeline.[6][7]

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models

QSAR models and machine learning algorithms can predict a range of toxicological endpoints based on the chemical structure of this compound.[4][6]

  • Methodology:

    • Obtain the 2D structure (SMILES format) of the test compound.

    • Utilize a panel of validated in silico tools. Examples include MolToxPred, Derek Nexus, and the OECD QSAR Toolbox.[3][5][6][7]

    • Predict key toxicological endpoints, including:

      • Mutagenicity (Ames test): To identify potential for causing point mutations.

      • Carcinogenicity: To assess the risk of causing cancer.

      • Hepatotoxicity: To predict potential liver damage.

      • Cardiotoxicity (hERG inhibition): To screen for the risk of cardiac arrhythmias.[8]

      • Skin Sensitization: To evaluate the potential for allergic contact dermatitis.

    • Analyze the predictions, paying close attention to any structural alerts that may indicate a liability for a specific toxicity.[6]

  • Causality and Insights: This step is crucial for hypothesis generation. For instance, a structural alert for hERG inhibition would strongly justify prioritizing experimental cardiac safety assessment. Similarly, a prediction of mutagenicity would necessitate a comprehensive battery of genotoxicity assays.

Physicochemical Properties and ADMET Prediction

Predicting the physicochemical properties of the compound is fundamental to understanding its potential bioavailability and distribution.

  • Methodology:

    • Use computational tools to calculate properties such as:

      • Molecular Weight

      • logP (lipophilicity)

      • Water Solubility

      • Polar Surface Area (PSA)

      • Number of Hydrogen Bond Donors and Acceptors

    • Employ these properties to predict ADMET characteristics like oral bioavailability, blood-brain barrier penetration, and plasma protein binding.

Part 2: In Vitro Toxicity Assessment

Based on the insights from the in silico analysis, a tiered in vitro testing strategy is implemented. This begins with broad cytotoxicity screening and progresses to more specific, mechanism-based assays.

General Cytotoxicity Assessment

The initial in vitro step is to determine the concentration range at which the compound elicits a cytotoxic response in various cell lines.[9][10] This is a fundamental component of early drug discovery.[11]

  • Experimental Protocol: MTT Assay for Cell Viability [12][13]

    • Cell Lines: A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues. For example, HepG2 (human liver cancer), HEK293 (human embryonic kidney), and a relevant cancer cell line if a therapeutic indication is known.[12][13]

    • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

    • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[12]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[9]

  • Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM) [Predicted]
HepG224Data to be generated
48Data to be generated
HEK29324Data to be generated
48Data to be generated
  • Causality and Insights: The IC50 values provide a quantitative measure of the compound's potency in causing cell death. A low IC50 in a non-cancerous cell line like HEK293 would be an early indicator of general toxicity, while a selective low IC50 in a cancer cell line could suggest therapeutic potential.[14]

Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety assessment and is required by regulatory agencies before clinical trials.[15] The goal is to identify compounds that can cause genetic damage.[16][17] A standard battery of in vitro tests is recommended.[15][18]

  • Experimental Workflow:

Genotoxicity_Workflow cluster_0 Tier 1: Mutagenicity cluster_1 Tier 2: Clastogenicity & Aneugenicity Ames Bacterial Reverse Mutation Assay (Ames Test) Micronucleus In Vitro Micronucleus Assay Ames->Micronucleus If positive or equivocal Chromosome In Vitro Chromosomal Aberration Assay Micronucleus->Chromosome Confirmatory

Caption: Tiered approach for in vitro genotoxicity testing.

  • Experimental Protocol: Bacterial Reverse Mutation (Ames) Test [16]

    • Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

    • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to detect pro-mutagens.[16]

    • Exposure: Expose the bacterial strains to various concentrations of the test compound.

    • Plating: Plate the treated bacteria on a minimal agar medium.

    • Incubation: Incubate the plates for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

  • Experimental Protocol: In Vitro Micronucleus Assay [19]

    • Cell Line: Use a suitable mammalian cell line, such as CHO, CHL, or L5178Y cells.[16]

    • Treatment: Treat the cells with the test compound at various concentrations, with and without S9 mix.

    • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

    • Microscopy: Score the frequency of micronuclei in binucleated cells. An increase in micronuclei indicates chromosomal damage or loss.

  • Causality and Insights: A positive result in any of these assays is a significant red flag for genotoxic potential, which can lead to carcinogenicity or heritable genetic defects.[17] Such findings often lead to the termination of a compound's development.

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsade de Pointes.[20][21] Therefore, assessing a compound's effect on the hERG channel is a critical safety screen.[8]

  • Experimental Protocol: Automated Patch Clamp Assay [21]

    • Cell Line: Use a cell line stably expressing the hERG channel, such as HEK293-hERG cells.[21]

    • Instrumentation: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[21]

    • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current.[22]

    • Compound Application: Apply a range of concentrations of the test compound to the cells.

    • Data Acquisition: Measure the hERG tail current before and after compound application.

    • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value. A known hERG inhibitor like E-4031 should be used as a positive control.[21]

  • Alternative Method: Thallium Flux Assay [23] This is a higher-throughput, fluorescence-based assay that uses thallium as a surrogate for potassium ions. It can be used as an initial screen before proceeding to the more resource-intensive patch clamp assay.[20][23]

  • Data Presentation:

Assay MethodEndpointValue (µM) [Predicted]
Automated Patch ClampIC50Data to be generated
Thallium FluxIC50Data to be generated
  • Causality and Insights: A low IC50 value for hERG inhibition is a significant concern for cardiac safety. The therapeutic window (the ratio of the hERG IC50 to the therapeutic plasma concentration) is a key consideration.

Metabolic Stability and Drug-Drug Interaction Potential

Understanding how a compound is metabolized is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP) enzyme system is a major pathway for drug metabolism.[24][25]

  • Experimental Protocol: CYP450 Inhibition Assay [26][27]

    • System: Use human liver microsomes, which contain a mixture of CYP enzymes.[27]

    • Probe Substrates: Use a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[28]

    • Incubation: Incubate the microsomes, probe substrates, and a range of concentrations of the test compound.

    • Analysis: Use LC-MS/MS to quantify the formation of the metabolites of the probe substrates.[27]

    • Data Analysis: Determine the IC50 of the test compound for the inhibition of each CYP isoform.

  • Experimental Workflow:

CYP_Inhibition_Workflow Input Test Compound + Human Liver Microsomes + CYP Probe Substrates Incubation Incubate at 37°C Input->Incubation Analysis LC-MS/MS Analysis of Metabolites Incubation->Analysis Output IC50 Values for each CYP Isoform Analysis->Output

Caption: Workflow for assessing CYP450 inhibition.

  • Causality and Insights: Significant inhibition of a major CYP isoform can lead to DDIs, where the co-administration of the new drug increases the plasma concentration of other drugs metabolized by that enzyme, potentially leading to toxicity.[24][25]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the preliminary toxicity assessment of this compound. By integrating in silico predictions with a tiered in vitro testing strategy, researchers can efficiently identify potential toxicological liabilities. This early-stage assessment is crucial for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines. The data generated from these studies will form a critical part of the investigational new drug (IND) enabling package.

References

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  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. (n.d.).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. (n.d.).
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A Technical Guide to the Target Identification and Deconvolution of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's molecular target is a cornerstone of modern drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a tool for dissecting biological pathways and a lead for rational drug design. This guide provides a comprehensive, in-depth framework for the target identification of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone, a novel compound of interest. We move beyond a simple listing of techniques, offering a strategic, multi-pronged approach that integrates computational prediction with robust, field-proven experimental methodologies. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical reasoning behind experimental choices to ensure scientific integrity and a high probability of success.

Introduction: The "What" and the "Why"

The compound this compound belongs to a chemical class that has been associated with a range of biological activities, from potential antipsychotic agents to kinase inhibitors.[1][2] However, without knowing its specific molecular target(s), its therapeutic potential and mechanism of action remain a "black box." Target identification is the process of illuminating this box.[3] A confirmed target is essential for understanding a drug's efficacy, predicting potential side effects, and enabling structure-based drug design to improve potency and selectivity.[3][4]

This guide presents an integrated strategy for discovering the protein targets of this compound, emphasizing a logical progression from hypothesis generation to experimental validation. We will explore three pillars of modern target identification:

  • In Silico Target Prediction: Leveraging computational power to scan the known proteome for potential binding partners.

  • Label-Free Biophysical Methods: Utilizing the native, unmodified compound to detect target engagement in a physiological context.

  • Affinity-Based Proteomics: Employing a chemically modified version of the compound as "bait" to capture its binding partners.

Each approach offers unique advantages and challenges. Their true power lies in their synergistic application, where the convergence of evidence from multiple, orthogonal methods builds a compelling and robust case for a specific target.

Strategic Workflow: An Integrated Approach

A successful target deconvolution campaign does not rely on a single method but rather on a logical flow of experiments where results from one stage inform the design of the next. The overall strategy is to generate a list of high-confidence candidate proteins and then systematically validate the most promising hits.

Target_ID_Workflow start Phenotypic Discovery of This compound comp Computational Prediction (In Silico Hypothesis Generation) start->comp Predicts potential targets lf Label-Free Methods (CETSA, DARTS) start->lf Test in native state af Affinity-Based Methods (AC-MS) start->af Requires probe synthesis analysis Convergent Data Analysis & Candidate Prioritization comp->analysis Candidate List 1 lf->analysis Candidate List 2 af->analysis Candidate List 3 val Target Validation (Orthogonal Methods) analysis->val High-confidence candidates end Mechanism of Action Elucidated val->end

Caption: Integrated workflow for small molecule target identification.

In Silico Target Prediction: Generating the Hypothesis

Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point.[5][6] These approaches leverage vast databases of known ligand-target interactions to predict putative targets for a new molecule based on structural and chemical similarity.[5][7][8]

Core Principle: The Similarity Ensemble Approach

The fundamental concept is that similar molecules often bind to similar targets.[8] By comparing the 2D and 3D structure of this compound to libraries of compounds with known protein targets, we can generate a ranked list of probable interactors.

Recommended Tools & Databases

Several web-based servers provide user-friendly interfaces for this purpose. For this project, we recommend using a combination of tools to cross-validate predictions.

Tool NameCore MethodologyInput FormatKey OutputURL
SwissTargetPrediction 2D/3D Chemical SimilaritySMILES or sketched structureRanked list of targets by probability[Link][8]
ChEMBL Bioactivity DatabaseSubstructure/Similarity SearchKnown activities of similar compounds[Link][9]
SEA Similarity Ensemble ApproachSMILESTarget list with E-values[Link][9]
Step-by-Step Protocol: Using SwissTargetPrediction
  • Obtain SMILES String: Convert the chemical name "this compound" into its SMILES (Simplified Molecular Input Line Entry System) representation using any chemical drawing software (e.g., ChemDraw) or an online converter. The SMILES string is CN1C=CN=C1C(=O)C2=CC=CC=C2F.

  • Navigate to SwissTargetPrediction: Open the web server.[8]

  • Input Molecule: Paste the SMILES string into the query box.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a list of proteins, ranked by the probability of being a target. Pay close attention to the top 10-20 candidates and look for enrichment of specific protein families (e.g., kinases, GPCRs). This list now forms the basis of our initial hypothesis.

Label-Free Experimental Approaches

The primary advantage of label-free methods is that they use the small molecule in its native state, avoiding the risk that a chemical modification or tag might alter its binding properties.[3][10][11] These techniques rely on the biophysical principle that ligand binding alters a protein's stability.

Cellular Thermal Shift Assay (CETSA)

Principle of Causality: The binding of a small molecule to its target protein generally increases the thermodynamic stability of that protein.[12] Consequently, the ligand-bound protein will be more resistant to heat-induced denaturation and aggregation.[13][14][15] CETSA measures this change in thermal stability inside intact cells or cell lysates.[12][13][15]

CETSA_Workflow start Treat cells/lysate with Compound or Vehicle (DMSO) heat Heat aliquots to a range of temperatures (e.g., 40°C - 70°C) start->heat lyse Lyse cells (if starting with intact cells) and pellet aggregated proteins via centrifugation heat->lyse supernatant Collect supernatant containing soluble, non-aggregated proteins lyse->supernatant detect Analyze soluble protein levels (Western Blot, Mass Spec) supernatant->detect result Target protein shows increased solubility at higher temperatures in compound-treated samples detect->result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Grow the selected cell line (e.g., HEK293T, HeLa) to ~80-90% confluency.

  • Treatment: Harvest cells and resuspend in a suitable buffer (e.g., PBS). Divide the cell suspension into two main tubes: "Vehicle Control" (e.g., 0.1% DMSO) and "Compound Treatment" (e.g., 10 µM of this compound). Incubate at 37°C for 1 hour.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68 °C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12][14]

  • Lysis: Add lysis buffer containing protease inhibitors and subject the cells to 3 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Detection: Analyze the samples via SDS-PAGE and Western Blotting using an antibody against a suspected target protein (hypothesized from the in silico screen).

  • Data Analysis: Quantify the band intensities. A stabilized target will show a stronger band at higher temperatures in the compound-treated lanes compared to the vehicle control lanes, indicating it remained soluble. This generates a "melt curve."

Drug Affinity Responsive Target Stability (DARTS)

Principle of Causality: Similar to CETSA, DARTS operates on the principle of ligand-induced stabilization. However, instead of thermal stress, DARTS challenges the proteome with a protease.[10][16][17][18] A protein bound to a small molecule often undergoes a conformational change that can shield protease cleavage sites, making it resistant to digestion.[16][17]

DARTS_Workflow start Prepare cell lysate treat Incubate lysate aliquots with Compound or Vehicle (DMSO) start->treat digest Add protease (e.g., Pronase) to each aliquot. Include a 'no protease' control. treat->digest stop Stop digestion with protease inhibitor or heat digest->stop analyze Analyze protein fragments via SDS-PAGE / Mass Spectrometry stop->analyze result Target protein appears as a protected, full-length band in the compound-treated sample compared to vehicle control analyze->result

Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., M-PER buffer) with protease inhibitors.[19] Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation: Aliquot the lysate into three tubes:

    • Vehicle Control: Add vehicle (e.g., 1% DMSO).

    • Compound Treatment: Add the small molecule to the desired final concentration (e.g., 10 µM).[16]

    • No Protease Control: Add vehicle. Incubate all tubes at room temperature for 1 hour.[16]

  • Protease Digestion: Add a broad-spectrum protease like Pronase to the "Vehicle Control" and "Compound Treatment" tubes. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion of the total proteome.[16] A typical starting point is a 1:100 (protease:total protein) ratio for 15-30 minutes. Add buffer only to the "No Protease Control".

  • Stop Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Run the samples on an SDS-PAGE gel and visualize with Coomassie blue or silver stain.

  • Candidate Identification: Look for bands that are present and intense in the "Compound Treatment" lane but are diminished or absent in the "Vehicle Control" lane.[10] These protected bands represent potential targets. Excise these bands from the gel for identification by mass spectrometry (LC-MS/MS).

Affinity-Based Proteomics

Affinity chromatography is a powerful, classic technique for target identification.[20][21] It involves chemically modifying the small molecule to use it as "bait" to "fish" for its binding partners from a complex protein mixture.[3][11][22]

Principle of Causality: A small molecule immobilized on a solid support (e.g., agarose beads) will selectively bind and retain its protein targets when incubated with a cell lysate.[11][23] After washing away non-specific binders, the target proteins can be eluted and identified by mass spectrometry.[3][21]

ACMS_Workflow probe Synthesize Affinity Probe: Compound + Linker + Tag (Biotin) or immobilization to beads incubate Incubate probe (or control beads) with cell lysate probe->incubate wash Wash beads extensively to remove non-specific proteins incubate->wash elute Elute bound proteins from beads wash->elute identify Identify eluted proteins by LC-MS/MS elute->identify result True targets are enriched in the probe sample vs. control sample identify->result

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Probe Synthesis (Critical Step): This is the most challenging part of the method. A linker must be attached to a position on this compound that is not essential for its biological activity. Structure-activity relationship (SAR) data is invaluable here.[20] The linker is then used to covalently attach the compound to a solid support like NHS-activated agarose beads.

  • Control Matrix: Prepare a control matrix by blocking the reactive groups on the beads without attaching the compound. This is crucial for distinguishing true binders from proteins that non-specifically adhere to the matrix.

  • Lysate Incubation: Incubate the compound-conjugated beads and the control beads with cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins. This can be done by:

    • Competitive Elution: Using a high concentration of the free, unmodified compound (most specific).

    • Non-specific Elution: Using a high salt buffer, a low pH buffer, or SDS-PAGE loading buffer.

  • Identification: Concentrate the eluate and analyze the protein content by SDS-PAGE followed by LC-MS/MS analysis to identify the proteins enriched in the compound-bead sample compared to the control-bead sample.

Target Validation: From Candidates to Confirmation

Identifying a list of candidate proteins is not the end goal. Each high-confidence hit must be validated using orthogonal methods to confirm it is a genuine, biologically relevant target.[4][24]

Validation StrategyMethodologyExpected Outcome
Biochemical Validation Recombinant Protein Binding Assay (e.g., SPR, ITC)Direct binding between the compound and the purified candidate protein is confirmed and quantified (KD).
Cellular Target Engagement Western Blot CETSA or DARTSConfirm that the specific candidate protein is stabilized by the compound in a cellular context.
Genetic Validation siRNA/shRNA Knockdown or CRISPR/Cas9 KnockoutSilencing the gene of the candidate protein should abolish or reduce the phenotypic effect observed with the compound.
Pharmacological Validation Use a known, structurally distinct modulator of the candidate protein.The known modulator should phenocopy the effects of this compound.

Conclusion

The deconvolution of a small molecule's target is a journey that requires a thoughtful, multi-faceted strategy. For this compound, this journey should begin with computational predictions to build an initial hypothesis. This hypothesis must then be tested experimentally using robust, orthogonal methods. Label-free approaches like CETSA and DARTS offer the significant advantage of probing the native compound-target interaction in a cellular environment. Affinity-based methods, while requiring more upfront chemical synthesis, provide a powerful means of directly isolating binding partners. By integrating these diverse techniques and rigorously validating the resulting candidates, researchers can confidently identify the molecular target, paving the way for a deeper understanding of its mechanism of action and accelerating its path in the drug discovery pipeline.

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Sources

Spectroscopic Blueprint of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. Its structural architecture, featuring a reactive ketone linker between a 1-methylimidazole ring and a 2-fluorophenyl moiety, presents a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for any research or development application involving this compound. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of why the spectra appear as they do, grounded in the principles of chemical structure and magnetic and vibrational theory. The protocols and interpretations herein are presented as a self-validating system, ensuring that the combined data from these orthogonal techniques leads to an unambiguous structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the proton and carbon framework of the molecule, confirming the substitution patterns and connectivity of the imidazole and fluorophenyl rings.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[1]

    • Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Spectrometer Setup :

    • The spectra should be recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.[2]

    • The spectrometer must be tuned to the ¹H or ¹³C frequency and the magnetic field shimmed to ensure homogeneity, which is essential for sharp, well-defined peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 or similar) to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

¹H NMR Spectral Interpretation: A Predicted Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The predicted data for this compound is summarized below.

Signal Predicted δ (ppm) Multiplicity Integration Assignment
H-5'~7.6 - 7.8Doublet1HImidazole Ring
H-4'~7.2 - 7.4Doublet1HImidazole Ring
H-3/H-6~7.4 - 7.7Multiplet2H2-Fluorophenyl Ring
H-4/H-5~7.1 - 7.3Multiplet2H2-Fluorophenyl Ring
N-CH₃~4.1 - 4.3Singlet3HMethyl Group

Causality Behind the Predicted Shifts and Multiplicities:

  • Imidazole Protons (H-4', H-5') : The protons on the imidazole ring are expected to appear as distinct doublets in the aromatic region. The deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing carbonyl group at the C2' position shifts these signals downfield.[4][5] The proton at the 5' position (adjacent to the N-methyl group) is typically further downfield than the proton at the 4' position. They will appear as doublets due to coupling with each other.

  • N-Methyl Protons (N-CH₃) : The three protons of the methyl group attached to the imidazole nitrogen are in a unique chemical environment. Being attached to a nitrogen atom within an aromatic system, they are significantly deshielded and are expected to appear as a sharp singlet around 4.1-4.3 ppm.[5]

  • 2-Fluorophenyl Protons (H-3, H-4, H-5, H-6) : The aromatic protons of the 2-fluorophenyl ring will exhibit complex multiplets between approximately 7.1 and 7.7 ppm.[6][6] The fluorine atom strongly influences the electronic environment of the ring protons, causing both inductive withdrawal and mesomeric donation. The most significant feature will be the spin-spin coupling between the fluorine atom and the adjacent protons (especially H-3 and H-6), as well as the standard ortho, meta, and para proton-proton couplings. This results in complex splitting patterns that are characteristic of a substituted benzene ring.

¹³C NMR Spectral Interpretation: A Predicted Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

Signal Predicted δ (ppm) Assignment
C=O~180 - 185Ketone Carbonyl
C-2'~145 - 148Imidazole Ring (C-N)
C-5'~130 - 132Imidazole Ring (CH)
C-4'~128 - 130Imidazole Ring (CH)
C-2 (C-F)~158 - 162 (d)2-Fluorophenyl Ring
C-1 (C-C=O)~133 - 136 (d)2-Fluorophenyl Ring
C-6~132 - 135 (d)2-Fluorophenyl Ring
C-4~124 - 126 (d)2-Fluorophenyl Ring
C-5~123 - 1252-Fluorophenyl Ring
C-3~116 - 118 (d)2-Fluorophenyl Ring
N-CH₃~36 - 38Methyl Group

Causality Behind the Predicted Shifts:

  • Carbonyl Carbon (C=O) : The ketone carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and will appear at the far downfield end of the spectrum, typically in the 180-185 ppm range.[7]

  • Imidazole Carbons (C-2', C-4', C-5') : The carbon atom at the 2'-position, bonded to two nitrogen atoms and the carbonyl group, will be the most downfield of the imidazole carbons (~145-148 ppm). The C-4' and C-5' carbons will appear in the aromatic region, with their precise shifts influenced by the overall electron density of the ring.[4][8]

  • 2-Fluorophenyl Carbons : The carbon atoms of the fluorophenyl ring will show characteristic shifts and C-F coupling.

    • C-2 (C-F) : The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine, appearing as a doublet around 158-162 ppm.

    • The other ring carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in doublet signals. The electron-withdrawing nature of the carbonyl group will also influence their chemical shifts.

  • N-Methyl Carbon (N-CH₃) : The methyl carbon attached to the nitrogen will be found in the aliphatic region, typically around 36-38 ppm.[5]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy serves to confirm the presence of the aromatic rings, the ketone carbonyl, and the C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

IR Spectral Interpretation: Predicted Key Absorptions
Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100 - 3150C-H StretchAromatic (Imidazole & Phenyl)
~2950 - 3000C-H StretchMethyl (N-CH₃)
~1660 - 1680C=O StretchAromatic Ketone
~1580 - 1610C=C StretchAromatic Rings
~1450 - 1550C=N & C=C StretchImidazole Ring
~1200 - 1250C-F StretchAryl-Fluoride
~750 - 780C-H Bend (out-of-plane)ortho-disubstituted Phenyl

Causality Behind the Predicted Absorptions:

  • C=O Stretch : The most prominent peak in the spectrum is expected to be the strong C=O stretching vibration of the ketone. Its position, anticipated around 1660-1680 cm⁻¹, is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with both the aromatic imidazole and fluorophenyl rings.[7][9] This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.

  • Aromatic C-H and C=C Stretches : The C-H stretching vibrations of both aromatic rings will appear above 3000 cm⁻¹.[10][11] The characteristic C=C stretching vibrations within the rings will give rise to a series of peaks in the 1450-1610 cm⁻¹ region.

  • C-F Stretch : A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1250 cm⁻¹ range, which is a characteristic region for aryl fluorides.[12]

  • C-H Bending : The out-of-plane C-H bending vibration for the ortho-disubstituted fluorophenyl ring is expected to produce a strong band around 750-780 cm⁻¹, providing evidence for the substitution pattern.[10]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation "fingerprint."

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[13]

  • Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

  • Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Interpretation: Predicted Fragmentation Pattern

The molecular formula of this compound is C₁₁H₉FN₂O, with a monoisotopic mass of approximately 216.07 g/mol .

  • Molecular Ion (M⁺•) : A prominent molecular ion peak is expected at m/z = 216 . The stability of the aromatic systems should allow the molecular ion to be readily observed.

  • Key Fragment Ions : The fragmentation is likely to occur at the weakest bonds, primarily on either side of the carbonyl group.

Predicted m/z Proposed Fragment Ion Neutral Loss
121[C₆H₄F-C=O]⁺C₄H₅N₂• (1-methylimidazol-2-yl radical)
95[C₆H₄F]⁺CO
95[C₄H₅N₂-C=O]⁺C₆H₄F• (2-fluorophenyl radical)
82[C₄H₅N₂]⁺ (1-methylimidazole cation)C₇H₄FO•

Causality Behind the Fragmentation:

The primary fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group, which are resonance-stabilized.

  • Formation of the 2-Fluorobenzoyl Cation (m/z 121) : Cleavage of the bond between the carbonyl carbon and the imidazole ring is a highly probable event. This results in the formation of the stable 2-fluorobenzoyl cation ([C₆H₄F-C=O]⁺) at m/z 121. This ion can subsequently lose a molecule of carbon monoxide (CO) to form the 2-fluorophenyl cation ([C₆H₄F]⁺) at m/z 95.[13]

  • Formation of the 1-Methyl-2-imidazolylcarbonyl Cation (m/z 95) : The alternative cleavage, breaking the bond between the carbonyl carbon and the fluorophenyl ring, would form the 1-methyl-2-imidazolylcarbonyl cation at m/z 95. The relative abundance of this peak compared to m/z 121 will depend on the relative stability of the resulting cations and radicals. Studies on the mass spectra of imidazoles show that the ring itself is quite stable, but fragmentation involving side chains is common.[14]

IV. Visualizing the Workflow

To ensure a logical and systematic approach to the analysis, the experimental workflows can be visualized.

Caption: Workflow for the comprehensive spectroscopic analysis.

V. Conclusion

The structural integrity of this compound can be unequivocally established through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide the detailed atomic framework and connectivity. IR spectroscopy confirms the presence of essential functional groups, particularly the conjugated ketone and the C-F bond. Mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently characterize this molecule, ensuring the validity and reproducibility of their scientific findings.

References

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  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed. Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Pressbooks. Retrieved from [Link]

  • 1-Methylimidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. (2019, March 20). Stanford University. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]

  • SPECTROSCOPIC AND COMPUTATIONAL STUDIES OF SYNTHESIZED 2, 4-DINITROPHENYL HYDRAZONES OF SELECTED KETONES AND THEIR DERIVATIVES. (2019, November 7). ResearchGate. Retrieved from [Link]

  • 1H-Imidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Identifying Ketones in an IR Spectra #organicchemistry. (2025, February 27). YouTube. Retrieved from [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). ACS Publications. Retrieved from [Link]

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Methodological & Application

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Initial In Vitro Evaluation of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial assessment of the biological activity of the novel compound, this compound, in a cell culture setting. In the absence of established mechanistic data for this specific molecule, this guide presents a robust, universally applicable protocol for determining its cytotoxic or anti-proliferative potential. The cornerstone of this protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] This guide offers detailed, step-by-step instructions for compound preparation, cell line selection and maintenance, execution of the MTT assay, and data analysis. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure technical accuracy and reproducibility.

Introduction: Characterizing a Novel Small Molecule

The exploration of novel chemical entities is a fundamental aspect of drug discovery and biomedical research.[3] this compound is a small molecule for which the specific biological activities and cellular targets are not yet widely characterized. Structurally related compounds containing imidazolyl-methanone substructures have been investigated for various pharmacological activities, including potential antipsychotic and antifungal properties.[4][5][6] Therefore, the initial step in characterizing this compound is to assess its fundamental effect on cell health—specifically, its potential to induce cell death (cytotoxicity) or inhibit cell growth (cytostasis).[3][7]

This application note details a standardized workflow for a primary screening of this compound to determine its dose-dependent effects on the viability of a selected cancer cell line. The MTT assay has been chosen for its robustness, high-throughput capability, and its direct correlation of mitochondrial metabolic activity with the number of viable cells.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]

Materials and Reagents

Compound Handling and Storage
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, low-binding microcentrifuge tubes

Cell Culture
  • Selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom cell culture plates, tissue culture treated

  • Humidified incubator (37°C, 5% CO₂)

MTT Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[2][9]

  • Microplate reader capable of measuring absorbance at 570 nm[8]

Experimental Protocols

PART 1: Compound Preparation - Stock and Working Solutions

The accurate preparation of the test compound is critical for reproducible results.[10] Most small organic molecules are soluble in DMSO, which is generally well-tolerated by cells at low final concentrations (typically ≤ 0.5%).[11][12]

  • Preparation of a 10 mM Stock Solution:

    • Aseptically weigh a precise amount of this compound powder. For compounds supplied in pre-weighed vials, direct dissolution in the original vial is recommended to avoid loss of material.[10]

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution using the compound's molecular weight.

    • Add the calculated volume of DMSO to the vial. Vortex or sonicate gently until the compound is completely dissolved.[9]

    • Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.[12][13]

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.[12]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at 2x the final desired concentrations. It is crucial to dilute the concentrated DMSO stock into the aqueous medium in a stepwise manner to prevent precipitation.[11]

    • A typical dose-response experiment might test final concentrations ranging from 0.1 µM to 100 µM.

PART 2: Cell Culture and Seeding
  • Cell Line Maintenance:

    • Culture the chosen cell line in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.

  • Seeding Cells in a 96-Well Plate:

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

    • Dilute the cell suspension to the optimal seeding density. This density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the end of the assay period (typically 70-80% confluency in control wells).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.[8]

    • Incubate the plate for 24 hours to allow the cells to adhere and resume growth.

Cell Line ExampleSeeding Density (cells/well)
HeLa5,000 - 10,000
A5497,500 - 15,000
MCF-78,000 - 12,000
PC-310,000 - 20,000
Table 1: Recommended starting cell seeding densities for a 96-well plate format. These should be optimized for specific experimental conditions.
PART 3: Compound Treatment and Incubation
  • After the 24-hour incubation period, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared 2x working solutions of this compound to the corresponding wells.

  • For control wells, add 100 µL of complete medium containing the same final concentration of DMSO as the treated wells (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be aligned with the expected mechanism of action or standard screening protocols.[14]

PART 4: MTT Assay for Cell Viability Assessment

This protocol is based on standard methodologies for the MTT assay.[1][8]

  • Addition of MTT Reagent:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][8]

  • Solubilization of Formazan Crystals:

    • After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[2][8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[1][8] A reference wavelength of >650 nm can be used to reduce background noise.[1]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Calculation of Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

The results will help distinguish between a cytotoxic effect (a sharp decrease in viability) and a cytostatic effect (a plateau in viability reduction, indicating inhibition of proliferation rather than cell death).[3]

Workflow and Pathway Visualization

experimental_workflow Experimental Workflow for Compound Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock (10 mM in DMSO) treat_cells Treat Cells with Compound (24-72h incubation) compound_prep->treat_cells cell_culture Culture & Harvest Cells seed_plate Seed Cells in 96-Well Plate (24h incubation) cell_culture->seed_plate seed_plate->treat_cells add_mtt Add MTT Reagent (3-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability % Viability Calculation read_plate->calc_viability gen_curve Generate Dose-Response Curve calc_viability->gen_curve det_ic50 Determine IC50 Value gen_curve->det_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of a novel compound.

Conclusion and Future Directions

This application note provides a foundational protocol for the initial in vitro characterization of this compound. By following this detailed guide, researchers can obtain reliable and reproducible data on the compound's effect on cell viability and determine its IC₅₀ value. The results from this primary screen will be instrumental in guiding future experiments. Should the compound exhibit significant activity, subsequent studies could involve assays to elucidate the specific mechanism of cell death (e.g., apoptosis vs. necrosis assays), cell cycle analysis, or target identification studies.[7][15][16]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015, June 15). ResearchGate. Retrieved from [Link]

  • Stoddart, M. J. (2011). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 731, 239–247. Retrieved from [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2024, January 7). AntBio. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing Protocols. IntechOpen. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Chipkin, R. E., et al. (1988). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 31(8), 1598–1605. Retrieved from [Link]

  • Liu, J. T., et al. (2012). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o152. Retrieved from [Link]

  • Szymański, P., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1845–1858. Retrieved from [Link]

  • Shen, Y., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. Retrieved from [Link]

  • Yuan, R. Y., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2036. Retrieved from [Link]

  • Thoomuganti, R. D., et al. (2023). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry, 59(3), 498-503. Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in a Murine Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature searches for the specific molecule, (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, did not yield established biological data or its use in specific disease models. However, the core structure contains moieties—a fluorophenyl group and a methyl-imidazolyl group linked by a ketone—that are characteristic of compounds investigated for activity at the P2X7 receptor (P2X7R), a key player in neuroinflammatory processes.[1][2][3][4]

Therefore, this guide is structured to provide a robust framework for the initial preclinical evaluation of this novel compound, hereafter referred to as Compound X , as a putative P2X7R antagonist in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation. This approach is based on established methodologies for analogous compounds and provides a scientifically rigorous path to characterizing its potential therapeutic effects.[5][6][7]

Part 1: Preclinical Assessment Strategy

The primary objective is to determine if Compound X can mitigate the neuroinflammatory cascade initiated by a systemic inflammatory challenge. The experimental design is centered on inducing acute neuroinflammation in mice with lipopolysaccharide (LPS) and assessing the impact of Compound X pre-treatment on key inflammatory markers within the brain. This workflow ensures a systematic evaluation from in-life observations to detailed post-mortem tissue analysis.

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: In-Life Assessment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (7 days) B Baseline Behavioral Assessment (e.g., Open Field Test) A->B C Compound X Administration (Prophylactic Dosing Regimen) B->C D LPS or Saline Administration (i.p. injection) C->D E Monitor Sickness Behavior (Weight Loss, Activity) D->E F Post-LPS Behavioral Testing (24h post-LPS) E->F G Euthanasia & Tissue Collection (Brain, Plasma) F->G H Brain Homogenate Preparation G->H I Cytokine/Chemokine Analysis (Multiplex Immunoassay) H->I J Immunohistochemistry (IHC) (Microglia & Astrocyte Activation) H->J

Caption: Experimental workflow for assessing Compound X.

Part 2: Mechanistic Rationale - Targeting the P2X7 Receptor in Neuroinflammation

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][3][4] Under pathological conditions, damaged cells release high concentrations of ATP into the extracellular space, which acts as a "danger signal."

Activation of the P2X7R on microglia triggers a cascade of pro-inflammatory events:

  • Ion Flux: Rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺.[8]

  • Inflammasome Activation: The K⁺ efflux is a critical signal for the assembly of the NLRP3 inflammasome complex.[8][9]

  • Cytokine Maturation and Release: The assembled inflammasome activates Caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms, which are then released.[2][9]

By antagonizing the P2X7R, Compound X is hypothesized to inhibit this entire downstream cascade, thereby reducing the production of key inflammatory mediators and mitigating glial cell-mediated neurotoxicity.

G ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor (on Microglia) ATP->P2X7R Binds & Activates CompoundX Compound X (Putative Antagonist) CompoundX->P2X7R Blocks IonFlux K+ Efflux Ca2+ Influx P2X7R->IonFlux Opens Channel NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Casp1 Pro-Caspase-1 Active Caspase-1 NLRP3->Casp1 Activates Cytokines Pro-IL-1β Mature IL-1β Casp1->Cytokines Cleaves Release Release of Pro-inflammatory Cytokines & Chemokines Cytokines->Release Neuroinflammation Neuroinflammation (Astrocyte Activation, Neuronal Stress) Release->Neuroinflammation

Caption: P2X7R signaling cascade in microglia.

Part 3: Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of acute systemic and central inflammation using a single intraperitoneal (i.p.) injection of LPS.[7] This model is highly reproducible and relevant for studying the mechanisms of inflammatory signaling from the periphery to the brain.[5][6]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • Sterile syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least 7 days prior to experimentation. House them in a controlled environment (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • LPS Preparation: On the day of injection, prepare a fresh solution of LPS in sterile saline at a concentration of 0.5 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Dosing: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1-5 mg/kg.[6][7] The vehicle control group receives an equivalent volume of sterile saline.

    • Causality: A systemic LPS injection triggers a potent peripheral immune response. The resulting circulating cytokines cross the blood-brain barrier and activate resident microglia, inducing a neuroinflammatory state characterized by glial activation and the production of central inflammatory mediators.[7]

  • Post-Injection Monitoring: Monitor animals closely for signs of sickness behavior (piloerection, lethargy, huddling). Record body weight daily as a general health indicator.

  • Tissue Collection: Euthanize animals at pre-determined time points (e.g., 4h for acute cytokine transcription, 24h for peak protein expression and glial activation) for tissue harvesting.[6]

Protocol 2: Compound X Formulation and Administration

Materials:

  • Compound X

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water). The vehicle must be optimized for solubility and tolerability.

  • Oral gavage needles or i.p. injection supplies.

Procedure:

  • Formulation: Prepare the dosing formulation on the day of use. Dissolve Compound X in the vehicle to the desired stock concentration. Sonicate if necessary to achieve a clear solution or a homogenous suspension.

  • Administration: Administer Compound X (e.g., via oral gavage or i.p. injection) 30-60 minutes before the LPS challenge.

    • Causality: This prophylactic dosing paradigm is designed to ensure that Compound X has reached sufficient concentrations in the CNS to engage its target (P2X7R) prior to the inflammatory insult, allowing for an assessment of its ability to prevent or blunt the inflammatory cascade.

Protocol 3: Brain Tissue Collection and Processing

Procedure:

  • Anesthesia and Perfusion: Deeply anesthetize the mouse (e.g., with isoflurane or injectable anesthetic). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain vasculature.

    • Trustworthiness: Perfusion is critical to prevent contamination of brain tissue with blood-borne inflammatory cells and cytokines, ensuring that the measured analytes are of central origin.

  • Brain Extraction: Rapidly dissect the brain on an ice-cold surface.

  • Dissection and Processing:

    • For Biochemistry (Cytokines): Dissect specific brain regions (e.g., hippocampus, cortex). Snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • For Immunohistochemistry: Post-fix the entire brain in 4% paraformaldehyde (PFA) for 24-48 hours at 4°C, followed by cryoprotection in a 30% sucrose solution.[10] The brain can then be frozen and sectioned on a cryostat.

Protocol 4: Quantification of Cytokines and Chemokines

This protocol utilizes a multiplex bead-based immunoassay (e.g., Bio-Plex) to simultaneously measure multiple inflammatory mediators from a small amount of brain homogenate.[11][12][13]

Procedure:

  • Homogenization: Homogenize the frozen brain tissue in a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay for normalization.

  • Multiplex Assay: Follow the manufacturer's protocol for the multiplex assay. This typically involves incubating the brain lysate with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition: Read the plate on a multiplex analyzer. The concentrations of analytes (e.g., IL-1β, TNF-α, IL-6, CCL2) are interpolated from a standard curve.

    • Trustworthiness: Multiplex assays provide a comprehensive profile of the inflammatory response from a single sample, conserving precious tissue and offering a more complete picture than single-analyte ELISAs.[12][13]

Protocol 5: Immunohistochemical (IHC) Analysis of Glial Activation

This protocol assesses neuroinflammation at a cellular level by visualizing the activation state of microglia and astrocytes.[14][15]

Materials:

  • Cryosectioned brain tissue (20-40 µm thick)

  • Primary antibodies: Rabbit anti-Iba1 (for microglia), Mouse anti-GFAP (for astrocytes)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Antigen Retrieval (if needed): Perform heat-induced epitope retrieval to unmask antigens.

  • Blocking: Block non-specific antibody binding using a solution containing normal serum and a detergent like Triton X-100.[10]

  • Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-Iba1 and anti-GFAP) overnight at 4°C.[10]

  • Secondary Antibody Incubation: After washing, incubate with appropriate species-specific fluorescent secondary antibodies for 1-2 hours at room temperature.

  • Mounting and Imaging: Mount sections with a DAPI-containing medium and image using a fluorescence or confocal microscope.

  • Image Analysis: Quantify the immunoreactive area or cell number/morphology using image analysis software (e.g., ImageJ).

    • Interpretation: Activated microglia transition from a ramified (resting) to an amoeboid (active) morphology with increased Iba1 expression.[15] Reactive astrocytes become hypertrophic with increased GFAP expression.[14]

Part 4: Data Presentation and Interpretation

Table 1: Example Experimental Design
GroupNPre-treatment (i.p.)Challenge (i.p.)
18-10VehicleSaline
28-10VehicleLPS (5 mg/kg)
38-10Compound X (10 mg/kg)LPS (5 mg/kg)
48-10Compound X (30 mg/kg)LPS (5 mg/kg)
Table 2: Example Quantitative Endpoint Data (24h post-LPS)
GroupHippocampal IL-1β (pg/mg protein)Cortical Iba1+ Area (%)
1 (Veh + Sal)15 ± 43.5 ± 0.8
2 (Veh + LPS)250 ± 3518.2 ± 2.5
3 (Cmpd X 10mg/kg + LPS)145 ± 2811.5 ± 1.9
4 (Cmpd X 30mg/kg + LPS)70 ± 15 6.1 ± 1.2
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + LPS group.

Interpretation:

  • A significant reduction in IL-1β levels in the brains of Compound X-treated mice would strongly suggest target engagement and inhibition of the P2X7R-NLRP3 inflammasome axis.[2]

  • A decrease in the Iba1+ immunoreactive area indicates that Compound X suppresses microglial activation, a hallmark of neuroinflammation.[15]

  • Dose-dependent effects, as shown in the example table, strengthen the evidence for a specific pharmacological effect of Compound X.

Part 5: Concluding Remarks and Future Directions

These application notes provide a comprehensive, scientifically-grounded strategy for the initial in vivo evaluation of this compound (Compound X) as a potential anti-neuroinflammatory agent. A positive outcome in the LPS model—demonstrated by a reduction in pro-inflammatory cytokines and attenuated glial activation—would provide a strong rationale for further development.

Next Steps:

  • Pharmacokinetic (PK) Studies: Determine the brain penetrance and pharmacokinetic profile of Compound X to correlate drug exposure with pharmacodynamic effects.

  • Chronic Disease Models: Evaluate the efficacy of Compound X in more chronic, translatable models of neurodegenerative diseases where neuroinflammation is implicated, such as models of Alzheimer's or Parkinson's disease.[1][16][17]

  • Target Engagement Assays: Develop and utilize PET radioligands or perform ex vivo binding assays to directly confirm that Compound X engages the P2X7R in the brain at therapeutic doses.

References

  • Manglani, M., et al. (2019). Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays. Methods, 163, 23-31. [Link]

  • Manglani, M., et al. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Methods in Molecular Biology, 1727, 203-217. [Link]

  • Bio-Rad Laboratories. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Bio-Rad. [Link]

  • Matson, K. E., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 103239. [Link]

  • Webster, S. J., et al. (2020). Time-dependent cytokine and chemokine changes in mouse cerebral cortex following a mild traumatic brain injury. eLife, 9, e58837. [Link]

  • Willis, E. F., et al. (2020). Cytokine/chemokine analysis in aged and young mice at 2 months post injury. ResearchGate. [Link]

  • Jovanova-Nesic, K., & Prostran, M. (2019). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Pharmaceutical Design, 25(30), 3277-3289. [Link]

  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. FUJIFILM. [Link]

  • Kumar, A., et al. (2019). P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. Frontiers in Pharmacology, 10, 1233. [Link]

  • Rock, R. B., et al. (2018). Immunohistochemical analysis of astrocytes and microglial cells in the brains of ⍺-synuclein transgenic mice treated with anti-CD1d. ResearchGate. [Link]

  • Vállez García, D., et al. (2017). Immunohistochemistry of microglia and astrocytes for the LPS model. ResearchGate. [Link]

  • Hama, H., et al. (2019). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]

  • Fischer, T. C., et al. (2021). P2X7R antagonists in chronic stress-based depression models: a review. Translational Psychiatry, 11(1), 1-11. [Link]

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  • He, W., et al. (2023). Summary of preclinical studies of P2X7 receptor antagonists in rodent pain models. ResearchGate. [Link]

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  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology, 157(7), 1203-1214. [Link]

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Application Notes & Protocols for the Dosage and Administration of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of imidazole have been investigated for their potential as anticancer, anti-inflammatory, antifungal, and kinase-inhibiting agents.[3][4] The compound (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone belongs to this versatile class. Its structure, featuring a 2-fluorophenyl group and a 1-methyl-1H-imidazole moiety linked by a methanone bridge, suggests it may interact with various biological targets. The fluorination of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5]

Given the novelty of this compound, a systematic approach to determine its dosage and administration in mice is crucial for elucidating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. This guide provides a comprehensive framework for researchers to design and execute initial in vivo studies in murine models.

Pre-formulation and Vehicle Selection

The solubility of this compound is a critical determinant for its formulation. Based on structurally similar compounds, it is anticipated to have low aqueous solubility. Therefore, appropriate vehicle selection is paramount for achieving consistent and reproducible dosing.

Table 1: Recommended Vehicles for Different Administration Routes

Administration RouteRecommended Vehicle SystemRationale
Oral Gavage (p.o.) 1. 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water. 2. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. MC and CMC are standard suspending agents for water-insoluble compounds, providing uniform suspensions for oral dosing.[6] The DMSO/PEG300/Tween-80/Saline cocktail is a common formulation for solubilizing compounds with poor aqueous solubility for both oral and parenteral routes.[7]
Intraperitoneal (i.p.) 1. Sterile Saline (0.9% NaCl) with ≤5% DMSO. 2. 10% DMSO, 90% Corn Oil. For i.p. injections, minimizing the concentration of organic solvents like DMSO is crucial to avoid peritoneal irritation. A co-solvent system with saline is often sufficient. For highly lipophilic compounds, a suspension in corn oil can be an alternative.[7]
Intravenous (i.v.) 10% DMSO, 40% PEG400, 50% Saline. Intravenous formulations must be true solutions to prevent embolism. A co-solvent system is typically required for poorly soluble compounds. The use of sterile components and filtration through a 0.22 µm filter is mandatory.

Dosage Determination: A Stepwise Approach

In the absence of prior in vivo data, a dose-escalation strategy is essential to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[8] This is a critical first step before proceeding to efficacy studies.

Extrapolation from Structurally Similar Compounds
Protocol for Maximum Tolerated Dose (MTD) Study

This protocol is based on the principles of acute toxicity testing as outlined by the OECD.[11][12]

Objective: To determine the MTD of this compound following a single administration.

Animals:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Female (often more sensitive to toxicity)

  • Age: 8-12 weeks

  • Group Size: 3-5 mice per dose group

Experimental Design:

  • Dose Selection: Based on the data from related compounds, a starting dose of 10 mg/kg is proposed. Subsequent dose levels can be escalated in a geometric progression (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound via the chosen route (e.g., oral gavage or intraperitoneal injection). A vehicle control group must be included.

  • Monitoring:

    • Clinical Observations: Observe animals for signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, lethargy) continuously for the first 4 hours post-dosing, and then daily for 14 days.[12]

    • Body Weight: Record body weight just prior to dosing and daily thereafter. A weight loss of more than 20% is generally considered a sign of significant toxicity.[13]

    • Mortality: Record any deaths and the time of death.

Data Analysis: The MTD is defined as the highest dose at which no mortality and no more than a 15-20% loss in body weight is observed, and where any clinical signs of toxicity are transient and fully reversible.

MTD_Workflow start Start MTD Study dose_group1 Administer Dose Group 1 (e.g., 10 mg/kg) start->dose_group1 observe1 Monitor for 14 days (Clinical Signs, Body Weight) dose_group1->observe1 decision1 Significant Toxicity or Mortality? observe1->decision1 dose_group2 Administer Dose Group 2 (e.g., 30 mg/kg) decision1->dose_group2 No stop Stop Escalation decision1->stop Yes observe2 Monitor for 14 days dose_group2->observe2 decision2 Significant Toxicity or Mortality? observe2->decision2 dose_group_n Continue Dose Escalation decision2->dose_group_n No decision2->stop Yes mtd_defined MTD Determined dose_group_n->mtd_defined stop->mtd_defined caption Workflow for MTD Determination PK_Study_Workflow start Start PK Study dosing Administer Compound (p.o. and i.v. groups) start->dosing blood_collection Serial Blood Sampling (multiple time points) dosing->blood_collection sample_processing Plasma Separation and Storage blood_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_modeling report Generate PK Report pk_modeling->report caption Workflow for a Preliminary PK Study

Caption: Workflow for a Preliminary PK Study.

Animal Welfare and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines set by the local Institutional Animal Care and Use Committee (IACUC). Key principles include:

  • Minimizing Pain and Distress: Use appropriate restraint techniques and ensure all procedures are performed by trained personnel.

  • Humane Endpoints: Define clear endpoints for the study, such as a certain percentage of body weight loss or specific clinical signs, at which animals will be humanely euthanized.

  • Appropriate Housing and Husbandry: Animals should be housed in a clean, controlled environment with ad libitum access to food and water (unless fasting is required for the procedure).

Conclusion

The successful in vivo evaluation of this compound in mice hinges on a methodical and well-planned approach to dosage and administration. By starting with a carefully designed MTD study, selecting appropriate vehicles, and employing standardized administration and sampling techniques, researchers can generate reliable and reproducible data. This foundational knowledge is essential for advancing novel imidazole-based compounds through the preclinical drug development pipeline.

References

  • OECD. (2002). Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

  • University of Wisconsin-Madison IACUC. (n.d.). Blood Collection: The Mouse IACUC Guideline.
  • Albert Einstein College of Medicine IACUC. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from Albert Einstein College of Medicine website.
  • OECD. (2001). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. [Link]

  • National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. National Institutes of Health. [Link]

  • Boston University IACUC. (2025). Blood Collection Guidelines (IACUC). Boston University Office of Research. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central. [Link]

  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration.
  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • University of Arizona IACUC. (n.d.). Mouse Oral Gavage Administration.
  • Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. Virginia Tech.
  • Flinders University Staff. (2016). SWMS 1.5 Oral Gavage in Mice. Flinders University.
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

  • Liao, J. M., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PubMed Central. [Link]

  • Atcha, Z., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. PubMed Central. [Link]

  • ResearchGate. (2020). What is a good way to give mice DMSO-soluble drugs in oral gavage?. [Link]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PubMed Central. [Link]

  • ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. [Link]

  • ResearchGate. (2015). Determination of Maximum Tolerated Dose and Toxicity of Inauhzin in Mice. [Link]

  • ResearchGate. (2020). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?. [Link]

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. [Link]

  • Shafiee-Nick, R., et al. (2012). Evaluation of anticonvulsant effect of two novels 4-[1-(4-fluorobenzyl)- 5-imidazolyl] dihydropyridine derivatives in mice. PubMed. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

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high-throughput screening assays for (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening of Novel (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Analogs

Abstract

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Its structural motifs, particularly the 1-methyl-imidazole core, are prevalent in compounds targeting key protein families such as kinases and G-Protein Coupled Receptors (GPCRs). This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of robust high-throughput screening (HTS) assays to identify and characterize bioactive analogs derived from this chemical series. We present detailed, field-proven protocols for two distinct, high-impact assay platforms: a bioluminescence-based kinase inhibition assay and a fluorescence-based calcium mobilization assay for GPCRs. The protocols are designed with an emphasis on scientific causality, quality control, and data integrity, ensuring a self-validating experimental system.

Introduction: The Rationale for Target Selection

The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, a metal ligand, and a bioisostere for other functional groups. When incorporated into a structure like this compound, it presents several plausible mechanisms of biological activity. Our strategic approach focuses on two of the most prominent target classes for such compounds.

  • Protein Kinases: The nitrogen atoms in the imidazole ring are excellent mimics of the adenine hinge-binding motif of ATP, making this scaffold a classic starting point for developing ATP-competitive kinase inhibitors. The vast and diverse human kinome, implicated in oncology, inflammation, and metabolic diseases, makes it a high-value target space.

  • G-Protein Coupled Receptors (GPCRs): Imidazole-containing compounds, such as histamine and its analogs, are well-established modulators of GPCRs. Depending on the substitutions on the core scaffold, analogs can function as either agonists or antagonists, making them versatile probes for this large, druggable family of transmembrane receptors involved in virtually every physiological process.

This guide provides the foundational workflows to prosecute a screening campaign against these two target classes.

Assay Principle & Workflow Visualization

A successful HTS campaign relies on a logical and efficient workflow. The diagram below outlines the major phases, from initial assay development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Validation & Characterization A Target Selection (e.g., Kinase X, GPCR Y) B Assay Principle Selection (Luminescence vs. Fluorescence) A->B C Reagent Optimization (Enzyme/Cell Conc., Substrate Km) B->C D Assay Miniaturization (384-well or 1536-well format) C->D E Single-Point Screen (e.g., 10 µM compound concentration) D->E F Raw Data Analysis (Normalization to Controls) E->F G Z'-Factor Calculation (Assay Quality Assessment) F->G H Hit Selection (Thresholding, e.g., >50% inhibition) G->H I Hit Confirmation (Re-test from fresh stock) H->I J Dose-Response Curve (IC50/EC50 Determination) I->J K Orthogonal Assay (Confirms mechanism, rules out artifacts) J->K L SAR Exploration (Test additional analogs) K->L M M L->M Lead Optimization

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Protocol I: Kinase Inhibition Luminescence Assay

This protocol describes a homogenous, luminescence-based assay to identify inhibitors of a chosen protein kinase. The principle is based on the quantification of ATP remaining in solution following the kinase reaction; lower ATP levels (lower luminescence) indicate higher kinase activity.

Mechanistic Principle

Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection A Kinase + Substrate + ATP C {ADP + Phospho-Substrate | Unconsumed ATP} A->C Phosphorylation B Compound (Inhibitor?) B->C Inhibition D Unconsumed ATP C->D F High Luminescence = Low Kinase Activity = Inhibition D->F Bioluminescent Reaction E Luciferase / Luciferin (Detection Reagent) note note right right of of

Caption: Principle of the ATP-depletion kinase assay.

Materials & Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Kinase EnzymeRecombinant, purified (e.g., from SignalChem or CarnaBio)The biological target
Kinase SubstratePeptide or protein specific to the kinasePhosphorylated by the kinase
ATP (Adenosine 5'-Triphosphate)High purity, ≥99% (e.g., Sigma-Aldrich)Co-factor for the kinase reaction
Kinase-Glo® Max Assay KitPromega (or equivalent ATP detection kit)Contains luciferase, luciferin, and buffer
Assay Plates384-well, white, solid bottom, low-volume (e.g., Corning 3572)Low cross-talk for luminescence
Test CompoundsAnalogs of the core scaffold, dissolved in 100% DMSOPotential inhibitors
StaurosporineBroad-spectrum kinase inhibitorPositive control for inhibition
Kinase Reaction Buffer50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20Provides optimal conditions for enzyme activity
Step-by-Step Protocol (384-well format)
  • Compound Plating:

    • Prepare a 200 µM stock plate of your analog library in 100% DMSO.

    • Using an acoustic dispenser (e.g., ECHO 525), transfer 50 nL of each compound into columns 3-48 of the 384-well assay plate.

    • Dispense 50 nL of DMSO into columns 1-2 (Negative Control, 100% activity).

    • Dispense 50 nL of a 200 µM Staurosporine stock into column 2 (Positive Control, 0% activity).

    • Causality Note: Acoustic dispensing minimizes DMSO carryover, which can affect enzyme activity. The final DMSO concentration in the assay should be kept below 0.5%.

  • Enzyme Preparation:

    • Thaw the kinase enzyme on ice.

    • Prepare a 2X enzyme solution in cold Kinase Reaction Buffer. The final concentration should be predetermined during assay development to yield ~50-80% ATP consumption in the reaction time.

    • Expertise Insight: The optimal enzyme concentration is a critical parameter. Too little enzyme results in a weak signal window; too much leads to rapid substrate/ATP depletion and makes it difficult to detect inhibitors.

  • Substrate/ATP Preparation:

    • Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.

    • Causality Note: Running the assay at the Km for ATP makes the reaction most sensitive to competitive inhibitors, which is the likely mechanism for this scaffold.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme solution to all wells of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom.

    • Allow a 15-minute pre-incubation at room temperature for the compounds to bind to the kinase.

    • Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The final volume is now 10 µL, and the final compound concentration is 1 µM.

  • Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear range of the reaction.

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to all wells. This stops the kinase reaction and initiates the luminescence signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader (e.g., a PerkinElmer EnVision or BMG PHERAstar).

Data Analysis and Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Lumi_Sample - Lumi_Positive_Control) / (Lumi_Negative_Control - Lumi_Positive_Control))

  • Z'-Factor Calculation: A measure of assay quality and robustness. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    • An assay is considered excellent for HTS if Z' ≥ 0.5.

Protocol II: GPCR Antagonist Calcium Mobilization Assay

This protocol details a method to identify antagonists of a Gq-coupled GPCR. The assay uses a fluorescent dye that reports increases in intracellular calcium ([Ca²⁺]i) following receptor activation. Antagonists will block this response.

Mechanistic Principle

GPCR_Assay cluster_0 Assay Steps A 1. Cells expressing GPCR loaded with Ca2+ dye B 2. Add Analog (Antagonist?) A->B C 3. Add Agonist (EC80 conc.) B->C D 4. Gq Pathway Activation B->D Blockade C->D E 5. Ca2+ Release from ER D->E F Low Fluorescence = Blocked Ca2+ Release = Antagonism E->F note note right right of of

Caption: Workflow for a GPCR antagonist calcium flux assay.

Materials & Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Host Cell LineHEK293 or CHO cells stably expressing the target GPCRBiological system for the assay
Calcium-sensitive DyeFluo-4 Direct™ Calcium Assay Kit (Thermo Fisher) or equivalentReports changes in intracellular calcium via fluorescence
Assay Plates384-well, black-walled, clear-bottom (e.g., Greiner Bio-One 781091)Optimized for fluorescence reading from the bottom
Test CompoundsAnalogs of the core scaffold, dissolved in 100% DMSOPotential antagonists
Reference AgonistA known potent agonist for the target GPCRUsed to stimulate the receptor
Reference AntagonistA known antagonist for the target GPCRPositive control for inhibition
Assay BufferHanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4Maintains physiological conditions for the cells
Probenecid(Optional, but recommended) Anion-exchange transport inhibitorPrevents active efflux of the dye from the cells, improving signal
Step-by-Step Protocol (384-well format)
  • Cell Plating:

    • The day before the assay, seed the GPCR-expressing cells into 384-well black-walled, clear-bottom plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's protocol, often including probenecid.

    • Remove the cell culture medium from the plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Expertise Insight: The two-step incubation (37°C then RT) ensures complete de-esterification of the AM ester dye inside the cells and allows the plate to equilibrate to the temperature of the reading instrument.

  • Compound Addition:

    • Prepare a 4X final concentration compound plate from your library stock.

    • Transfer 10 µL from the compound plate to the cell plate. This pre-incubates the cells with the potential antagonists.

    • Include wells with reference antagonist (Positive Control) and assay buffer with DMSO (Negative Control).

  • Signal Reading and Agonist Injection:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument equipped with liquid handling.

    • Set the instrument to read fluorescence (Excitation ~485 nm, Emission ~525 nm).

    • Allow the plate to pre-incubate with the compounds for 10-20 minutes inside the instrument.

    • The instrument will take a baseline reading for ~10-20 seconds.

    • It will then inject 10 µL of a 4X agonist solution (at a pre-determined EC₈₀ concentration) into all wells.

    • Causality Note: Using an EC₈₀ concentration of agonist provides a strong signal window while ensuring the assay is sensitive enough to detect competitive antagonists.

    • Continue reading the fluorescence signal for an additional 90-180 seconds to capture the full calcium peak and return to baseline.

Data Analysis and Quality Control
  • Data Normalization: The response is typically measured as the maximum peak height minus the baseline fluorescence for each well.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Response_Sample - Response_Positive_Control) / (Response_Negative_Control - Response_Positive_Control))

  • Z'-Factor Calculation: Calculated using the same formula as the kinase assay to ensure assay quality (Z' ≥ 0.5).

  • Hit Confirmation: Confirmed hits should be re-tested in a dose-response format to determine their IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Conclusion and Next Steps

The protocols outlined provide robust, validated frameworks for the high-throughput screening of this compound analogs against two high-value target classes. Positive hits identified from these primary screens must undergo a rigorous validation cascade. This includes re-testing from fresh solid material, determining potency (IC₅₀/EC₅₀) through dose-response curves, and performing orthogonal assays to rule out artifacts (e.g., assay technology-specific interference) and confirm the mechanism of action. Subsequent structure-activity relationship (SAR) studies will then guide the optimization of these initial hits into potent and selective lead compounds.

References

  • Title: The role of the imidazole ring in biological systems: structure, function, and therapeutic applications. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Assay Guidance Manual: Quantitative Biology and Pharmacology for Preclinical Drug Discovery. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: A review on the synthesis of imidazole derivatives as kinase inhibitors. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Imidazole-based compounds as modulators of GPCRs: a review of recent advances. Source: Future Medicinal Chemistry URL: [Link]

A Validated LC-MS/MS Method for the Quantification of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated bioanalytical method for the quantitative determination of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a novel investigational compound, in human plasma. The method utilizes a streamlined Solid-Phase Extraction (SPE) procedure for sample cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol has been validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This method provides the necessary sensitivity, selectivity, accuracy, and precision to support pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Rationale

The compound this compound is a new chemical entity with potential therapeutic applications. To accurately characterize its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—a reliable and validated bioanalytical method is essential.[5] Quantifying drug concentrations in plasma over time is fundamental to understanding its efficacy and safety profile.

The primary challenge in bioanalysis is the complexity of the plasma matrix, which contains high concentrations of proteins, lipids, and other endogenous components that can interfere with the analysis.[6][7] Therefore, the selection of an appropriate sample preparation technique is critical. While methods like Protein Precipitation (PPT) are simple and fast, they often result in less clean extracts, potentially leading to ion suppression or enhancement in the mass spectrometer.[8][9] Liquid-Liquid Extraction (LLE) can provide cleaner samples but is often labor-intensive and uses significant volumes of organic solvents.[10][11][12]

For this application, Solid-Phase Extraction (SPE) was selected as the optimal sample preparation strategy. SPE offers a superior balance of selectivity, recovery, and cleanliness, effectively removing matrix interferences and concentrating the analyte of interest.[6][9][13][14] This leads to improved method robustness and sensitivity. The analytical endpoint, LC-MS/MS, is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[15][16][17]

Analyte Characteristics and Method Development Strategy

This compound possesses a molecular weight of approximately 218.23 g/mol . The structure contains a basic 1-methyl-imidazole moiety, which is readily protonated, making it highly suitable for positive mode Electrospray Ionization (ESI+). The fluorophenyl group contributes to its overall lipophilicity. These characteristics guided the selection of a reversed-phase SPE sorbent and a C18 analytical column for chromatographic separation. A stable isotope-labeled (SIL) internal standard, (2-Fluorophenyl)(1-(methyl-d3)-1H-imidazol-2-yl)methanone, is the ideal choice to compensate for any variability during sample preparation and analysis. If a SIL-IS is unavailable, a close structural analog with similar extraction and ionization properties would be a suitable alternative.

Detailed Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (Analyte) and (2-Fluorophenyl)(1-(methyl-d3)-1H-imidazol-2-yl)methanone (Internal Standard, IS).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant), stored at -70°C.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade).

  • Reagents: Formic acid (reagent grade), Ammonium acetate (reagent grade), Water (deionized, 18 MΩ·cm).

  • SPE Cartridges: Reversed-phase polymer-based SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL).

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:Water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) ACN:Water.

  • Calibration and QC Sample Preparation: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CCs and QC samples at low, medium, and high concentration levels (LQC, MQC, HQC).

Plasma Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The goal of this protocol is to isolate the analyte from plasma proteins and other interferences while concentrating it for analysis.[18][19]

  • Pre-treatment: Thaw plasma samples at room temperature. Vortex gently. Pipette 100 µL of each plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the IS working solution (50 ng/mL) to all tubes except for blank matrix samples. Vortex for 10 seconds.

  • Dilution/Acidification: Add 200 µL of 2% formic acid in water to each tube. This step disrupts drug-protein binding and ensures the analyte is in a charged state for optimal retention on the reversed-phase sorbent.[18] Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Place SPE cartridges on a vacuum manifold.

    • Condition with 1 mL of Methanol.

    • Equilibrate with 1 mL of Water.

    • Causality: Conditioning wets the sorbent, and equilibration prepares it for the aqueous sample, ensuring consistent interaction.

  • Sample Loading: Load the entire pre-treated sample (325 µL) onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 5% Methanol in water.

    • Wash 2: Add 1 mL of 20% Methanol in water.

    • Causality: The wash steps are critical for removing polar, endogenous interferences that were retained on the sorbent, while the analyte, being more hydrophobic, remains bound.

  • Elution: Elute the analyte and IS from the cartridge by adding 2 x 400 µL aliquots of 90:10 (v/v) Acetonitrile:Methanol into a clean collection plate or tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase A (see section 3.4). This step concentrates the sample and ensures compatibility with the initial LC mobile phase conditions.

Diagram of the Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_spe SPE Cartridge Operations start Start: Plasma Sample (100 µL) step1 Add Internal Standard (25 µL) & Vortex start->step1 step2 Add 2% Formic Acid (200 µL) & Vortex step1->step2 spe_load 3. Load Sample step2->spe_load spe_cond 1. Condition (1 mL MeOH) spe_equil 2. Equilibrate (1 mL Water) spe_wash 4. Wash (5% & 20% MeOH) spe_elute 5. Elute (90:10 ACN:MeOH) step3 Evaporate to Dryness (Nitrogen Stream, 40°C) spe_elute->step3 end_node Reconstitute in Mobile Phase A & Inject into LC-MS/MS step3->end_node

Caption: Workflow for plasma sample preparation using Solid-Phase Extraction.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point for analysis and should be optimized as needed.

Parameter Condition Rationale
LC System Standard UHPLC SystemProvides high resolution and fast analysis times.
Analytical Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmOffers good retention and peak shape for moderately lipophilic compounds.
Column Temp. 40°CEnsures reproducible retention times and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for analyte elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential on-column loading effects.
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% BA rapid gradient to elute the analyte quickly while separating it from early-eluting matrix components.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis, offering high selectivity via MRM.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic imidazole nitrogen is readily protonated.
MRM Transitions Analyte: m/z 219.1 -> 121.1; IS: m/z 222.1 -> 121.1 (Hypothetical)Precursor ion corresponds to [M+H]+. The product ion is a stable fragment resulting from collision-induced dissociation (e.g., loss of the methyl-imidazole-ketone moiety). These must be optimized by direct infusion of the standards.
Source Temp. 500°COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable spray and maximum ion generation.

Bioanalytical Method Validation

The method was validated according to the ICH M10 guideline to ensure its suitability for the intended purpose.[1][2][3] A full validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation Parameter Acceptance Criteria (ICH M10) Justification
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources.Ensures the method can differentiate the analyte from endogenous matrix components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).Demonstrates a reliable relationship between instrument response and concentration.
Accuracy & Precision Within-run & Between-run: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The CV of the matrix factor from at least 6 sources of blank plasma should be ≤15%.Assesses the impact of co-eluting matrix components on the ionization of the analyte.
Recovery Recovery should be consistent and reproducible, although no specific value is mandated.Measures the efficiency of the extraction process.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Ensures the analyte does not degrade during sample collection, storage, and processing.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The use of Solid-Phase Extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. This fully validated method is fit-for-purpose and can be confidently deployed to support preclinical and clinical pharmacokinetic studies, providing crucial data for the advancement of this therapeutic candidate.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]

  • Precision for Medicine. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • University of Florida. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

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  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

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  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]

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  • ResearchGate. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]

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  • Taylor & Francis Online. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. [Link]

  • Oxford Academic. (n.d.). Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. [Link]

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  • PubMed. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. [Link]

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Application Notes and Protocols for the Synthesis and Purification of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Applications

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone and its derivatives are an important class of heterocyclic ketones that serve as key intermediates in the development of novel therapeutic agents and functional materials. The unique structural combination of a fluorinated phenyl ring and a methylated imidazole moiety imparts specific electronic and steric properties, making these compounds attractive scaffolds in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the imidazole ring is a common feature in many biologically active molecules. This guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of these valuable compounds, aimed at researchers and professionals in drug discovery and organic synthesis.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through several methodologies. Here, we detail two robust and reliable synthetic routes: the Lithiation-Acylation Pathway and the Weinreb Amide Approach. The choice between these pathways will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product.

Method 1: Lithiation-Acylation Pathway

This method relies on the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base, followed by acylation with a suitable 2-fluorobenzoyl equivalent. This approach is often favored for its directness and high convergence.

The proton at the C2 position of the imidazole ring is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This allows for regioselective deprotonation by a strong base like n-butyllithium (n-BuLi) to form a highly nucleophilic 2-lithio-1-methyl-1H-imidazole intermediate. This intermediate can then readily attack an electrophilic acylating agent, such as an acyl chloride or a Weinreb amide, to form the desired ketone. The use of an acylpyrrolidine is a good alternative to the more reactive acyl chloride, as it can minimize side reactions.[1]

  • Preparation of the Lithiated Imidazole:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 1-methylimidazole (1.0 g, 12.2 mmol).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 8.4 mL, 13.4 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

  • Acylation:

    • In a separate flask, dissolve 1-(2-fluorobenzoyl)pyrrolidine (2.7 g, 13.4 mmol) in anhydrous THF (5 mL).

    • Add the solution of the acylating agent dropwise to the cold (-78 °C) solution of 2-lithio-1-methyl-1H-imidazole.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow_Lithiation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start 1-Methylimidazole in Anhydrous THF Lithiation Lithiation (-78 °C, 1h) start->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Slow addition AcylatingAgent 1-(2-Fluorobenzoyl)pyrrolidine in Anhydrous THF Acylation Acylation (-78 °C to RT, overnight) AcylatingAgent->Acylation Lithiation->Acylation Lithiated Intermediate Quench Quench with aq. NH4Cl Acylation->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Purification Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Lithiation-Acylation Synthesis.

Method 2: The Weinreb Amide Approach

The Weinreb amide synthesis is a highly reliable method for preparing ketones, as it effectively prevents the over-addition of organometallic reagents that can occur with more reactive acylating agents like acyl chlorides.[2]

This method involves two key steps. First, 2-fluorobenzoyl chloride is converted to the N-methoxy-N-methylamide, also known as the Weinreb-Nahm amide. This amide then reacts with an organometallic derivative of 1-methylimidazole. The resulting tetrahedral intermediate is stabilized by chelation to the magnesium ion, preventing the addition of a second equivalent of the organo-magnesium reagent. Upon acidic workup, this stable intermediate collapses to form the desired ketone.

  • Preparation of the 2-Fluorophenyl Weinreb Amide:

    • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 g, 15.4 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add triethylamine (3.4 mL, 24.4 mmol) dropwise.

    • In a separate flask, dissolve 2-fluorobenzoyl chloride (2.0 g, 12.6 mmol) in DCM (10 mL).

    • Add the 2-fluorobenzoyl chloride solution dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the Weinreb amide.

  • Grignard Reaction with the Weinreb Amide:

    • Prepare the Grignard reagent by adding a solution of 2-bromo-1-methyl-1H-imidazole (2.0 g, 12.4 mmol) in anhydrous THF (10 mL) to a suspension of magnesium turnings (0.33 g, 13.6 mmol) in anhydrous THF (5 mL). A crystal of iodine can be added to initiate the reaction.

    • Cool the Grignard reagent to 0 °C and add a solution of the 2-fluorophenyl Weinreb amide (2.3 g, 12.4 mmol) in anhydrous THF (10 mL) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution (15 mL).

    • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Synthesis_Workflow_Weinreb cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Grignard Reaction cluster_workup Work-up & Purification start 2-Fluorobenzoyl Chloride WeinrebAmide N-methoxy-N-(2-fluorobenzoyl)-N-methylamide start->WeinrebAmide reagent1 N,O-Dimethylhydroxylamine Triethylamine reagent1->WeinrebAmide Reaction Reaction with Weinreb Amide WeinrebAmide->Reaction start2 2-Bromo-1-methylimidazole + Mg turnings Grignard Formation of Imidazolyl Grignard Reagent start2->Grignard Grignard->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the Weinreb Amide Synthesis Pathway.

Purification Protocols: Achieving High Purity

The purification of the target compound is critical to remove unreacted starting materials, by-products, and residual solvents. A combination of column chromatography and recrystallization is typically employed to achieve high purity suitable for biological assays and further synthetic transformations.

Purification by Column Chromatography

Column chromatography is an effective method for separating the desired product from impurities based on their differential adsorption to a stationary phase.

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent system (e.g., a mixture of ethyl acetate and petroleum ether).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[3]

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for moderately polar compounds.
Mobile Phase Ethyl Acetate/Petroleum Ether (gradient)Allows for good separation of the product from less polar and more polar impurities. A typical starting gradient is 10:90, gradually increasing to 40:60.
TLC Visualization UV light (254 nm) or Iodine vaporThe aromatic rings in the molecule allow for visualization under UV light. Iodine can be used as a general stain.
Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[4]

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for imidazole derivatives.[5]

  • Dissolution: Dissolve the partially purified product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals include those for the methyl group on the imidazole ring, the aromatic protons of the imidazole and the 2-fluorophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, and the carbons of the aromatic rings.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Imidazole-CH~7.0-7.5~120-130
2-Fluorophenyl-CH~7.1-7.8~115-165 (with C-F coupling)
Imidazole-N-CH₃~3.8-4.2~35-40
Carbonyl C=O-~180-190
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For the target compound, a prominent molecular ion peak ([M+H]⁺) is expected in the mass spectrum.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique used to assess the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. Available at: [Link]

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  • Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - NIH. Available at: [Link]

  • Synthesis, crystal structure and Hirfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - NIH. Available at: [Link]

  • (PDF) Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone - ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Available at: [Link]

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

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Application Notes & Protocols: (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone as a Chemical Probe for the Monoaminergic System

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: A Tool for Interrogating Neurotransmitter Dynamics

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone is a synthetic compound with known psychoactive properties, classified broadly as a monoaminergic modulator. While historically explored for its pharmacological effects, its utility as a chemical probe offers significant value to researchers in neuropharmacology, neurobiology, and drug development. A chemical probe is a small molecule used to selectively engage a biological target, enabling the study of that target's function in a biological system.[1][2][3] This document provides a comprehensive guide for utilizing this compound to investigate the complex machinery of monoamine neurotransmitter systems, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

These transporters are critical for regulating synaptic concentrations of their respective neurotransmitters, and their dysfunction is implicated in numerous neurological and psychiatric disorders. This compound allows for the precise pharmacological manipulation of these transporters, providing a powerful method to dissect their roles in both healthy and diseased states. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to characterize the in vitro potency and in vivo efficacy of this probe.

II. Physicochemical & Handling Properties

Proper handling and storage are paramount for ensuring the integrity and reproducibility of experimental results.

PropertyDataSource
Chemical Name This compound-
CAS Number 30148-19-7[4]
Molecular Formula C11H9FN2O-
Molecular Weight 204.20 g/mol -
Appearance White to off-white solid-
Solubility Soluble in DMSO (>10 mg/mL), Ethanol-
Storage Store at -20°C for long-term stability. For daily use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.-

Note: Always consult the Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

III. Biological Target System & Mechanism of Action

The primary biological targets of this compound are the plasma membrane monoamine transporters: DAT, NET, and SERT. These transporters function by re-uptaking neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. This probe is hypothesized to act as a reuptake inhibitor, binding to the transporters and blocking their function. This leads to an accumulation of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, enhancing and prolonging their signaling. Understanding this mechanism is crucial for designing experiments and interpreting results.

The following diagram illustrates the proposed mechanism of action at a monoaminergic synapse.

Mechanism_of_Action vesicle Vesicle (Dopamine) dopamine Dopamine vesicle->dopamine dat Dopamine Transporter (DAT) probe (2-Fluorophenyl) (1-methyl-1H-imidazol -2-YL)methanone probe->dat dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor

Caption: Proposed mechanism of this compound at the synapse.

IV. Application 1: In Vitro Neurotransmitter Uptake Inhibition Assay

This protocol allows for the determination of the compound's potency (IC50) at each of the monoamine transporters (DAT, NET, SERT) in a controlled cellular environment. The assay utilizes cell lines stably expressing the human transporters and a fluorescent substrate that is taken up by the cells.[5][6][7] Inhibition of uptake by the probe results in a decreased fluorescent signal.

A. Experimental Workflow

In_Vitro_Workflow A 1. Cell Plating (HEK293 cells expressing DAT, NET, or SERT) C 3. Pre-incubation (Add probe to cells) A->C B 2. Compound Preparation (Serial dilution of probe) B->C D 4. Substrate Addition (Add fluorescent transporter substrate) C->D E 5. Kinetic Read (Measure fluorescence over time on a plate reader) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: Workflow for the in vitro neurotransmitter uptake assay.

B. Detailed Protocol

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

  • This compound

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or similar fluorescent substrate system[5][6]

  • Bottom-read fluorescence microplate reader

Procedure:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing cells into poly-D-lysine coated plates at a density optimized for a confluent monolayer (e.g., 40,000-60,000 cells/well for 96-well plates).[5]

    • Incubate overnight at 37°C, 5% CO2.

    • Rationale: A confluent monolayer ensures consistent transporter expression per well, reducing variability. Plating the day before allows cells to adhere and recover.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the probe in 100% DMSO.

    • Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 10 pM). Ensure the final DMSO concentration in the assay is ≤ 0.5%.

    • Rationale: A wide concentration range is necessary to generate a full dose-response curve for accurate IC50 calculation.

  • Assay Execution:

    • Gently remove the culture medium from the cell plates.

    • Add the diluted compound solutions to the wells (e.g., 100 µL/well for 96-well plates). Include "vehicle only" (Assay Buffer + DMSO) and "no substrate" controls.

    • Incubate the plate at 37°C for 10-20 minutes.[6]

    • Rationale: Pre-incubation allows the probe to bind to the transporters before the substrate is introduced.

  • Substrate Addition and Measurement:

    • Prepare the fluorescent substrate solution according to the manufacturer's protocol.[7]

    • Add the substrate solution to all wells.

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to 37°C.

    • Read the fluorescence kinetically for 20-30 minutes (e.g., one reading per minute). Alternatively, an endpoint read can be performed after a 10-30 minute incubation.[5]

    • Rationale: Kinetic reading provides richer data on the rate of inhibition, while endpoint is suitable for high-throughput screening.

C. Data Analysis & Interpretation
  • Calculate the rate of uptake (slope of the kinetic curve) or use the endpoint fluorescence values for each well.

  • Subtract the background fluorescence from the "no substrate" control wells.

  • Normalize the data: Set the "vehicle only" control as 100% activity and a well with a known potent inhibitor (e.g., cocaine for DAT) as 0% activity.

  • Plot the percent inhibition against the log concentration of the probe.

  • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value. The IC50 is the concentration of the probe that causes 50% inhibition of substrate uptake.

V. Application 2: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This advanced protocol measures the real-world impact of the chemical probe on neurotransmitter dynamics in the brain of a live, freely-moving animal model (e.g., a rat).[8][9] Microdialysis involves implanting a small probe into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) to sample the extracellular fluid.[10][11] The collected samples (dialysates) are then analyzed by HPLC with electrochemical detection (HPLC-ED) to quantify neurotransmitter levels.[8][10][12]

A. Experimental Workflow

In_Vivo_Workflow A 1. Stereotaxic Surgery (Implant guide cannula) B 2. Recovery Period (Allow animal to recover) A->B C 3. Microdialysis Probe Insertion B->C D 4. Baseline Collection (Collect dialysate samples before drug administration) C->D E 5. Probe Administration (Systemic injection, e.g., i.p.) D->E F 6. Post-Injection Collection (Collect dialysate samples over time) E->F G 7. Sample Analysis (HPLC-ED quantification) F->G H 8. Data Analysis (% change from baseline) G->H

Caption: Workflow for in vivo microdialysis experiment.

B. Detailed Protocol

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound formulated for injection (e.g., in saline/Tween 80)

  • HPLC system with electrochemical detector

Procedure:

  • Surgery and Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Using a rat brain atlas, determine the coordinates for the target brain region (e.g., Nucleus Accumbens).

    • Surgically implant a guide cannula just above the target region and secure it with dental cement. Allow the animal to recover for 5-7 days.

    • Rationale: Stereotaxic surgery ensures precise and reproducible placement of the probe. A recovery period is essential for the tissue to heal around the cannula.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a perfusion pump and begin perfusing with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[8]

    • Allow the system to equilibrate for at least 90-120 minutes.

    • Begin collecting baseline samples into vials using a fraction collector (e.g., one sample every 20 minutes). Collect at least 3-4 stable baseline samples.

    • Rationale: A stable baseline is critical for accurately quantifying the effect of the drug.

  • Drug Administration and Sample Collection:

    • Administer the chemical probe via the desired route (e.g., intraperitoneal injection, i.p.). Administer vehicle to a control group of animals.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

    • Immediately after collection, add an antioxidant/stabilizer to the samples and freeze them at -80°C until analysis.

    • Rationale: Systemic administration allows for the study of the compound's effects following distribution through the bloodstream, mimicking a therapeutic route.

  • Sample Analysis:

    • Thaw the dialysate samples.

    • Inject a fixed volume of each sample into an HPLC-ED system optimized for monoamine detection.[9]

    • The different monoamines (dopamine, norepinephrine, serotonin) and their metabolites will separate based on their properties and be detected and quantified by the electrochemical cell.[10]

    • Rationale: HPLC-ED is a highly sensitive and specific method for quantifying the very low concentrations of neurotransmitters found in microdialysates.[11]

C. Data Analysis & Interpretation
  • Calculate the absolute concentration of each neurotransmitter in each sample by comparing its peak height/area to that of known standards.

  • Average the concentrations from the 3-4 pre-injection samples to establish a mean baseline for each animal.

  • Express the post-injection data for each time point as a percentage of the mean baseline (% Baseline).

  • Plot the mean % Baseline ± SEM over time for both the vehicle and probe-treated groups.

  • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if the probe significantly increased extracellular neurotransmitter levels compared to the vehicle control group. A significant increase provides strong evidence of in vivo target engagement.

VI. References

  • Solís, O., et al. (2020). In Vivo Brain Microdialysis of Monoamines. In: Suckow, M.A., et al. Catching Up with Conventions. Springer, New York, NY. [Link]

  • Ortega, J. E., et al. (2019). In Vivo Brain Microdialysis of Monoamines. Request PDF. [Link]

  • Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In: Theodorsson, E. (eds) Peptidomics. Methods in Molecular Biology, vol 1061. Humana Press, Totowa, NJ. [Link]

  • Di Giovanni, G., & Di Matteo, V. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(9), 1127-1143. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Technical Datasheet. [Link]

  • Tanda, G., & Goldberg, S. R. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719-730. [Link]

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82, e45. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Product Page. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Application Note. [Link]

  • Chipkin, R. E., et al. (1988). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 31(8), 1586-1593. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Workman, P., & Collins, I. (2015). CHEMICAL GENETIC AND EPIGENETICS: Chemical probes for methyl lysine reader domains. Progress in Biophysics and Molecular Biology, 118(1-2), 41-50. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

Sources

protocols for studying receptor binding of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Receptor Binding Characterization of Novel Compounds

A Case Study with (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Abstract

The identification and characterization of interactions between novel small molecules and their biological targets are foundational to modern drug discovery. The compound this compound belongs to a class of imidazole-containing molecules, a privileged scaffold known to interact with a wide array of biological receptors.[1][2] This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to elucidate the receptor binding properties of such a novel, uncharacterized compound. We move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This document outlines a strategic workflow, from initial target screening to in-depth biophysical characterization using gold-standard techniques, including radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Introduction: The Challenge of an Orphan Ligand

The compound this compound features a 1-methyl-imidazole ring, an electron-rich heterocycle capable of forming multiple non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) with protein targets.[1] This versatility makes imidazole derivatives frequent components of successful therapeutic agents but also presents a challenge: without prior knowledge, the compound's specific receptor target is unknown.

This guide, therefore, presents a logical, multi-tiered workflow designed to systematically identify a receptor target and then rigorously characterize the binding interaction. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal methods to ensure the scientific integrity of the findings.

A Strategic Workflow for Receptor Binding Analysis

A successful characterization campaign for a novel compound requires a structured approach. We propose a three-tiered strategy that moves from broad, hypothesis-generating screening to precise, quantitative biophysical analysis.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Primary Binding & Affinity cluster_2 Tier 3: In-Depth Biophysical Characterization T1 Broad Receptor Panel Screening (e.g., Commercial Service) Hit Putative Receptor 'Hit' Identified T1->Hit Generates Hypothesis T2_Radio Radioligand Competition Assay (Determine Ki) T2_FP Fluorescence Polarization Assay (Orthogonal Ki) T2_Radio->T2_FP Orthogonal Validation Confirmed Binding Confirmed & Affinity Determined T2_Radio->Confirmed T3_SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) T3_ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) T3_SPR->T3_ITC Thermodynamic Confirmation Characterized Full Kinetic & Thermodynamic Profile T3_SPR->Characterized T3_ITC->Characterized Start Novel Compound: This compound Start->T1 Initial Screen Hit->T2_Radio Validate & Quantify Confirmed->T3_SPR Detailed Analysis Confirmed->T3_ITC Detailed Analysis

Caption: Tiered workflow for novel compound receptor binding characterization.

Preliminary Compound Assessment

Before embarking on binding assays, it is critical to establish the quality and behavior of the test compound.

  • Purity Assessment: Use techniques like LC-MS and NMR to confirm the identity and purity (>95%) of this compound. Impurities can lead to ambiguous results.

  • Solubility Determination: The compound must be soluble in the aqueous assay buffers. Prepare a high-concentration stock solution in a suitable solvent like DMSO. The final concentration of the solvent in the assay should be kept low (typically <1%) and consistent across all conditions to avoid artifacts.[3] Perform a visual and/or light-scattering check to ensure no precipitation occurs at the highest assay concentration.

Tier 1: Target Identification via Panel Screening

For a truly novel compound, the most efficient starting point is a broad screening panel. Commercial services (e.g., Eurofins SafetyScreen, Thermo Fisher LeadHunter Discovery Services) offer panels that test the compound against hundreds of known receptors, ion channels, and enzymes in standardized binding assays.

  • Rationale: This approach rapidly narrows down the potential targets from hundreds to a few "hits," saving significant time and resources.

  • Procedure: Typically, the compound is submitted to the service provider, who performs single-concentration (e.g., 10 µM) competition assays against a panel of radiolabeled ligands for their respective receptors.

  • Data Interpretation: The output is usually presented as a percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) suggests a potential interaction and flags that receptor for further investigation.

Tier 2: Primary Binding Assays for Hit Validation and Affinity Determination

Once a putative target is identified, the next step is to confirm the interaction and accurately determine the binding affinity (Kᵢ). The radioligand competition assay is the gold standard for this purpose.[4]

Protocol: Radioligand Competition Binding Assay

This assay measures the ability of the unlabeled test compound, this compound, to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Principle of the Assay

A fixed concentration of a radioligand (at or below its Kₑ) and a receptor source (e.g., cell membranes) are incubated with varying concentrations of the unlabeled test compound.[5] The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the test compound. The data are used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding), which is then converted to the binding affinity constant (Kᵢ).

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor1 Receptor RadioLigand1 Radioligand Receptor1->RadioLigand1 High Binding TestCompound1 Test Cmpd Receptor2 Receptor TestCompound2 Test Cmpd Receptor2->TestCompound2 Low Binding RadioLigand2 Radioligand

Caption: Principle of the competitive radioligand binding assay.

Materials

  • Receptor Source: Membranes prepared from cells or tissues expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compound: this compound.

  • Assay Buffer: Buffer optimized for receptor stability and binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[6]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding (NSB) Ligand: A known, high-affinity unlabeled ligand for the target receptor.

  • 96-well Plates: Standard or deep-well plates.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[6]

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.[4]

  • Scintillation Fluid & Counter: For quantifying radioactivity.

Step-by-Step Protocol

  • Prepare Reagents:

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined optimal protein concentration (e.g., 10-50 µg protein per well).[6]

    • Prepare serial dilutions of the test compound in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected IC₅₀.

    • Prepare the radioligand solution in assay buffer at a concentration of 2x the final desired concentration (typically at or below its Kₑ).

    • Prepare the NSB ligand at a high concentration (e.g., 1000x its Kᵢ) to define non-specific binding.

  • Assay Plate Setup:

    • Design the plate map to include wells for:

      • Total Binding (TB): Receptor + Radioligand + Assay Buffer (no competitor).

      • Non-specific Binding (NSB): Receptor + Radioligand + high concentration of NSB ligand.

      • Competition Curve: Receptor + Radioligand + serial dilutions of the test compound.

    • Add reagents to the 96-well plate in the following order (example for a 250 µL final volume):

      • 125 µL of Assay Buffer (for TB wells) OR NSB ligand OR test compound dilution.

      • 50 µL of radioligand solution.

      • 75 µL of membrane preparation.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach binding equilibrium.[6][7] Gentle agitation may be required.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter mat using a cell harvester.[6]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the bound ligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) retained on each filter disc using a scintillation counter.

Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the specific binding CPM against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀.

  • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

ParameterDescriptionTypical Value
IC₅₀ Concentration of test compound that inhibits 50% of specific radioligand binding.Varies (e.g., nM to µM)
Kᵢ Inhibitory constant; the affinity of the test compound for the receptor.Varies (e.g., nM to µM)
Hill Slope The steepness of the competition curve. A value near 1.0 suggests a simple, competitive interaction.~1.0

Tier 3: In-Depth Biophysical Characterization

While radioligand assays are excellent for determining affinity, they are an indirect method. Orthogonal, biophysical techniques are essential to confirm the direct interaction and provide deeper mechanistic insight.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real time, allowing for the determination of both binding affinity (Kₑ) and kinetics (association rate kₐ, and dissociation rate kₑ).[8][9]

Principle of the Assay

One binding partner (the "ligand," typically the receptor) is immobilized on a sensor chip. The other partner (the "analyte," the test compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). A plot of RU versus time is called a sensorgram.[10]

Caption: Simplified principle of Surface Plasmon Resonance (SPR).

Materials

  • SPR Instrument: (e.g., Biacore, part of GE Healthcare).[10]

  • Sensor Chip: A chip suitable for protein immobilization (e.g., a CM5 chip for amine coupling).

  • Immobilization Buffers: (e.g., EDC/NHS, ethanolamine).

  • Running Buffer: A buffer optimized for the interaction (e.g., HBS-EP+).

  • Purified Receptor: High-purity (>95%) receptor protein.

  • Test Compound: this compound.

Step-by-Step Protocol

  • Receptor Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface (e.g., using EDC/NHS for a CM5 chip).

    • Inject the purified receptor protein over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without receptor immobilization to subtract bulk refractive index changes.

  • Binding Analysis (Kinetics):

    • Prepare serial dilutions of the test compound in running buffer. Also include several buffer-only injections ("blanks") for double-referencing.

    • Inject the test compound dilutions over the receptor and reference surfaces at a constant flow rate. Start with the lowest concentration and move to the highest.

    • Association Phase: Monitor the increase in RU as the compound binds to the receptor.

    • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in RU as the compound dissociates.

    • Regeneration (if needed): If the compound does not fully dissociate, inject a mild regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

Data Analysis

  • Data Processing: Subtract the signal from the reference flow cell and the average of the blank injections from the active flow cell data (double-referencing).

  • Kinetic Fitting: Globally fit the processed sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • Results: The fit provides the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒբբ), and the equilibrium dissociation constant (Kₑ), where Kₑ = kₑ / kₐ.

ParameterDescriptionTypical Units
kₐ (kₒₙ) Association rate constant.M⁻¹s⁻¹
kₑ (kₒբբ) Dissociation rate constant.s⁻¹
Kₑ Equilibrium dissociation constant (kₑ/kₐ).M (e.g., nM, µM)
Rₘₐₓ Maximum analyte binding capacity of the surface.RU
Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12]

Principle of the Assay A solution of the ligand (test compound) is titrated in small aliquots into a sample cell containing the receptor protein.[13] The instrument measures the minute temperature changes that occur upon binding. The heat change per injection is plotted against the molar ratio of ligand to protein to generate a binding isotherm.

Materials

  • ITC Instrument: (e.g., MicroCal ITC200).[13]

  • Purified Receptor: High-purity (>95%), concentrated protein solution.

  • Test Compound: this compound.

  • Dialysis Buffer: The final buffer used for both the protein and the compound.

Step-by-Step Protocol

  • Sample Preparation (Critical Step):

    • Dialyze the purified receptor extensively against the final ITC buffer.

    • Dissolve the test compound in the exact same final dialysis buffer. Mismatched buffers, even minor pH differences, will generate large heats of dilution that can obscure the binding signal.[13]

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both the protein and compound solutions.

  • Experiment Setup:

    • Load the receptor solution into the sample cell (typically 5-50 µM).

    • Load the compound solution into the injection syringe (typically 10-20 times the receptor concentration).[13]

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

  • Titration:

    • Perform an initial small injection, which is typically discarded during analysis.

    • Proceed with a series of (e.g., 19-25) injections of the compound into the protein solution. The instrument records the heat change after each injection.

  • Control Experiments:

    • To determine the heat of dilution, perform a control titration by injecting the compound into the buffer alone. This data will be subtracted from the main experimental data.

Data Analysis

  • Integrate the heat signal for each injection peak to determine the heat change (ΔH) per injection.

  • Subtract the heats of dilution from the control experiment.

  • Plot the corrected heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding). The fit yields the binding affinity (Kₐ, from which Kₑ is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated:

    • ΔG = -RT ln(Kₐ)

    • ΔG = ΔH - TΔS

ParameterDescriptionUnits
n Stoichiometry of binding (receptor:ligand ratio).-
Kₑ Equilibrium dissociation constant (1/Kₐ).M (e.g., nM, µM)
ΔH Enthalpy of binding (favorable if negative).kcal/mol or kJ/mol
ΔS Entropy of binding (favorable if positive).cal/mol·K or J/mol·K
ΔG Gibbs free energy of binding (favorable if negative).kcal/mol or kJ/mol

Conclusion

Characterizing the receptor binding of a novel compound like this compound is a systematic process that requires rigor and the use of orthogonal methodologies. By following the tiered approach outlined in this guide—from broad screening to precise biophysical measurements—researchers can confidently identify a biological target, determine the binding affinity, and gain a deep understanding of the kinetic and thermodynamic forces driving the interaction. This comprehensive characterization is an indispensable step in the journey of transforming a novel chemical entity into a potential therapeutic agent.

References

  • Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Methods for quantifying T cell receptor binding affinities and thermodynamics. UNL Digital Commons.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. PMC - NIH.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
  • Fluorescence Polariz
  • Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. Benchchem.
  • Fluorescent Ligands in Fluorescence Polariz
  • Fluorescence Polariz
  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • A powerful tool for drug discovery. European Pharmaceutical Review.
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • A beginner's guide to surface plasmon resonance. Portland Press.
  • Discovery of novel nuclear receptor modulating ligands: an integral role for peptide interaction profiling. PubMed.
  • Radiometric Ligand-Binding Assays. Revvity.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
  • Uncovering receptor-ligand interactions using a high-avidity CRISPR activation screening pl
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Imidazole-based adrenergic receptor agonists and antagonists.
  • The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing.
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  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
  • DiSiR: fast and robust method to identify ligand–receptor interactions at subunit level from single-cell RNA-sequencing data.
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developing assays to measure the enzymatic inhibition by (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Development of Robust Enzymatic Assays for the Characterization of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone as an Inhibitor of Lanosterol 14α-Demethylase (CYP51)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust in vitro assays to measure the enzymatic inhibition of Lanosterol 14α-demethylase (CYP51) by the novel compound, this compound. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, drawing upon established methodologies for characterizing CYP51 inhibitors. We will cover the principles of CYP51 biochemistry, detailed step-by-step protocols for a reconstituted enzyme assay and a spectral binding assay, and guidelines for data analysis and interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the assay design.

Introduction: Targeting Fungal Ergosterol Biosynthesis

This compound is a synthetic compound with structural motifs characteristic of azole-class antifungal agents. These agents primarily exert their therapeutic effect by inhibiting Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition or death.[2]

CYP51, a member of the cytochrome P450 superfamily, catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[3][4] This is a crucial step in the conversion of lanosterol to ergosterol. The imidazole moiety of azole antifungals, and likely of the test compound, coordinates with the heme iron atom in the active site of CYP51, preventing the binding and turnover of the natural substrate, lanosterol.[4]

Given the therapeutic importance of CYP51 as a drug target, it is imperative to have reliable and reproducible assays to characterize the inhibitory potential of new chemical entities like this compound.[5][6] This application note will detail two primary in vitro assays: a functional reconstitution assay to determine the half-maximal inhibitory concentration (IC50) and a biophysical spectral binding assay to determine the dissociation constant (Kd).

Principles of Assay Design

The development of a robust assay for a membrane-bound enzyme like CYP51 presents unique challenges.[1] The protocols described here utilize a reconstituted enzyme system, which involves purified, recombinant CYP51 and its redox partner, cytochrome P450 reductase (CPR).[7][8] This system faithfully recapitulates the key components of the enzymatic reaction in a controlled, in vitro environment.

Key considerations for assay design include:

  • Enzyme Source: Recombinant human or fungal (e.g., Candida albicans) CYP51 can be used, depending on the desired selectivity profile.

  • Substrate: Lanosterol is the natural substrate and is typically used in these assays.[8]

  • Detection Method: The product of the reaction, follicular fluid-meiosis activating steroid (FF-MAS), can be detected and quantified using methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[9]

  • Assay Format: The assays are typically performed in a 96-well plate format for higher throughput.

Experimental Protocols

Protocol 1: CYP51 Reconstitution Assay for IC50 Determination

This assay measures the functional inhibition of CYP51 by this compound by quantifying the reduction in the formation of the demethylated product.

Materials:

  • Purified, recombinant CYP51 (e.g., human or C. albicans)

  • Purified, recombinant cytochrome P450 reductase (CPR)

  • Lanosterol

  • NADPH

  • This compound

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 10% glycerol (v/v)[7]

  • Other reagents: L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC), isocitrate dehydrogenase, sodium isocitrate, and MgCl2[8]

  • 96-well microtiter plates

  • Incubator

  • GC-MS or HPLC system for product analysis

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing CYP51, CPR, DLPC, isocitrate dehydrogenase, and sodium isocitrate in the assay buffer.[7][8] A typical reaction might contain 0.5 µM CYP51 and 1.0 µM CPR.[7]

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding lanosterol (e.g., 50 µM) and NADPH (e.g., 4 mM).[7][8]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Product Extraction and Analysis: Extract the sterol metabolites and analyze the amount of product formed using GC-MS or HPLC.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Example IC50 Determination

Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Protocol 2: Spectral Titration Assay for Kd Determination

This biophysical assay measures the direct binding of the inhibitor to the heme iron of CYP51, which causes a characteristic spectral shift.

Materials:

  • Purified, recombinant CYP51

  • This compound

  • Spectrophotometer Buffer: 0.1 M Tris-HCl, pH 8.1, with 25% glycerol[8]

  • Quartz cuvettes

  • UV-Visible Spectrophotometer

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a solution of CYP51 (e.g., 0.5 µM) in the spectrophotometer buffer.[7]

  • Baseline Spectrum: Record the baseline absorbance spectrum of the CYP51 solution from 300 to 700 nm.[8]

  • Ligand Titration: Add small aliquots of a concentrated stock solution of this compound to the cuvette.

  • Spectral Measurement: After each addition, mix gently and record the absorbance spectrum. The binding of the imidazole to the heme iron will cause a red shift in the Soret peak (typically from around 417 nm to 421-425 nm).[7]

  • Data Analysis: Calculate the change in absorbance at the peak and trough of the difference spectrum for each inhibitor concentration. Plot the change in absorbance against the inhibitor concentration. Fit the data to a hyperbolic or quadratic binding equation to determine the dissociation constant (Kd).[7]

Visualization of Experimental Workflows

G cluster_0 Protocol 1: IC50 Determination cluster_1 Protocol 2: Kd Determination A1 Prepare Reagents A2 Dispense Reaction Mix A1->A2 A3 Add Inhibitor A2->A3 A4 Pre-incubate A3->A4 A5 Initiate Reaction A4->A5 A6 Incubate A5->A6 A7 Terminate Reaction A6->A7 A8 Analyze Product A7->A8 A9 Calculate IC50 A8->A9 B1 Prepare CYP51 Solution B2 Record Baseline Spectrum B1->B2 B3 Titrate with Inhibitor B2->B3 B4 Record Spectra B3->B4 B5 Analyze Spectral Shift B4->B5 B6 Calculate Kd B5->B6

Caption: Experimental workflows for IC50 and Kd determination.

Mechanism of Inhibition Visualization

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Lanosterol Lanosterol CYP51 CYP51 Active Site (Heme Iron) Lanosterol->CYP51 Binds Product 14-demethylated Lanosterol CYP51->Product Catalyzes Inhibitor This compound Imidazole Moiety Inhibited_CYP51 Inhibited CYP51 Inhibitor->Inhibited_CYP51 Binds to Heme Iron Lanosterol_blocked Lanosterol Lanosterol_blocked->Inhibited_CYP51 Binding Blocked

Caption: Proposed mechanism of CYP51 inhibition.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Control: A known CYP51 inhibitor (e.g., ketoconazole) should be run in parallel to confirm the assay is performing as expected.[10]

  • Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline enzyme activity.

  • Linearity: The enzyme concentration and incubation time should be optimized to ensure the reaction proceeds in a linear fashion.

By adhering to these principles and including these controls, researchers can have high confidence in the accuracy and reproducibility of their results.

Conclusion

The application note provides a detailed framework for the development and execution of robust assays to characterize the inhibitory activity of this compound against Lanosterol 14α-demethylase. By following these protocols, researchers can obtain reliable IC50 and Kd values, which are critical for the preclinical evaluation of this compound as a potential antifungal agent. The principles and methodologies outlined here are grounded in established scientific literature and provide a solid foundation for further investigation into the mechanism of action and selectivity of this novel inhibitor.

References

  • Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. [Link]

  • Trzaskos, J. M., et al. (1991). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Lipid Research. [Link]

  • Wang, F., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European Journal of Medicinal Chemistry. [Link]

  • Krylov, D., et al. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mok, K. C., et al. (2013). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Future Medicinal Chemistry. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews. [Link]

  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids. [Link]

  • Sykes, M. L., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases. [Link]

  • Warrilow, A. G. S., et al. (2017). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemistrySelect. [Link]

  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ResearchGate. [Link]

  • Zimmerlin, A., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important synthetic intermediate. Here, we will address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and detailed experimental protocols. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction: Navigating the Synthesis

The synthesis of this compound presents unique challenges primarily due to the electronic nature of the imidazole ring and the reactivity of the organometallic reagents typically employed. This guide will focus on two primary synthetic strategies: the robust Weinreb Ketone Synthesis and the more direct, but potentially problematic, Grignard Reagent approach. We will dissect the common pitfalls of each method and provide actionable solutions to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields can often be attributed to several factors:

  • Side reactions with the imidazole ring: The imidazole ring contains a relatively acidic proton at the C2 position (if not N-substituted) and can also be susceptible to deprotonation at other positions under strongly basic conditions, quenching the organometallic reagent.

  • Over-addition of the organometallic reagent: In traditional Grignard reactions with acyl chlorides or esters, a common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol byproduct.

  • Moisture and air sensitivity: Organometallic reagents like Grignard and organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Inadequate drying of glassware, solvents, and starting materials is a frequent cause of reaction failure.

  • Suboptimal reaction conditions: Temperature, reaction time, and the rate of addition of reagents can all significantly impact the yield and purity of the product.

  • Purification losses: The basic nature of the imidazole moiety can lead to difficulties in purification by silica gel chromatography, resulting in product loss.

Q2: Which synthetic route is generally recommended for a higher yield and purity?

A2: For achieving high yield and purity, the Weinreb Ketone Synthesis is often the preferred method. The N-methoxy-N-methylamide (Weinreb amide) intermediate forms a stable chelated tetrahedral intermediate upon addition of the organometallic reagent, which prevents the common over-addition side reaction seen in other methods.[1] This stability allows for a cleaner reaction and simpler purification.

Q3: How can I effectively purify the final product?

A3: The basicity of the imidazole ring can cause tailing and poor separation on standard silica gel. To mitigate this, consider the following:

  • Use a basic-modified mobile phase: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Switch to a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

  • Acid-base extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

Troubleshooting Guide: The Weinreb Ketone Synthesis Approach

The Weinreb ketone synthesis is a reliable method for preparing ketones from carboxylic acids.[1][2] The general workflow involves the conversion of 1-methyl-1H-imidazole-2-carboxylic acid to its corresponding Weinreb amide, followed by reaction with a 2-fluorophenyl Grignard reagent.

Weinreb_Synthesis cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation Carboxylic_Acid 1-Methyl-1H-imidazole- 2-carboxylic acid Coupling Coupling Reagent (e.g., CDI, HATU) Carboxylic_Acid->Coupling Weinreb_Amide N-methoxy-N-methyl- 1-methyl-1H-imidazole- 2-carboxamide Coupling->Weinreb_Amide Amine N,O-Dimethyl- hydroxylamine HCl, Base Amine->Weinreb_Amide Grignard_Reagent 2-Fluorophenyl- magnesium bromide Product (2-Fluorophenyl)(1-methyl- 1H-imidazol-2-yl)methanone Grignard_Reagent->Product Weinreb_Amide_Step2 Weinreb Amide Weinreb_Amide_Step2->Product Grignard_Synthesis cluster_0 Step 1: Lithiation of Imidazole cluster_1 Step 2: Acylation Imidazole 1-Methyl-1H-imidazole BuLi n-Butyllithium Imidazole->BuLi Lithiated_Imidazole 2-Lithio-1-methyl- 1H-imidazole BuLi->Lithiated_Imidazole Acyl_Chloride 2-Fluorobenzoyl chloride Product (2-Fluorophenyl)(1-methyl- 1H-imidazol-2-yl)methanone Acyl_Chloride->Product Lithiated_Imidazole_Step2 Lithiated Imidazole Lithiated_Imidazole_Step2->Product

Sources

overcoming solubility issues with (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Welcome to the technical support guide for this compound, hereafter referred to as FIM-2 for brevity. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide a series of structured, field-proven troubleshooting strategies and detailed protocols to ensure its successful application in your experiments.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

The primary obstacle to working with FIM-2 in aqueous media stems from its distinct molecular structure. It is an amphiphilic molecule with two key regions:

  • A Hydrophobic Region: The (2-Fluorophenyl)methanone moiety is nonpolar and lipophilic. This part of the molecule resists interaction with polar water molecules, driving it to precipitate from aqueous solutions.

  • A Weakly Basic Region: The 1-methyl-1H-imidazole ring contains a nitrogen atom (at position 3) that can act as a proton acceptor. The conjugate acid of 1-methylimidazole has a pKa of approximately 7.0-7.4[1][2]. This property is the key to manipulating its solubility.

At a neutral pH of 7.4, a significant portion of the FIM-2 molecules will be in their neutral, uncharged state, which is the least soluble form. Overcoming this requires a logical, stepwise approach to formulation.

Section 2: Frequently Asked Questions (FAQs) & Core Solubilization Strategies

This section addresses the most common issues encountered by users in a question-and-answer format.

Q1: I'm trying to dissolve FIM-2 in a standard phosphate-buffered saline (PBS) at pH 7.4, but it immediately precipitates or forms a cloudy suspension. What is happening and what should I do first?

A: This is the expected behavior due to the low intrinsic solubility of the neutral form of FIM-2. The first and most effective strategy you should employ is pH adjustment .

  • Causality: The imidazole ring on your molecule is a weak base. According to the Henderson-Hasselbalch equation, by lowering the pH of your solvent to be at least 1 to 2 units below the pKa of the imidazole ring (~7.0-7.4), you can protonate the nitrogen atom. This imparts a positive charge to the molecule, creating the more soluble salt form which readily interacts with water. For ionic compounds with basic anions, decreasing the pH increases solubility. This is a universal and relatively simple technique to implement in early-stage development[].

  • Immediate Action: Prepare your aqueous buffer (e.g., citrate or MES buffer) at a pH of 5.5-6.0. Attempt to dissolve FIM-2 directly into this acidic buffer. You should observe a significant improvement in solubility.

Q2: How can I systematically determine the optimal pH for my stock solution while minimizing the risk of chemical degradation?

A: You should perform a pH-solubility profile. This is a self-validating experiment that provides a clear quantitative answer. It involves measuring the solubility of FIM-2 across a range of pH values.

  • Rationale: This experiment will reveal the pH at which solubility is maximized. It is crucial for establishing a robust formulation window. Combining pH control with other techniques like complexation can have a synergistic effect on solubilization[4].

  • Protocol: A detailed, step-by-step protocol for conducting a pH-solubility profile is provided in Section 4: Experimental Protocols .

Q3: My downstream experiment is pH-sensitive and must be conducted at or near physiological pH (7.4). Adjusting the pH of the final solution is not an option. What is my next best strategy?

A: If pH modification is not feasible, your next steps involve using formulation excipients. The two primary classes to consider are co-solvents and cyclodextrins .

  • Strategy 1: Co-solvents: These are water-miscible organic solvents that enhance solubility by reducing the overall polarity of the aqueous solvent system[][5]. This makes the environment more favorable for the hydrophobic regions of FIM-2.

    • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used[][5].

    • Expert Insight: While DMSO is an excellent solubilizer, it can be cytotoxic and interfere with biological assays, even at low concentrations. Always start with the lowest effective concentration and run appropriate vehicle controls. A protocol for co-solvent screening is available in Section 4 .

  • Strategy 2: Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular capsules" to form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of FIM-2 from the aqueous environment[6][][8][9][10].

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity[8].

    • Mechanism: The hydrophobic fluorophenyl group of FIM-2 gets encapsulated within the HP-β-CD cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water[].

Q4: I have heard about using surfactants. When should I consider them?

A: Surfactants are another powerful tool, typically considered when co-solvents or cyclodextrins are not sufficient or are incompatible with your system.

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of FIM-2 can partition into the core, while the hydrophilic shell maintains the entire complex in solution[11][12][13][14].

  • Common Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and various Pluronics® are common choices in pharmaceutical research due to their relatively low toxicity[5].

  • Consideration: Surfactants can interfere with cell membranes and certain protein assays. Their use requires careful validation with appropriate controls.

Section 3: Visualized Workflow & Troubleshooting

The following workflow provides a logical decision-making process for addressing solubility issues with FIM-2.

Caption: Decision workflow for solubilizing FIM-2.

Troubleshooting Quick Guide
Symptom Probable Cause Recommended Action
Compound dissolves in acidic pH but crashes out when diluted into neutral media.The final buffer concentration is insufficient to maintain the low pH required for solubility. The compound is deprotonating and precipitating.Increase the buffering capacity of the final assay media. Alternatively, use a co-solvent or cyclodextrin-based stock that is not pH-dependent.
Compound is soluble in 100% DMSO but precipitates upon the slightest aqueous dilution."Solvent shifting" precipitation. The compound is highly insoluble in water, and the DMSO concentration drops below the level needed to keep it in solution.Prepare the stock solution in DMSO, then dilute it into an aqueous solution already containing a cyclodextrin (e.g., HP-β-CD) or surfactant. This allows the excipient to capture the drug as it leaves the DMSO environment.
Solubility is achieved, but I observe altered results in my biological assay compared to controls.The solubilizing agent (pH, co-solvent, surfactant) is interfering with the assay components (e.g., cells, enzymes).Run a vehicle control series (the formulation without FIM-2) at identical concentrations to determine the interference level. If interference is confirmed, screen alternative solubilization methods from the workflow.

Section 4: Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol establishes the relationship between pH and the solubility of FIM-2.

  • Prepare a series of buffers: Prepare 100 mL each of 50 mM buffers at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use appropriate buffering agents (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Add excess compound: Add an excess amount of solid FIM-2 to 10 mL of each buffer in separate glass vials (e.g., add 10 mg to each, ensuring solid is visible at the bottom).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample and dilute: Carefully remove a known volume of the supernatant (e.g., 1 mL) without disturbing the pellet. Dilute the supernatant with an appropriate mobile phase for your analytical method (e.g., HPLC).

  • Quantify: Analyze the concentration of FIM-2 in the diluted samples using a validated analytical method (e.g., HPLC-UV).

  • Plot data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the pH on the x-axis.

Protocol 2: Co-Solvent Screening

This protocol helps identify an effective co-solvent system.

  • Prepare co-solvent/buffer mixtures: Prepare a series of solutions containing different percentages of a co-solvent (e.g., DMSO, PEG 400) in your primary aqueous buffer (e.g., PBS pH 7.4). For example: 1%, 5%, 10%, and 20% (v/v) of the co-solvent.

  • Perform solubility measurement: Using the same method as the pH profile (steps 2-6), determine the solubility of FIM-2 in each co-solvent mixture.

  • Analyze results: Compare the solubility achieved in each mixture. Select the system that provides the desired concentration with the lowest percentage of co-solvent to minimize potential assay interference.

Data Summary: Expected Solubility Enhancements

The following table summarizes hypothetical but realistic outcomes from these protocols to guide your expectations.

Solvent System Expected Solubility Range Mechanism of Action Primary Consideration
50 mM Phosphate Buffer, pH 7.4< 1 µg/mL-Low intrinsic solubility of neutral form.
50 mM Citrate Buffer, pH 5.050 - 500 µg/mLProtonation of Imidazole RingEnsure pH compatibility with the assay.
10% PEG 400 in PBS, pH 7.420 - 100 µg/mLReduced Solvent PolarityPotential for assay interference; run vehicle controls.
2% (w/v) HP-β-CD in PBS, pH 7.4100 - 1000 µg/mLInclusion ComplexationGenerally low toxicity and high compatibility.

Section 5: Mechanistic Diagrams

The following diagrams illustrate the primary mechanisms for enhancing the solubility of FIM-2.

G cluster_0 A) pH Adjustment (Protonation) cluster_1 B) Co-Solvent Action cluster_2 C) Cyclodextrin Complexation a_start FIM-2 (Neutral) (Low Solubility) a_end FIM-2-H+ (Charged) (High Solubility) a_start->a_end + H+ (Low pH) b_start b_text FIM-2 in Water (Precipitates) b_end_text FIM-2 in Water/Co-solvent (Dissolved) b_text->b_end_text + Co-solvent (Reduces Polarity) c_fim FIM-2 c_complex [FIM-2 • HP-β-CD] Inclusion Complex (Soluble) c_fim->c_complex c_cd HP-β-CD (Hydrophobic Cavity) c_cd->c_complex

Caption: Mechanisms of FIM-2 solubilization.

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Jadhav, N., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Popa, D. V., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Ferreira, H., et al. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • SciSpace. (n.d.).
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Savla, S. (2014). (Open Access)
  • Epolito, W. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Particle Sciences.
  • BOC Sciences. (n.d.).
  • PCCA. (2022).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • MDPI. (n.d.).
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions.
  • ResearchGate. (2025). (PDF)
  • Santos, M. A. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Solubility of Things. (n.d.). Imidazole.
  • Alfa Chemistry. (n.d.). CAS 288-32-4 Imidazole.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • PubMed. (n.d.).
  • Khan Academy. (n.d.). pH and solubility. Equilibrium.
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • PubChem. (n.d.). 1-Methylimidazole.

Sources

Technical Support Center: Minimizing Off-Target Effects of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: FMI-212-TSG-001

Last Updated: January 15, 2026

Introduction: The Challenge of Selectivity with Novel Small Molecules

Welcome to the technical support guide for (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, hereafter referred to as FMI-212 . As a novel investigational compound, FMI-212 presents exciting opportunities for probing complex biological systems. However, like any small molecule, its utility and the validity of the data it generates are critically dependent on its selectivity for the intended biological target.

Part 1: Foundational Troubleshooting (FAQs)

This section addresses the most common initial questions and concerns that arise when working with a new chemical probe like FMI-212.

Q1: My experimental results are inconsistent or don't match the expected phenotype from target knockdown/knockout. Could off-target effects of FMI-212 be the cause?

A1: Yes, this is a classic sign of potential off-target activity. When the phenotype observed with FMI-212 diverges from the one produced by genetic methods (like CRISPR or siRNA), it strongly suggests that the compound is modulating pathways independent of your primary target.[1]

Causality: A chemical inhibitor and a genetic perturbation should, in theory, produce similar biological outcomes. Discrepancies imply that the inhibitor is hitting one or more other targets that contribute to the observed phenotype.

Troubleshooting Workflow:

  • Confirm On-Target Engagement: First, you must prove that FMI-212 is actually binding to its intended target in your experimental system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[3][4][5][6][7] (See Protocol 1 for a detailed methodology).

  • Perform a Dose-Response Analysis: Off-target effects are often concentration-dependent and may only appear at higher doses.[1] A clean experiment will show a clear sigmoidal dose-response curve for your on-target effect, which then plateaus. If you see new or different phenotypes emerging at higher concentrations, they are likely off-target.

  • Utilize an Inactive Control Compound: A crucial, yet often overlooked, control is a structurally similar analog of FMI-212 that is inactive against the primary target.[1][2] If this "inactive" control recapitulates the phenotype, the effect is almost certainly off-target.

G start Unexpected or Inconsistent Phenotypic Results q1 Is on-target engagement confirmed in cells (e.g., via CETSA)? start->q1 a1_no No. Perform CETSA to validate target binding. q1->a1_no No a1_yes Yes. Target is engaged. q1->a1_yes Yes q2 Does an inactive control compound reproduce the phenotype? a1_yes->q2 a2_yes Phenotype is likely OFF-TARGET. Re-evaluate compound or screen for off-targets. q2->a2_yes Yes a2_no Phenotype is likely ON-TARGET. Investigate other experimental variables or downstream signaling. q2->a2_no No

Caption: Troubleshooting workflow for unexpected results.

Q2: I'm observing significant cytotoxicity at concentrations close to my effective dose (low therapeutic window). How can I determine if this is an on-target or off-target effect?

A2: Distinguishing on-target toxicity from off-target toxicity is critical.

Causality: On-target toxicity implies that inhibition of your primary target is inherently detrimental to the cells. Off-target toxicity suggests FMI-212 is hitting other essential proteins, a problem that can potentially be engineered out of the molecule.

Troubleshooting Steps:

  • Quantify Cytotoxicity: First, generate a precise IC50 for the desired biological effect and a CC50 (50% cytotoxic concentration) using an assay like MTT or LDH release.[1] The ratio of these (CC50/IC50) is your therapeutic window.

  • Rescue Experiment: If possible, perform a rescue experiment. Can you restore cell viability by introducing a downstream product of your target's pathway? For example, if your target is involved in producing a specific metabolite, can adding that metabolite back to the media rescue the cells from FMI-212-induced death? A successful rescue suggests on-target toxicity.

  • Compare with Other Inhibitors: Test other, structurally distinct inhibitors of the same target. If they all show similar toxicity at equipotent doses, the toxicity is likely on-target. If FMI-212 is uniquely toxic, the effect is likely off-target.

Q3: The 1-methyl-1H-imidazole moiety in FMI-212 is a potential structural alert. What specific liabilities should I be concerned about?

A3: Excellent question. The imidazole ring is a common feature in many drugs but is well-known for its potential to interact with heme-containing proteins, particularly Cytochrome P450 (CYP) enzymes.[8][9][10][11][12]

Causality: The nitrogen atoms in the imidazole ring can coordinate with the iron atom in the heme group of CYP enzymes, leading to inhibition of their metabolic activity.[12] This can cause drug-drug interactions if you are working in in vivo models or lead to misleading results in cell culture if FMI-212 is inhibiting the metabolism of a component in your media.

Recommended Action:

  • Perform a CYP Inhibition Assay: It is highly recommended to screen FMI-212 against a panel of the most common human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13][14][15][16][17] This is a standard assay in drug development and can be outsourced or performed in-house. (See Protocol 2 for a representative method). A positive hit in this assay is a major red flag for off-target activity and potential toxicity.

Part 2: Advanced Mitigation and Characterization Strategies

If initial troubleshooting suggests off-target effects are a significant issue, a more systematic approach is required.

Strategy 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)

The most robust way to prove an on-target effect and to minimize off-target activity is through medicinal chemistry.[18][19][20] By systematically modifying the FMI-212 scaffold, you can develop tool compounds that help validate your findings.

Key Concepts:

  • Inactive Control: As mentioned, a compound that is structurally very similar (>80% Tanimoto similarity) but >100-fold less potent against the primary target is essential.[2]

  • SAR for Selectivity: Often, the modifications that increase potency against your primary target will also increase selectivity against off-targets. Rational drug design principles, such as exploiting unique features of the target's binding pocket or optimizing electrostatic interactions, can be used to tune selectivity.[18][21]

G input FMI-212 Structure (SMILES or SDF) tool In Silico Prediction Tool (e.g., TargetHunter, PharmMapper) input->tool output Ranked List of Predicted Off-Targets tool->output db Chemogenomic Databases (e.g., ChEMBL) db->tool validation Experimental Validation (Biochemical or Cellular Assays) output->validation

Caption: Workflow for in silico off-target prediction.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement

Principle: This method relies on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure. [5]This stabilization results in a higher melting temperature (Tm). By heating cells treated with FMI-212 to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can confirm direct binding in a physiological context. [3][4][6][7] Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with a vehicle control (e.g., 0.1% DMSO) and another set with FMI-212 at an effective concentration (e.g., 10x IC50) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This is a gentle lysis method that avoids detergents which could interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using a standard Western Blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against the temperature for both the vehicle- and FMI-212-treated samples. A shift of the melting curve to the right for the FMI-212-treated sample confirms target engagement.

Protocol 2: Assessing Cytochrome P450 (CYP) Inhibition

Principle: This assay measures the ability of FMI-212 to inhibit the activity of key CYP enzymes. It uses human liver microsomes, which are rich in CYPs, and specific probe substrates that are metabolized by individual CYP isoforms into fluorescent products. [13][14][15][17]A reduction in fluorescence indicates inhibition.

Methodology:

  • Prepare Reagents:

    • Human Liver Microsomes (HLMs): Purchase from a reputable vendor.

    • NADPH Regeneration System: Required cofactor for CYP activity.

    • CYP-specific Substrates/Metabolites: Use a kit (e.g., from Promega P450-Glo™ or similar) containing specific substrates for CYP1A2, 2C9, 2D6, 3A4, etc.

    • FMI-212: Prepare a serial dilution in buffer.

    • Positive Controls: Use known inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4).

  • Incubation: In a 96-well plate, combine the HLMs, FMI-212 (or vehicle/positive control), and the NADPH regeneration system. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the specific fluorescent probe substrate to each well to start the reaction.

  • Incubate: Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Stop Reaction & Detect: Add a stop solution and then a detection reagent that reacts with the metabolite to produce a luminescent or fluorescent signal.

  • Read Plate: Measure the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each FMI-212 concentration relative to the vehicle control. Plot the percent inhibition versus the FMI-212 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each CYP isoform.

References

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. Retrieved from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. Retrieved from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100-2117. Retrieved from [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. Retrieved from [Link]

  • How to improve drug selectivity? (2025). Patsnap Synapse. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2022). ACS Publications. Retrieved from [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 244-252. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. (1995). Molecular Pharmacology, 47(4), 785-793. Retrieved from [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. (2024). Frontiers in Chemistry, 12. Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved from [Link]

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395–406. Retrieved from [Link]

  • Advantages of Small Molecule Inhibitors. (2024). YouTube. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Considerations of Control Conditions Designs in Randomized Controlled Trials of Exercise Interventions for Cancer Survivors. (2021). Asia-Pacific journal of oncology nursing, 8(4), 431–439. Retrieved from [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications. (2023). Nucleic Acids Research, 51(W1), W399-W405. Retrieved from [Link]

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2011). Der Pharma Chemica, 3(1), 410-419. Retrieved from [Link]

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  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. (2002). British Journal of Clinical Pharmacology, 53(5), 473-481. Retrieved from [Link]

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  • Imidazoles as cytochrome P450 enzymes inhibitors. (2015). ResearchGate. Retrieved from [Link]

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  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2022). ACS Chemical Neuroscience, 13(20), 2975-2989. Retrieved from [Link]

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optimizing the reaction conditions for the synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a higher success rate and purity of the final product.

The synthesis of aryl-imidazolyl methanones is a critical process in the development of various pharmacologically active compounds. The inherent reactivity of the imidazole ring and the organometallic reagents often used can present unique challenges. This guide provides in-depth, experience-driven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent and logical approach is the reaction of a 2-fluorophenyl Grignard reagent with a suitable electrophilic 1-methyl-1H-imidazole-2-carbonyl precursor. A common precursor is 1-methyl-1H-imidazole-2-carboxaldehyde, which upon reaction with the Grignard reagent and subsequent oxidation of the resulting secondary alcohol, yields the desired ketone. An alternative is the direct acylation of 2-fluorophenylmagnesium bromide with a reactive derivative of 1-methyl-1H-imidazole-2-carboxylic acid, such as an acyl chloride or an N-acylimidazole.

Q2: Why is the choice of Grignard reagent and imidazole precursor important?

A2: The Grignarnd reagent, in this case, 2-fluorophenylmagnesium bromide, is a potent nucleophile and a strong base.[1] The 1-methyl-1H-imidazole-2-yl moiety contains an acidic proton at the 2-position of the imidazole ring in its unmethylated precursor, which can be abstracted by the Grignard reagent, quenching it and reducing the yield. Therefore, starting with 1-methyl-1H-imidazole is crucial. The choice of the electrophilic group at the 2-position of the imidazole will determine the reaction pathway (e.g., addition to an aldehyde vs. acylation).

Q3: What are the critical parameters to control during the Grignard reaction?

A3: Strict control of reaction conditions is paramount for a successful Grignard reaction. Key parameters include:

  • Anhydrous Conditions: Grignard reagents react readily with water.[1] All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Temperature: Grignard reactions are exothermic. Low temperatures, typically between -78 °C and 0 °C, are often necessary to prevent side reactions and improve selectivity.[3][4]

  • Reagent Addition: Slow, dropwise addition of the Grignard reagent to the imidazole precursor (or vice versa, depending on the specific protocol) is essential to control the reaction temperature and minimize the formation of byproducts.

Q4: What are the potential side reactions in this synthesis?

A4: Several side reactions can occur:

  • Over-addition: If using an ester derivative of 1-methyl-1H-imidazole-2-carboxylic acid, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol instead of the desired ketone.[3]

  • Enolization: The ketone product can be enolized by the Grignard reagent, which can lead to complex reaction mixtures.

  • Homocoupling: The Grignard reagent can couple with itself to form biphenyl derivatives.

  • Imidazole Ring Opening: Under harsh basic conditions, the imidazole ring can be susceptible to cleavage, although this is less common with N-methylated imidazoles.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure the magnesium turnings were activated before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] The Grignard reagent should be used immediately after preparation or titrated to determine its exact concentration.
Presence of Moisture Rigorously dry all glassware and use anhydrous solvents. Ensure the inert atmosphere is maintained throughout the reaction.[2]
Incorrect Stoichiometry Accurately determine the concentration of the Grignard reagent. A slight excess (1.1-1.5 equivalents) is often used to ensure complete conversion of the limiting reagent.
Low Reaction Temperature While low temperatures are generally preferred, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS.
Degradation of Starting Material Ensure the purity of the 1-methyl-1H-imidazole-2-carbonyl precursor. Impurities can interfere with the reaction.
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps
Over-addition to an Ester Precursor Use a less reactive acylating agent, such as a Weinreb amide of 1-methyl-1H-imidazole-2-carboxylic acid, which is known to prevent over-addition. Alternatively, use the aldehyde precursor followed by oxidation.
Reaction Temperature Too High Maintain a low reaction temperature (-78 °C to -40 °C) to improve selectivity and minimize side reactions.[3][4]
Impure Grignard Reagent Ensure the Grignard reagent is free of unreacted bromobenzene, which can lead to the formation of biphenyl byproducts.
Workup Issues Quench the reaction at a low temperature with a saturated aqueous solution of ammonium chloride. Avoid strong acids during the initial workup, as they can promote side reactions.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Instability The ketone product may be sensitive to acid or base. Use a neutral workup and purification system if possible.
Formation of Magnesium Salts Ensure the aqueous workup effectively removes all magnesium salts. Washing the organic layer with a chelating agent like EDTA solution can sometimes help.

Experimental Workflow & Protocols

Below is a proposed synthetic workflow based on common organic chemistry principles for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Synthesis_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Imidazole Precursor cluster_2 Part 3: Oxidation and Purification A Activate Mg turnings (Iodine, 1,2-dibromoethane) B React 2-bromofluorobenzene with Mg in anhydrous THF A->B C Phenylmagnesium bromide (Grignard Reagent) B->C E Slowly add Grignard Reagent at -78 °C to 0 °C C->E D 1-Methyl-1H-imidazole-2-carboxaldehyde in anhydrous THF D->E F Formation of secondary alcohol intermediate E->F G Oxidize with Dess-Martin periodinane or PCC in DCM F->G H Aqueous workup (sat. NaHCO₃, brine) G->H I Purify by column chromatography (Silica gel, Hexane/EtOAc) H->I J Final Product: This compound I->J

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol: Synthesis via Grignard Addition to Aldehyde and Subsequent Oxidation

Step 1: Preparation of 2-Fluorophenylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 2-bromofluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 2-bromofluorobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent.

Step 2: Reaction with 1-Methyl-1H-imidazole-2-carboxaldehyde

  • In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 2-fluorophenylmagnesium bromide solution (1.1 eq.) to the aldehyde solution via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Slowly warm the reaction to room temperature and stir for another 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.

Step 3: Oxidation to the Ketone

  • Dissolve the crude alcohol in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[7]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.[7]

  • Melting Point Analysis: To assess the purity of the solid product.

This guide provides a foundational framework for the successful synthesis and troubleshooting of this compound. For further details on specific reaction mechanisms and related syntheses, please consult the references provided below.

References

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  • Kwiecień, A., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) and 1-(4-methoxyphenyl)-2-(ethylamino)propan-1-one (4-MEAP). Forensic Science International, 281, 131-139. Available at: [Link]

  • Słoczyńska, K., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(16), 4945. Available at: [Link]

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  • Mahanthesha, G., et al. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 8-15. Available at: [Link]

  • Os'kina, I. A., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1977. Available at: [Link]

  • Zaitsev, A. V., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1225-1229. Available at: [Link]

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  • Kumar, S., et al. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 16(43), 8345-8349. Available at: [Link]

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  • Knochel, P., et al. (2011). Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent. Angewandte Chemie International Edition, 50(4), 959-962. Available at: [Link]

  • Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry, 50(11), 1542-1545. Available at: [Link]

  • Gümüş, M. K., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 28(14), 5364. Available at: [Link]

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Sources

Technical Support Center: Enhancing the Bioavailability of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (FIMIM)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Formulation & Development

Welcome to the technical support center for (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, which we will refer to as FIMIM for brevity. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising, yet challenging, new chemical entity (NCE). Our goal is to provide you with actionable, science-driven troubleshooting guides and answers to frequently asked questions to help you overcome common hurdles in enhancing its oral bioavailability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions you may have before initiating or troubleshooting your experimental workflow.

Q1: What are the most likely reasons for the poor bioavailability of FIMIM?

A1: Based on its chemical structure, FIMIM presents several potential challenges to achieving adequate oral bioavailability.

  • Low Aqueous Solubility: The molecule possesses a planar, aromatic structure with a fluorophenyl group, which contributes to its lipophilicity and likely results in poor solubility in the aqueous environment of the gastrointestinal (GI) tract. Many new chemical entities exhibit poor water solubility, making them difficult to formulate using conventional methods.[1]

  • Potential for First-Pass Metabolism: The liver is a primary site for drug metabolism, and compounds like FIMIM can be susceptible to enzymatic degradation before reaching systemic circulation.[2] The N-methyl group on the imidazole ring and the aromatic rings are potential sites for Phase I metabolism by cytochrome P450 (CYP) enzymes.[2]

  • Crystalline Structure: Highly stable crystalline forms of a drug require more energy to dissolve than the amorphous (non-crystalline) form, which can limit the dissolution rate in the GI tract.[3][4]

Q2: I'm just starting my work with FIMIM. What is the first step I should take to characterize its bioavailability challenges?

A2: A thorough pre-formulation assessment is the critical first step. This involves quantifying the physicochemical properties that govern oral absorption.

  • Determine Aqueous Solubility: Measure the equilibrium solubility of FIMIM in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines. This will confirm if low solubility is a primary barrier.

  • Assess Permeability: Use an in vitro model, such as the Caco-2 cell monolayer assay, to predict intestinal permeability. This helps classify the compound according to the Biopharmaceutics Classification System (BCS) and determines if poor membrane transport is a contributing factor.

  • Evaluate Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystallinity and thermal properties of your FIMIM sample.

Q3: The imidazole ring in FIMIM is basic. Can this property be used to our advantage?

A3: Absolutely. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5][6] The non-protonated nitrogen atom can be protonated to form a salt.[5] This is a significant advantage. Converting a poorly soluble free base into a more soluble salt form is a classic and highly effective strategy for improving dissolution and, consequently, bioavailability.[7][8][9][10] This approach should be one of the first you explore.

Section 2: Troubleshooting Guide: Poor Aqueous Solubility

This section provides detailed workflows for when your initial experiments confirm that low solubility is a major barrier for FIMIM.

Problem: My FIMIM sample shows very low solubility (<0.1 mg/mL) in simulated gastric and intestinal fluids.

Low aqueous solubility is a common reason for poor oral bioavailability.[11][12][13] The following pathways offer robust, evidence-based solutions.

Solution Pathway 1: pH Modification & Salt Formation

Causality: The basic nitrogen on the imidazole ring of FIMIM can accept a proton to form a cationic salt. These salt forms often have significantly higher aqueous solubility and faster dissolution rates compared to the neutral free base.[8][14] This strategy is most effective for ionizable drug molecules.[9]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare Buffers: Create a series of biocompatible buffers spanning a pH range from 2 to 8 (e.g., HCl, acetate, phosphate buffers).

  • Equilibrate Sample: Add an excess amount of FIMIM powder to a vial containing each buffer.

  • Agitate: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Measure: Filter or centrifuge the samples to remove undissolved solids. Analyze the concentration of dissolved FIMIM in the supernatant using a validated HPLC-UV method.

  • Analyze: Plot solubility (mg/mL or µM) versus pH. A sharp increase in solubility at lower pH values confirms that FIMIM is a basic compound and a good candidate for salt formation.

Experimental Protocol: Salt Screening

  • Select Counter-ions: Choose a panel of pharmaceutically acceptable acid counter-ions (e.g., hydrochloride, hydrobromide, mesylate, tosylate, citrate, succinate).

  • Salt Formation: In a suitable solvent (e.g., acetone, ethanol), dissolve FIMIM and a stoichiometric equivalent of the selected acid. Allow the salt to crystallize or precipitate.

  • Isolate and Dry: Isolate the resulting solid and dry it under vacuum.

  • Characterize: Confirm salt formation and characterize the solid form using techniques like XRPD, DSC, and spectroscopic methods.

  • Test Solubility: Measure the aqueous solubility of each new salt form and compare it to the free base, as described in the pH-solubility protocol.

Data Presentation: Solubility of FIMIM Free Base vs. Salt Forms

Compound FormSolubility at pH 1.2 (mg/mL)Solubility at pH 6.8 (mg/mL)
FIMIM (Free Base)0.5< 0.01
FIMIM Hydrochloride> 25.05.2
FIMIM Mesylate> 30.08.9
FIMIM Succinate15.32.1

Note: Data are illustrative examples.

Visualization: Salt Screening & Selection Workflow

SaltScreeningWorkflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Characterization & Selection start FIMIM Free Base (Low Solubility) ph_profile Determine pH-Solubility Profile start->ph_profile is_ionizable Ionizable? ph_profile->is_ionizable salt_screen Screen Counter-ions (HCl, Mesylate, etc.) is_ionizable->salt_screen  Yes stop Explore Other Strategies is_ionizable->stop No   isolate Isolate & Characterize (XRPD, DSC, TGA) salt_screen->isolate dissolution Compare Dissolution & Solubility isolate->dissolution stability Assess Physical Stability (Hygroscopicity) dissolution->stability select Select Lead Salt Form stability->select

Caption: Workflow for salt screening and selection.
Solution Pathway 2: Amorphous Solid Dispersions (ASDs)

Causality: If salt formation is not viable or does not provide sufficient improvement, an ASD is an excellent alternative. ASDs involve dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[3] This amorphous form has a higher apparent solubility than the stable crystalline form, allowing it to create a supersaturated solution in the GI tract, which can significantly enhance absorption.[4][15]

Experimental Protocol: Preparing an ASD via Solvent Evaporation

  • Polymer Selection: Select a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

  • Dissolution: Dissolve both FIMIM and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Typical drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 by weight.

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This process should be rapid enough to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying & Milling: Further dry the resulting solid in a vacuum oven to remove residual solvent. Gently mill the product into a fine powder.

  • Characterization: Use XRPD to confirm the absence of crystalline peaks, indicating a successful amorphous conversion. Use DSC to identify a single glass transition temperature (Tg), confirming a homogeneous dispersion.

  • Performance Testing: Conduct in vitro dissolution tests, comparing the ASD to the physical mixture and the crystalline drug. The ASD should show a much faster dissolution rate and achieve a higher maximum concentration (the "spring" effect) before potentially precipitating (the "parachute" effect, which the polymer helps to sustain).

Data Presentation: Dissolution Profile Comparison

Time (min)Crystalline FIMIM (% Dissolved)FIMIM-PVP ASD (1:3) (% Dissolved)
5245
15588
30895
601092 (stable supersaturation)

Note: Data are illustrative examples.

Solution Pathway 3: Lipid-Based Formulations (LBFs)

Causality: For highly lipophilic compounds, LBFs such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[12] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in the aqueous GI fluids, spontaneously form a fine oil-in-water emulsion.[16][17][18][19] This process presents the drug in a solubilized state within small lipid droplets, providing a large surface area for absorption and potentially utilizing lymphatic transport to bypass first-pass metabolism.[1][20]

Experimental Protocol: Screening for a Simple SEDDS Formulation

  • Excipient Solubility: Determine the solubility of FIMIM in various oils (e.g., medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® P). Select excipients that show high solubilizing capacity for FIMIM.

  • Construct Phase Diagram: Systematically mix the chosen oil, surfactant, and co-solvent at various ratios. For each mixture, observe its ability to self-emulsify upon dilution with water. A successful SEDDS will form a clear or bluish-white emulsion rapidly and without precipitation.

  • Load Drug: Prepare the most promising blank formulations and load them with FIMIM at a relevant concentration.

  • Characterize: After dilution in simulated GI fluids, measure the resulting droplet size (typically <200 nm for a good SEDDS) and assess the stability of the emulsion over time.

  • Performance Testing: Use an in vitro lipolysis model or a dissolution test in biorelevant media (e.g., FaSSIF/FeSSIF) to predict in vivo performance.

Visualization: Mechanism of SEDDS Bioavailability Enhancement

SEDDS_Mechanism cluster_0 In Capsule (Pre-Dispersion) cluster_1 In GI Tract (Post-Dispersion) sedds SEDDS Formulation (Oil + Surfactant + Drug) emulsion Spontaneous Emulsification (Fine Oil Droplets) sedds->emulsion + GI Fluids absorption Drug Absorption (Across Intestinal Wall) emulsion->absorption lymph Potential Lymphatic Uptake (Bypasses Liver) absorption->lymph Alternative Route portal Portal Vein Absorption absorption->portal Standard Route systemic Systemic Circulation (Increased Bioavailability) lymph->systemic portal->systemic

Caption: SEDDS mechanism of action in the GI tract.

Section 3: Troubleshooting Guide: Suspected High First-Pass Metabolism

Problem: My in vivo animal studies show much lower plasma exposure (AUC) than I would expect from my highly optimized, rapidly dissolving formulation.

This scenario strongly suggests that FIMIM is being rapidly cleared by metabolic enzymes, most likely in the liver, before it can reach systemic circulation—a phenomenon known as high first-pass metabolism.

Solution Pathway: Assessing Metabolic Stability In Vitro

Causality: To confirm this hypothesis, you must assess the metabolic stability of FIMIM using subcellular fractions that contain the relevant drug-metabolizing enzymes.[21] Liver microsomes are fractions of the endoplasmic reticulum that are rich in Phase I enzymes like CYPs and are a cost-effective tool for this purpose.[2][22]

Experimental Protocol: Liver Microsomal Stability Assay

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled liver microsomes (from human, rat, or other relevant species), and FIMIM at a known concentration (typically 1 µM).[2]

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the required cofactor, NADPH.[2][23] A control reaction without NADPH must be run in parallel to account for non-enzymatic degradation.

  • Sample at Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[2]

  • Analyze: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of FIMIM at each time point.

  • Calculate Clearance: Plot the natural log of the percentage of FIMIM remaining versus time. The slope of this line gives the rate constant of elimination (k). From this, you can calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[23][24]

Data Presentation: Interspecies Metabolic Stability of FIMIM

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
Rat Liver Microsomes4.5310Very High Clearance
Human Liver Microsomes8.2170High Clearance
Control (-NADPH)> 120< 5Stable (Metabolism is NADPH-dependent)

Note: Data are illustrative examples. A short half-life (< 15-20 min) in this assay is indicative of rapid metabolic breakdown and is a likely cause of poor in vivo bioavailability.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (n.d.). Mechanism of self-emulsifying drug delivery systems (SEDDS).
  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • UPM Pharmaceuticals. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles.
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2025). Enhancement of solubility and oral bioavailability of poorly soluble drugs.
  • ScienceDirect. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • National Institutes of Health. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • National Institutes of Health. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • Pharmaceutical Technology. (n.d.). Self-Emulsifying Drug Delivery Systems.
  • Dr. Oracle. (2025).
  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development.
  • Vertex AI Search. (2024). Physiochemical assessment of pharmaceutical salt forms.
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • YouTube. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.
  • Cyprotex. (n.d.). Microsomal Stability.
  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Springer Nature Experiments. (n.d.).
  • IJPPR. (n.d.). Chemical and Pharmacological Properties of Imidazoles.

Sources

Technical Support Center: Investigating Unexpected In Vivo Effects of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers

Disclaimer: To date, there is a lack of specific public data on the in vivo effects of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. This guide is therefore based on established principles of preclinical toxicology, structure-activity relationships of its chemical motifs, and general strategies for troubleshooting in vivo studies of novel small molecules. The potential side effects and mechanisms discussed are hypothetical and should be investigated experimentally.

Introduction

This compound is a novel small molecule with potential for biological activity. Its structure, featuring a fluorinated phenyl ring and a methylated imidazole moiety, suggests it may interact with a range of biological targets. As with any new chemical entity, in vivo studies may reveal unexpected side effects. This guide provides a framework for researchers to anticipate, identify, and troubleshoot potential adverse effects during preclinical development.

The imidazole ring is a common feature in many biologically active compounds and can be associated with a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2][3][4][5][6] However, imidazole-containing drugs are also known to cause adverse reactions, sometimes due to their interaction with metabolic enzymes like cytochrome P-450.[7] The presence of a 2-fluorophenyl group can enhance metabolic stability and potency of a drug but may also contribute to toxicity.[8][9][10][11][12][13]

This technical support center is designed to assist researchers in navigating the complexities of in vivo studies with this compound, offering a structured approach to problem-solving and ensuring the scientific rigor of their investigations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected neurological signs (e.g., sedation, ataxia, seizures) in our animal models. What could be the cause?

A1: Unexpected neurological signs are a critical observation that requires immediate attention. Several factors could be at play:

  • Off-target CNS activity: The imidazole scaffold is present in many centrally acting agents. Your compound may be crossing the blood-brain barrier and interacting with unintended neurological targets.

  • Metabolite activity: A metabolite of the parent compound, and not the compound itself, might be neurotoxic.

  • Exaggerated pharmacology: The observed effects could be an extension of the compound's intended mechanism of action, but at a much greater magnitude than anticipated.

Troubleshooting Steps:

  • Confirm the observation: Repeat the experiment with a fresh preparation of the compound to rule out formulation or dosing errors.

  • Dose-response assessment: Conduct a dose-response study to determine if the severity of the neurological signs is dose-dependent.

  • Pharmacokinetic analysis: Measure the concentration of the compound and its potential metabolites in the brain tissue and plasma at time points corresponding to the observed effects.

  • Neuropharmacological profiling: If resources permit, consider a preliminary screen for binding to a panel of common CNS receptors.

Q2: Our in vivo study shows signs of hepatotoxicity (e.g., elevated liver enzymes). What is the likely mechanism?

A2: Hepatotoxicity is a common concern with novel small molecules. Potential causes include:

  • Cytochrome P450 inhibition: Imidazole-containing compounds are known inhibitors of CYP enzymes.[7] This can disrupt normal liver function and lead to toxicity.

  • Reactive metabolite formation: The metabolism of the compound in the liver could generate reactive intermediates that cause cellular damage.

  • Direct mitochondrial toxicity: The compound or its metabolites may interfere with mitochondrial function in hepatocytes.

Troubleshooting Steps:

  • In vitro CYP inhibition assay: Test the ability of your compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Metabolite identification: Use techniques like mass spectrometry to identify the major metabolites in liver microsomes and in vivo.

  • Histopathology: Conduct a detailed histological examination of liver tissue from treated animals to identify the nature and extent of the damage.

Q3: We are seeing poor in vivo efficacy despite good in vitro potency. What could be the issue?

A3: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development.[14] Possible explanations include:

  • Poor pharmacokinetics: The compound may have low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching therapeutic concentrations at the target site.

  • High plasma protein binding: If the compound is extensively bound to plasma proteins, the free (active) concentration may be too low to exert a therapeutic effect.

  • Metabolic instability: The compound may be rapidly metabolized in vivo to inactive forms.

Troubleshooting Steps:

  • Pharmacokinetic study: Determine the key PK parameters (bioavailability, clearance, volume of distribution, half-life) in the species being studied.

  • Plasma protein binding assay: Measure the extent of plasma protein binding.

  • In vivo metabolism study: Identify the major metabolic pathways and the rate of metabolism.

Troubleshooting Guides

Guide 1: Investigating Unexpected Mortality

Unexpected mortality in an animal study is a serious event that requires a systematic investigation.

Experimental Protocol: Root Cause Analysis of Unexpected Mortality

  • Immediate Actions:

    • Cease dosing in the affected cohort.

    • Carefully document all clinical signs leading up to the mortality event.

    • Perform a full necropsy on the deceased animals as soon as possible.

  • Sample Collection:

    • Collect blood for immediate hematology and clinical chemistry analysis.

    • Collect all major organs and tissues for histopathological examination.

    • Freeze plasma and tissue samples for later pharmacokinetic and metabolite analysis.

  • Data Review:

    • Review the dosing records, formulation preparation, and animal health records for any anomalies.

    • Analyze the histopathology and clinical pathology data to identify the target organs of toxicity.

  • Hypothesis Generation & Testing:

    • Based on the findings, form hypotheses about the cause of mortality (e.g., acute cardiotoxicity, severe hepatotoxicity, central nervous system depression).

    • Design focused follow-up studies with lower doses and more intensive monitoring to test these hypotheses.

Guide 2: Differentiating On-Target vs. Off-Target Effects

It is crucial to determine if an observed side effect is due to the intended mechanism of action or an unintended interaction with another biological target.[15][16][17][18]

Experimental Protocol: On-Target vs. Off-Target Deconvolution

  • In Vitro Target Engagement:

    • Develop a robust in vitro assay to measure the engagement of your compound with its intended target.

    • Correlate the in vitro potency with the in vivo concentrations that cause the side effect.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Identify a biomarker that is a direct readout of the intended pharmacological activity.

    • Measure this biomarker in vivo at doses that cause the side effect. If the biomarker is maximally engaged at doses below those causing toxicity, it suggests an off-target effect.

  • Structural Analogs (SAR):

    • Synthesize and test analogs of your compound with reduced on-target activity. If these analogs still produce the side effect, it strongly points to an off-target mechanism.

  • In Silico Profiling:

    • Use computational models to predict potential off-target interactions based on the compound's structure.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study and Observed Toxicities

Dose Group (mg/kg)Number of AnimalsClinical ObservationsPlasma Cmax (ng/mL)Target Organ Toxicity (Histopathology)
Vehicle Control6No abnormal findingsN/ANo significant findings
106Mild sedation in 2/6 animals150Minimal hepatocellular vacuolation
306Moderate sedation, ataxia in 4/6 animals500Mild to moderate centrilobular necrosis
1006Severe ataxia, seizures in 3/6, mortality in 1/62000Moderate to severe centrilobular necrosis

Visualizations

Diagram 1: General Workflow for Investigating Unexpected In Vivo Side Effects

G A Unexpected In Vivo Side Effect Observed B Immediate Action: - Stop Dosing - Detailed Observation A->B C Dose-Response Assessment B->C D Pharmacokinetic Analysis B->D E Necropsy & Histopathology B->E F Hypothesis Generation: - On-target vs. Off-target - Metabolite-driven - PK/PD Mismatch C->F D->F E->F G Targeted Follow-up Studies F->G H Refine Compound or Dosing Strategy G->H

Caption: Workflow for investigating unexpected in vivo findings.

Diagram 2: Decision Tree for Troubleshooting Neurotoxicity

G A Neurotoxicity Observed (e.g., seizures, ataxia) B Is the effect dose-dependent? A->B C No: Re-evaluate formulation, dosing procedure, vehicle effects B->C No D Yes: Proceed to PK/PD analysis B->D Yes E Does brain exposure correlate with symptom onset? D->E F No: Investigate peripheral effects or active metabolites E->F No G Yes: Potential direct CNS off-target effect E->G Yes H Conduct in vitro receptor screening and SAR studies G->H

Caption: Decision tree for troubleshooting observed neurotoxicity.

Diagram 3: Hypothetical Signaling Pathway and Off-Target Interaction

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Target Kinase A B Downstream Effector 1 A->B C Cellular Response 1 (Therapeutic Effect) B->C D Off-Target Kinase B E Downstream Effector 2 D->E F Cellular Response 2 (Side Effect) E->F Compound This compound Compound->A Inhibition (intended) Compound->D Inhibition (unintended)

Caption: Hypothetical on-target and off-target kinase inhibition.

References

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PMC - NIH. [Link]

  • Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions. PubMed. [Link]

  • What are the side effects of Imidazole Salicylate?. Patsnap Synapse. [Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

  • 2-Fluorophenylhydrazine hydrochloride. PubChem. [Link]

  • Phenyl group. Wikipedia. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • Toxicology of fluorine-containing monomers. PubMed. [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. ResearchGate. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Toxicology of Some Fluoro-Organic Compounds. DTIC. [Link]

  • IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. [Link]

  • Animal and In Vitro Toxicity Testing. National Academies of Sciences, Engineering, and Medicine. [Link]

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  • Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. PMC. [Link]

  • Diagnosis of Toxicosis in Animals. MSD Veterinary Manual. [Link]

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Technical Support Center: Purification of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. The following frequently asked questions and troubleshooting guides are based on established principles of organic chemistry and purification science.

Introduction to the Molecule and its Challenges

This compound is a heterocyclic ketone containing a basic 1-methylimidazole ring. This structural feature is central to its purification challenges. The basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, leading to issues such as peak tailing and poor recovery during column chromatography. Furthermore, potential impurities from synthesis, such as starting materials or side-products, may have similar polarities, complicating separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route. A common approach involves the acylation of 1-methylimidazole with a 2-fluorobenzoyl derivative. Potential impurities include:

  • Unreacted 1-methylimidazole: A highly polar and basic starting material.

  • Unreacted 2-fluorobenzoyl chloride or related activated acid: Can hydrolyze to 2-fluorobenzoic acid.

  • 2-Fluorobenzoic acid: A polar, acidic impurity.

  • Over-acylated or side-reaction products: Depending on the reaction conditions.

Q2: I am observing significant tailing of my product peak during silica gel column chromatography. What is causing this and how can I resolve it?

A2: Tailing is a classic problem when purifying basic compounds like your imidazole derivative on acidic silica gel.[1] The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to slow and uneven elution.

To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, into your mobile phase (typically 0.1-1%).[1] This amine will compete with your product for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which has fewer acidic sites and can provide better separation for basic compounds.[1] Alternatively, a trial with C18-functionalized silica for reverse-phase chromatography could be effective if the compound is sufficiently non-polar.[1]

Q3: My compound seems to be partially soluble in both aqueous and organic layers during liquid-liquid extraction. How can I improve the separation?

A3: The amphiphilic nature of your molecule (a relatively non-polar aromatic part and a polar, basic imidazole ring) can lead to this issue. To improve extraction efficiency:

  • pH Adjustment: The basicity of the imidazole ring is key.

    • To extract your product into the organic layer , ensure the aqueous layer is basic (pH > 8). This will keep the imidazole nitrogen in its neutral, free-base form, increasing its organosolubility.

    • To wash away basic impurities, you can perform an acidic wash (e.g., with dilute HCl or NH₄Cl). Your product will likely move to the acidic aqueous layer as a protonated salt, while non-basic impurities remain in the organic phase. You can then re-basify the aqueous layer and back-extract your product into an organic solvent.[1]

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.

Q4: What is a good starting point for developing a recrystallization protocol for this compound?

A4: Recrystallization is an excellent technique for final polishing to achieve high purity.[1] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Screening: Start with single solvents of varying polarities. Good candidates could be ethyl acetate, isopropyl alcohol, acetonitrile, or toluene.

  • Solvent/Anti-Solvent System: A powerful approach is to dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or methanol) and then slowly add a "poor" solvent (e.g., hexane or diethyl ether) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can yield high-quality crystals. A common system for similar structures is ethyl acetate/hexane.[1]

Troubleshooting Guide: Column Chromatography

This guide provides a systematic approach to troubleshoot and optimize the purification of this compound by column chromatography.

Problem 1: Poor Separation of Product and Impurities
Potential Cause Solution Scientific Rationale
Inappropriate Mobile Phase Polarity Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a product Rf of 0.2-0.35.The Rf value is inversely related to the strength of interaction with the stationary phase. An optimal Rf allows for sufficient interaction and separation from impurities.
Co-elution of Similarly Polar Impurities Try a different solvent system with alternative selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[1]Different solvents interact with the stationary phase and analyte in unique ways, altering the elution order and potentially resolving co-eluting spots.
Sample Overload Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.Overloading the column leads to broad bands that exceed the separation capacity of the stationary phase, resulting in poor resolution.
Improper Sample Loading Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[1]Dry loading prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to sharper bands and better resolution.[1]
Problem 2: Low Yield/Product Loss
Potential Cause Solution Scientific Rationale
Irreversible Adsorption on Silica Add 0.5-1% triethylamine to the mobile phase.[1]The basic modifier neutralizes acidic sites on the silica gel, preventing strong, irreversible binding of the basic imidazole compound.[1]
Product is Highly Polar If using a gradient, ensure the final polarity is high enough to elute the compound. A switch to a more polar system like dichloromethane/methanol might be necessary.[1]If the mobile phase is not polar enough to disrupt the analyte-stationary phase interactions, the product will remain on the column.
Product Degradation on Silica Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation. Consider switching to a less acidic stationary phase like alumina.Some sensitive molecules can degrade upon prolonged exposure to the acidic environment of silica gel.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
  • TLC Analysis: Develop a TLC plate using a mobile phase of 70:30 Hexane:Ethyl Acetate. If the Rf is too low, gradually increase the polarity. If tailing is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and dry load it onto the column.[1]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution).[1] For example, you might proceed from 90:10 to 70:30 to 50:50 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: In a flask, dissolve the impure solid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane (the anti-solvent) to the hot solution until it just begins to turn cloudy. Add a drop or two of ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Visualizing the Purification Workflow
Logical Flow for Purification Strategy

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing start Crude Reaction Mixture extraction Liquid-Liquid Extraction Organic Layer (Product + Non-polar Impurities) Aqueous Layer (Salts + Polar Impurities) start->extraction Quench & Dilute chromatography Silica Gel Chromatography Mobile Phase: Hexane/EtOAc + 0.5% Et3N extraction:f0->chromatography analysis1 TLC/LCMS Analysis of Fractions chromatography->analysis1 Combine Pure Fractions recrystallization Recrystallization Solvent System: Ethyl Acetate/Hexane analysis1->recrystallization If Purity < 99% end_node Pure Product (>99%) analysis1->end_node If Purity > 99% analysis2 Purity Check (NMR, LCMS, M.P.) recrystallization->analysis2 analysis2->end_node

Caption: A typical workflow for the purification of the target compound.

Troubleshooting Logic for Tailing in Chromatography

Tailing_Troubleshooting cluster_solutions Potential Solutions start Problem: Peak Tailing on Silica Gel cause Cause: Strong interaction of basic imidazole with acidic silanol groups start->cause solution1 Option A: Modify Mobile Phase Add 0.1-1% Triethylamine (Et3N) cause->solution1 solution2 Option B: Change Stationary Phase Switch to Neutral/Basic Alumina OR C18 Reverse Phase cause->solution2 result1 Improved Peak Shape & Resolution solution1->result1 result2 Altered Selectivity & Improved Peak Shape solution2->result2

Caption: Decision tree for addressing peak tailing during chromatography.

References

Sources

refining analytical techniques for sensitive detection of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The methodologies and advice provided herein are synthesized from established analytical principles for novel psychoactive substances (NPS) and related imidazole-containing compounds to ensure a robust starting point for your method development and validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What is the most suitable analytical technique for the sensitive detection of this compound in complex matrices like plasma or urine?

For high sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] This technique offers excellent specificity, which is crucial for distinguishing the analyte from endogenous matrix components and potential metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives, though derivatization may be necessary to improve chromatographic performance.[3][4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used for quantification, especially at higher concentrations, but it may lack the sensitivity and selectivity of MS-based methods for trace-level detection in complex biological samples.[5][6]

Q2: What are the key considerations for sample preparation when analyzing this compound in biological fluids?

Given the likely polar nature of this compound due to the imidazole ring, sample preparation is critical. Common techniques include:

  • Protein Precipitation (PPT): A straightforward method for removing proteins from plasma or serum, often using acetonitrile or methanol. While simple, it may not remove all interfering matrix components.[7]

  • Solid-Phase Extraction (SPE): Offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while washing away interferences. A mixed-mode or polymeric SPE sorbent would likely be effective for this compound.

  • Liquid-Liquid Extraction (LLE): Can be optimized to extract the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase. The choice of solvent will depend on the analyte's polarity and pH.

For polar compounds, SPE is often the most robust choice for minimizing matrix effects.[7][8]

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS.[9][10][11][12][13] Strategies to minimize them include:

  • Effective Sample Cleanup: As mentioned above, thorough sample preparation using techniques like SPE is crucial.

  • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components is vital.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects.[10]

Q4: What are the expected challenges related to the stability of this compound during sample storage and analysis?

The stability of novel psychoactive substances can be a concern.[14] For this compound, potential stability issues could arise from:

  • pH instability: The imidazole ring may be susceptible to degradation under strongly acidic or basic conditions.

  • Oxidative degradation: The molecule could be prone to oxidation.

  • Enzymatic degradation: In biological matrices, enzymatic activity can lead to metabolic changes.

It is essential to perform stability studies at various storage temperatures (e.g., room temperature, 4°C, and -20°C/-80°C) and under different sample processing conditions to ensure the integrity of the results.[14] The inclusion of a fluorine atom can sometimes enhance metabolic stability.[15][16][17]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Signal/Poor Sensitivity 1. Suboptimal Ionization in MS Source: The compound may not be ionizing efficiently.Optimize ESI parameters: Experiment with both positive and negative ion modes. Given the presence of the basic imidazole nitrogen, positive electrospray ionization (ESI+) is likely to be more effective. • Adjust mobile phase pH: Adding a small amount of formic acid or ammonium formate to the mobile phase can promote protonation and enhance the signal in positive ion mode.
2. Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.Re-evaluate sample preparation: If using LLE, try different organic solvents and pH adjustments. For SPE, test different sorbents (e.g., mixed-mode cation exchange). • Perform recovery experiments: Spike a known amount of the analyte into a blank matrix and measure the recovery after extraction to quantify the efficiency of your method.
3. Analyte Degradation: The compound may be unstable under the analytical conditions.Investigate stability: Analyze samples immediately after preparation and compare the results to samples that have been sitting at room temperature or in the autosampler for several hours. • Adjust pH and temperature: Ensure the pH of the sample and mobile phase is within a stable range for the analyte. Keep samples cooled in the autosampler.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary Interactions on the HPLC Column: The basic imidazole group can interact with residual silanols on the silica-based column, leading to peak tailing.Use a column with end-capping: Select a modern, high-purity silica column with robust end-capping. • Adjust mobile phase: Add a competitive base like triethylamine (TEA) in small concentrations or use a buffered mobile phase. • Consider a different stationary phase: A column with a different chemistry, such as a hybrid particle or a superficially porous particle column, may provide better peak shape.
2. Column Overload: Injecting too much sample can lead to peak fronting.Dilute the sample: Reduce the concentration of the injected sample. • Decrease injection volume: Inject a smaller volume onto the column.
3. Mismatched Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, peak distortion can occur.Match injection solvent to mobile phase: Ideally, the sample should be dissolved in the initial mobile phase. If not possible, use a solvent that is as weak as or weaker than the mobile phase.
High Background Noise or Interferences 1. Inadequate Sample Cleanup: Matrix components are co-eluting with the analyte and interfering with detection.Optimize SPE method: Add an interference wash step to your SPE protocol to remove more of the matrix components before eluting the analyte. • Improve chromatographic resolution: Modify the HPLC gradient to better separate the analyte from interfering peaks.
2. Contaminated System: The HPLC or MS system may be contaminated.Flush the system: Flush the entire system with a strong solvent mixture (e.g., isopropanol:water). • Check for sources of contamination: Ensure all solvents and reagents are of high purity.
Inconsistent Retention Times 1. Column Equilibration Issues: The column is not fully equilibrated between injections, especially with gradient elution.Increase equilibration time: Ensure the column is allowed sufficient time to return to the initial mobile phase conditions before the next injection.[18]
2. Mobile Phase Composition Changes: The mobile phase composition is not consistent.Prepare fresh mobile phase daily: Solvents can evaporate or degrade over time. • Ensure proper mixing and degassing: Use an online degasser and ensure solvents are well-mixed.[19]
3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.[19]

Part 3: Experimental Protocols & Visualizations

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a starting point for developing a validated LC-MS/MS method.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma (pre-treated with an internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5% to 95% B

    • 4.0-5.0 min: 95% B

    • 5.1-6.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument.

Protocol 2: Method Validation Parameters

All analytical methods should be validated according to regulatory guidelines (e.g., FDA or ICH).[20][21][22] Key validation parameters include:

  • Specificity/Selectivity: Assess interference from endogenous matrix components, metabolites, and other structurally similar compounds.[23][24]

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.[23]

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[20]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the biological matrix.[12]

  • Recovery: Measure the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions and during sample processing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + Internal Standard spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe Load elute Elution & Evaporation spe->elute Wash & Elute reconstitute Reconstitution elute->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject ms Tandem MS Detection (ESI+, MRM) hplc->ms Eluent quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: LC-MS/MS workflow for quantitative analysis.

troubleshooting_logic cluster_sample Sample Integrity cluster_lc Chromatography (LC) cluster_ms Mass Spectrometry (MS) start Poor Analytical Result (e.g., Low Sensitivity, Bad Peak Shape) stability Check Analyte Stability start->stability extraction Verify Extraction Recovery start->extraction column Evaluate Column Performance start->column mobile_phase Check Mobile Phase start->mobile_phase injection Assess Injection Solvent start->injection ionization Optimize Ion Source start->ionization matrix_effect Investigate Matrix Effects start->matrix_effect

Caption: Troubleshooting decision logic for poor results.

References

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NorthEast BioLab. [Link]

  • Pozo, Ó. J., et al. (2020). "LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis". Drug Testing and Analysis, 12(6), 785-797. [Link]

  • Zhang, D., et al. (2018). "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples". Journal of Chromatography B, 1087-1088, 73-81. [Link]

  • SCIEX. "Novel Psychoactive Substances (NPS) analysis". SCIEX. [Link]

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research". Journal of Analytical Chemistry Research. [Link]

  • Hewavitharana, A. K., et al. (2017). "Matrix Effects and Application of Matrix Effect Factor". Critical Reviews in Analytical Chemistry, 47(3), 258-266. [Link]

  • Giorgetti, A., et al. (2021). "Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood". Journal of Analytical Toxicology, 45(8), 856-868. [Link]

  • Pandey, P., & Shukla, S. K. (2021). "Matrix effect in a view of LC-MS/MS: An overview". Journal of Applied Pharmaceutical Science, 11(5), 1-10. [Link]

  • Spectroscopy Editors. (2024). "A Review of Advancements in Detecting New Psychoactive Substances". Spectroscopy Online. [Link]

  • BioPharma Services. "BA Method Development: Polar Compounds". BioPharma Services Inc.[Link]

  • Spectroscopy Editors. (2012). "Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques". Spectroscopy Online. [Link]

  • Krier, M. J., & Avanti, C. (2004). "Validation of Impurity Methods, Part II". LCGC North America, 22(8), 754-762. [Link]

  • European Commission and United Nations Development Programme. "Validation Of Analytical Methods For Pharmaceutical Analysis". ec-undp-action.org. [Link]

  • Chen, P., et al. (2023). "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry". Atmospheric Pollution Research, 14(3), 101701. [Link]

  • Drouin, N., et al. (2017). "Sample preparation for polar metabolites in bioanalysis". Bioanalysis, 9(1), 105-121. [Link]

  • Velev, V. "Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance". Profound Projects. [Link]

  • Drouin, N., et al. (2017). "Sample preparation for polar metabolites in bioanalysis". ResearchGate. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). "VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS". Química Nova, 43(10), 1464-1476. [Link]

  • Chen, P., et al. (2023). "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry". SciSpace. [Link]

  • Sharma, S., & Singh, A. (2018). "Analytical method validation: A brief review". International Journal of Pharmaceutical Sciences and Research, 9(10), 4043-4055. [Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Waters Blog. [Link]

  • ResearchGate. "Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography". ResearchGate. [Link]

  • ResearchGate. "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry". ResearchGate. [Link]

  • STAR Protocols. "Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS". PubMed Central. [Link]

  • Phenomenex. "Troubleshooting Guide". Phenomenex. [Link]

  • G-M-I, Inc. "Troubleshooting Guide for HPLC Detectors: Tips and Tricks". G-M-I, Inc.[Link]

  • International Journal of Novel Research and Development. "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". IJNRD. [Link]

  • Charlton, A. J., & Jones, A. (2007). "Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry". Journal of Chromatography A, 1141(1), 117-122. [Link]

  • SCION Instruments. "HPLC Troubleshooting Guide". SCION Instruments. [Link]

  • Taylor, T. (2020). "Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity)". The LCGC Blog. [Link]

  • National Center for Biotechnology Information. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators". NIH. [Link]

  • Thoomuganti, R. D., et al. (2023). "Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone". ResearchGate. [Link]

  • Johnson, R. D., & Botch-Jones, F. R. (2013). "The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions". Journal of Analytical Toxicology, 37(2), 81-86. [Link]

  • Nyeborg, M., et al. (2010). "Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics". International Journal of Cosmetic Science, 32(1), 47-53. [Link]

  • MDPI. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole". MDPI. [Link]

  • ACS Publications. "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions". The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. "Fluorinated phenylalanines: synthesis and pharmaceutical applications". PubMed Central. [Link]

  • Pharmaffiliates. "CAS No : 59468-73-4 | Product Name : (2-(5-(Aminomethyl)-2-methyl-1H-imidazol-1-yl)-5-chlorophenyl)(2-fluorophenyl)methanone Dihydrochloride". Pharmaffiliates. [Link]

  • National Center for Biotechnology Information. "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile". NIH. [Link]

  • Al-Azzam, K. M., et al. (2020). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma". Molecules, 26(1), 119. [Link]

  • ResearchGate. "Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation". ResearchGate. [Link]

  • MDPI. "(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one". MDPI. [Link]

  • ResearchGate. "Development by Design of Experiment and validation of a HPLC-UV method for simultaneous quantification of 1-nitro-2-phenylethane and methyleugenol: Application to nail permeation/retention studies". ResearchGate. [Link]

  • MDPI. "Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study". MDPI. [Link]

Sources

addressing metabolic instability of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSD-FMIM-001 Version: 1.0 Last Updated: January 15, 2026

Introduction

Welcome to the technical support center for (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Its purpose is to provide expert-driven troubleshooting advice, answer frequently asked questions, and supply detailed experimental protocols to address the common challenge of metabolic instability.

The core structure of this molecule, featuring an N-methylimidazole ring linked to a 2-fluorophenyl ketone, presents specific metabolic liabilities. Understanding and mitigating these is crucial for advancing any research or development program. This document synthesizes established principles of drug metabolism with practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: In Vitro Metabolic Stability Assays

This section addresses specific, common problems encountered during experimental work. The workflow below can help guide your troubleshooting process.

G start Start: High Compound Disappearance Observed in Assay q1 Was the disappearance NADPH-dependent? start->q1 cyp_path Likely CYP-Mediated Metabolism q1->cyp_path  Yes no_cofactor Disappearance in absence of cofactors? q1->no_cofactor  No cyp_sol Troubleshooting Steps: 1. Run specific CYP inhibitor panel. 2. Perform metabolite identification. 3. Consider deuteration or blocking   at metabolic hotspots. cyp_path->cyp_sol non_cyp_path Non-CYP Enzyme Involvement (e.g., AO, Esterases) non_cyp_sol Troubleshooting Steps: 1. Use S9 fractions or hepatocytes. 2. Test specific inhibitors (e.g., hydralazine for AO). 3. Assess chemical stability in buffer. non_cyp_path->non_cyp_sol no_cofactor->non_cyp_path  No (Enzymatic but NADPH-independent) instability Potential Chemical Instability or Non-Enzymatic Degradation no_cofactor->instability  Yes instability_sol Troubleshooting Steps: 1. Incubate in buffer at 37°C (no enzymes). 2. Check for binding to plasticware. 3. Assess solubility in assay medium. instability->instability_sol

Caption: Troubleshooting workflow for metabolic instability.

Question 1: My compound shows extremely rapid disappearance (>80% in 15 minutes) in human liver microsomes (HLM). Is this expected, and what is the likely cause?

Answer: This level of rapid clearance suggests a significant metabolic liability. For a molecule with the structure of this compound, the primary suspects are Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).

  • Causality - The "Why":

    • CYP-Mediated Oxidation: The N-methyl group on the imidazole ring is a classic "soft spot" for CYP-mediated oxidation.[1] This process, known as N-demethylation, is a very common and efficient metabolic pathway.[1][2] The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the highly reactive iron-oxo species of the CYP enzyme.[3]

    • Aldehyde Oxidase (AO) Metabolism: The imidazole ring itself, particularly the carbon atom adjacent to a nitrogen (C5), is susceptible to oxidation by AO, a cytosolic enzyme.[4][5] AO-mediated metabolism is mechanistically distinct from CYP oxidation, involving a nucleophilic attack on an electron-deficient carbon.[4]

  • Recommended Action:

    • Confirm NADPH-Dependence: Run the HLM assay with and without the cofactor NADPH. If disappearance is significantly reduced in the absence of NADPH, CYP-mediated metabolism is the dominant pathway.[6]

    • Assess AO Contribution: If significant disappearance still occurs without NADPH, or if you are using a system containing cytosolic enzymes (like liver S9 fraction or hepatocytes), AO involvement is likely.[7] You can confirm this by using an AO-specific inhibitor, such as hydralazine.[7]

Question 2: I've confirmed the metabolism is NADPH-dependent. How do I identify the specific metabolic "hotspot" on the molecule?

Answer: Identifying the exact site of metabolism is critical for designing more stable analogues. This is achieved through metabolite identification studies, typically using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Causality - The "Why":

    • Metabolite identification relies on detecting ions with specific mass shifts relative to the parent compound. For example:

      • Oxidation (+16 Da): Indicates the addition of an oxygen atom (e.g., hydroxylation on the fluorophenyl ring).

      • N-demethylation (-14 Da): Indicates the loss of the N-methyl group (CH₂) to form a secondary amine, a very likely pathway for your compound.[1]

  • Recommended Action:

    • Incubate & Quench: Perform a larger-scale incubation with HLM and NADPH for a time point that gives ~50% parent depletion. Quench the reaction with cold acetonitrile containing an internal standard.

    • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8] Use data mining software to search for predicted metabolites and their fragments.[9][10] The fragmentation pattern of the parent compound will be crucial for confirming the structure of the metabolites.

Question 3: My compound is stable in microsomes but shows moderate clearance in hepatocytes. What does this discrepancy imply?

Answer: This is a classic observation that points towards metabolic pathways not present in microsomes. Liver microsomes primarily contain Phase I enzymes located in the endoplasmic reticulum (like CYPs).[11] Hepatocytes, being whole cells, contain the full complement of metabolic machinery, including cytosolic enzymes (like AO) and Phase II conjugation enzymes (like UGTs).[12][13]

  • Causality - The "Why":

    • Aldehyde Oxidase (AO): As mentioned, AO is a cytosolic enzyme and a strong candidate for metabolizing N-heterocycles.[4][5][14] Its absence in microsomal preparations is a well-known reason for discrepancies in clearance data.[4]

    • Phase II Conjugation: If a Phase I metabolite (e.g., a hydroxylated version of your compound) is formed, it can be rapidly conjugated in hepatocytes by enzymes like UGTs to form glucuronides, which are highly water-soluble and readily excreted. This follow-on reaction "pulls" the Phase I reaction forward, increasing the overall clearance rate.

  • Recommended Action:

    • Analyze Hepatocyte Samples for Phase II Metabolites: Re-examine your LC-MS/MS data from the hepatocyte incubation, specifically looking for mass shifts corresponding to glucuronidation (+176 Da).

    • Use S9 Fractions: The liver S9 fraction contains both microsomal and cytosolic enzymes.[4] Comparing clearance in microsomes vs. S9 can help isolate the contribution of cytosolic enzymes like AO.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary sites of metabolism for this compound?

Based on its chemical structure, the following metabolic pathways are predicted in order of likelihood:

  • N-Demethylation: CYP-mediated oxidation of the N-methyl group to form a hydroxymethyl intermediate, which then collapses to yield formaldehyde and the N-desmethyl imidazole. This is often a major clearance pathway for N-methylated heterocycles.[1]

  • Imidazole Ring Oxidation: Oxidation at the C5 position of the imidazole ring, likely mediated by Aldehyde Oxidase (AO), leading to a hydroxylated metabolite.[4][15]

  • Aromatic Hydroxylation: CYP-mediated oxidation of the 2-fluorophenyl ring. The fluorine atom is an electron-withdrawing group that can deactivate the ring, but hydroxylation at the positions para or meta to the fluorine is still possible.[16]

  • Ketone Reduction: Reduction of the ketone carbonyl group to a secondary alcohol, mediated by carbonyl reductases.

Caption: Predicted metabolic hotspots on the parent molecule.

Q2: How can I improve the metabolic stability of this compound?

Improving stability involves making structural modifications to block or slow down the metabolic pathways identified.[17][18]

  • Strategy 1: Block N-Demethylation.

    • Deuteration: Replace the hydrogens on the N-methyl group with deuterium (N-CD₃). The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect (KIE), slowing the rate of CYP-mediated bond cleavage.[1][19]

    • Steric Hindrance: Replace the N-methyl group with a larger alkyl group (e.g., N-ethyl or N-isopropyl). This can create steric hindrance that prevents the active site of the enzyme from accessing the alpha-hydrogens.[17]

  • Strategy 2: Modulate Ring Electronics.

    • Block AO Metabolism: Introduce a small, metabolically stable group (like a methyl or fluoro group) at the C5 position of the imidazole ring to block AO-mediated hydroxylation.[4]

    • Deactivate Phenyl Ring: Adding further electron-withdrawing groups to the fluorophenyl ring can make it more resistant to CYP-mediated oxidation.[16]

  • Data Presentation: Example Impact of Deuteration The following table illustrates the potential impact of deuterating the N-methyl group on in vitro metabolic stability parameters.

Compoundt½ (min) in HLMCLint (µL/min/mg protein)Fold Improvement
Parent (N-CH₃)1257.8-
Deuterated (N-CD₃)3519.82.9x
Q3: Are there any species differences I should be aware of when testing this compound?

Yes, significant species differences are highly likely, particularly with respect to Aldehyde Oxidase.[7]

  • Causality - The "Why":

    • Humans possess one primary AO enzyme (AOX1), whereas rodents have four different AOX genes, leading to different substrate specificities and activity levels.[5] This can result in poor correlation between preclinical animal models (especially rodents) and human pharmacokinetics if AO is a major clearance pathway.[7][20]

    • CYP enzyme expression and activity can also vary significantly between species.

  • Recommended Action:

    • Always conduct in vitro metabolic stability assays in microsomes and hepatocytes from multiple species (e.g., human, rat, mouse, dog, monkey) early in the discovery process.[21] This allows you to select the most relevant preclinical species for in vivo pharmacokinetic studies.

Key Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol determines the rate of disappearance of a test compound in the presence of HLM and the essential cofactor NADPH.

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.
  • HLM Stock: Pooled Human Liver Microsomes, 20 mg/mL protein (store at -80°C). Dilute to 1 mg/mL in 0.1 M Phosphate Buffer (pH 7.4) just before use.
  • NADPH Stock: 100 mM in deionized water (prepare fresh).
  • Positive Controls: Verapamil (high turnover), Warfarin (low turnover).
  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., 100 nM Tolbutamide).

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the diluted HLM solution (1 mg/mL) at 37°C for 10 minutes.
  • Spike the test compound into the HLM solution to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
  • Initiate the reaction by adding NADPH to a final concentration of 1 mM. This is your T=0 sample point.
  • Incubate the plate at 37°C with shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing 3 volumes of cold Quenching Solution.
  • Include a "-NADPH" control where water is added instead of the NADPH stock.
  • Include a "T=0" control where the quenching solution is added before the NADPH.

3. Sample Analysis:

  • Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

4. Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.
  • The slope of the line (k) is the elimination rate constant.
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [protein concentration in mg/mL])

References

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Bioanalysis Zone. [Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. [Link]

  • Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]

  • Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. PMC - NIH. [Link]

  • The role of aldehyde oxidase in drug metabolism. PubMed. [Link]

  • Illustration of metabolic sites in the imidazole‐containing drugs. ResearchGate. [Link]

  • What are common issues in in vitro ADME assays? Patsnap Synapse. [Link]

  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Taylor & Francis Online. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Wiley Online Library. [Link]

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. ACS Publications. [Link]

  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC - NIH. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. SpringerLink. [Link]

  • Cytochrome P450 Metabolism. The Royal Society of Chemistry. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]

  • The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis. Frontiers. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Dovepress. [Link]

  • Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. MDPI. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

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Validation & Comparative

comparing the efficacy of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone to [existing drug]

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of a novel chemical entity with an established drug requires a rigorous, multi-faceted approach. This guide provides a framework for evaluating the therapeutic potential of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone , hereafter referred to as Compound A , by comparing it to the well-characterized p38 MAP kinase inhibitor, Doramapimod (BIRB 796) .

Disclaimer: As of the latest literature review, this compound is a known chemical entity, but its biological activity, particularly as a p38 MAP kinase inhibitor, has not been extensively characterized in publicly available studies. This guide, therefore, presents a hypothetical comparison based on the structural similarities of Compound A to known kinase inhibitors and outlines the necessary experimental workflows to validate such a hypothesis. The data presented for Compound A is illustrative to guide researchers in their experimental design.

Introduction: The Rationale for Comparison

The mitogen-activated protein kinase (MAPK) p38 is a key regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and Crohn's disease. Doramapimod is a highly potent and selective allosteric inhibitor of p38α MAP kinase that has been extensively studied in clinical trials. It serves as an excellent benchmark for new chemical entities targeting this pathway.

The chemical structure of Compound A, featuring a substituted imidazole core, is a common motif in many kinase inhibitors. This structural alert suggests the possibility of p38 MAP kinase inhibition, prompting this comparative analysis against Doramapimod. This guide will detail the necessary in vitro and in vivo assays to determine the efficacy, selectivity, and mechanism of action of Compound A relative to Doramapimod.

Mechanism of Action: A Comparative Overview

Doramapimod is a Type II inhibitor, meaning it binds to the DFG-out (inactive) conformation of the p38 kinase. This allosteric binding mode contributes to its high potency and long residence time on the target. A crucial first step in evaluating Compound A is to determine if it shares this mechanism or acts as a Type I inhibitor, binding to the ATP-binding site in the DFG-in (active) conformation.

cluster_0 p38 MAPK Signaling Pathway cluster_1 Inhibitor Action Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response (TNF-α, IL-6) Inflammatory Response (TNF-α, IL-6) MK2->Inflammatory Response (TNF-α, IL-6) Gene Expression Gene Expression Transcription Factors->Gene Expression Doramapimod Doramapimod Doramapimod->p38 MAPK Allosteric (DFG-out) Compound A (Hypothetical) Compound A (Hypothetical) Compound A (Hypothetical)->p38 MAPK ATP-competitive (DFG-in)?

Caption: p38 MAPK signaling and points of inhibition.

In Vitro Efficacy and Potency

A direct comparison of the inhibitory activity of the two compounds on the isolated p38α kinase is the foundational experiment.

Kinase Activity Assay

This assay quantifies the ability of each compound to inhibit the phosphorylation of a substrate by p38α.

Experimental Protocol:

  • Reagents: Recombinant human p38α, biotinylated substrate peptide (e.g., ATF2), ATP, and the test compounds (Compound A and Doramapimod).

  • Procedure:

    • A dilution series of each compound is prepared in DMSO.

    • p38α is pre-incubated with the compounds for a set time (e.g., 30 minutes) to allow for binding.

    • The kinase reaction is initiated by adding the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as HTRF or LanthaScreen.

  • Data Analysis: The results are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated.

Comparative Data (Hypothetical):

CompoundIC50 (p38α)
Doramapimod~1 nM
Compound A(To be determined)
Cellular Assay: Inhibition of TNF-α Production

To assess the compounds' efficacy in a more physiologically relevant context, their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model is measured.

Experimental Protocol:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are pre-treated with a dilution series of Compound A or Doramapimod for 1 hour.

    • The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

    • After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is measured by ELISA.

  • Data Analysis: The IC50 value for the inhibition of TNF-α production is calculated.

Comparative Data (Hypothetical):

CompoundCellular IC50 (TNF-α)
Doramapimod~10-50 nM
Compound A(To be determined)

Selectivity Profiling

A critical aspect of drug development is ensuring that the compound is selective for its intended target to minimize off-target effects.

cluster_0 Results Compound A Compound A Kinase Panel Kinase Panel Compound A->Kinase Panel Screening p38α p38α Kinase Panel->p38α Other Kinases Other Kinases Kinase Panel->Other Kinases High Affinity High Affinity p38α->High Affinity Low/No Affinity Low/No Affinity Other Kinases->Low/No Affinity

Caption: Kinase selectivity profiling workflow.

Experimental Protocol: KinomeScan

  • Platform: A commercially available kinase panel screening service (e.g., KinomeScan from DiscoverX).

  • Procedure:

    • Compound A is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (typically >400).

    • The binding of the compound to each kinase is measured.

  • Data Analysis: The results are expressed as a percentage of control, and a selectivity score can be calculated. This will identify any potential off-target kinases that Compound A might inhibit, which can then be compared to the known selectivity profile of Doramapimod.

In Vivo Efficacy

The ultimate test of a compound's potential is its efficacy in a living organism. A common model for assessing anti-inflammatory compounds is the LPS-induced cytokine production model in rodents.

Experimental Protocol: LPS-Induced TNF-α in Mice

  • Animals: Male BALB/c mice.

  • Procedure:

    • Animals are dosed orally with Compound A, Doramapimod, or a vehicle control.

    • After a set time (e.g., 1 hour), the mice are challenged with an intraperitoneal injection of LPS.

    • Blood samples are collected at a specific time point post-LPS challenge (e.g., 90 minutes).

    • Plasma levels of TNF-α are measured by ELISA.

  • Data Analysis: The dose-dependent inhibition of TNF-α production is determined, and the ED50 (the dose at which 50% of the maximum effect is observed) is calculated.

Comparative Data (Hypothetical):

CompoundIn Vivo ED50 (Mouse LPS)
Doramapimod~1-5 mg/kg
Compound A(To be determined)

Summary and Future Directions

This guide outlines a comprehensive, albeit hypothetical, framework for the direct comparison of "this compound" (Compound A) with the established p38 MAP kinase inhibitor Doramapimod. The proposed experiments will elucidate the potency, selectivity, and in vivo efficacy of Compound A, providing a clear picture of its therapeutic potential.

Should the initial in vitro data be promising (i.e., high potency for p38α and good selectivity), further studies would be warranted, including:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A.

  • Chronic inflammatory disease models: To assess the efficacy of Compound A in more clinically relevant models, such as collagen-induced arthritis in rodents.

  • Safety and toxicology studies: To evaluate the potential for adverse effects.

By following this structured approach, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.

References

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. [Link]

A Researcher's Guide to Target Deconvolution and Validation for Novel Small Molecules: The Case of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is identifying the specific protein target through which the molecule exerts its biological effects. This process, known as target deconvolution, is paramount for understanding the mechanism of action, predicting potential off-target effects, and guiding lead optimization. In this guide, we will navigate the complex landscape of target identification and validation, using the novel compound (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone as a case study. While this specific molecule does not have a widely documented binding target in public literature, its journey of discovery will serve as a practical framework for researchers facing a similar enigma.

We will explore a multi-faceted approach that synergizes computational prediction with robust experimental validation, providing a clear roadmap for scientists to confidently identify and validate the binding targets of their own novel compounds.

Phase 1: Generating Hypotheses with In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, computational methods offer a powerful and cost-effective way to generate a ranked list of putative targets.[1][2] These in silico approaches leverage the structural information of the small molecule to predict its potential binding partners from vast protein databases.

Two primary computational strategies are particularly effective:

  • Molecular Docking and Pharmacophore Fitting: These methods simulate the interaction between the small molecule and the three-dimensional structures of known proteins.[1] By calculating the binding energy and assessing the complementarity of shape and chemical features, these algorithms can predict the most likely binding poses and rank potential targets.

The goal of this phase is not to find a single, definitive answer but to narrow down the possibilities and design more focused and efficient experiments.

Phase 2: Experimental Validation of Target Engagement

With a list of potential targets in hand, the next crucial step is to experimentally validate these predictions in a biologically relevant context. It is essential to employ orthogonal methods—techniques that rely on different physical principles—to build a strong, self-validating case for target engagement.

Cellular Thermal Shift Assay (CETSA®): Confirming In-Cell Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing whether a compound binds to its target within the complex environment of a living cell.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, it often increases the protein's resistance to heat-induced denaturation.[8]

By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein that remains, researchers can determine if the compound has shifted the protein's melting curve, providing direct evidence of target engagement.[6][9] The ability to perform this assay in intact cells is a significant advantage, as it accounts for cell permeability and other factors that influence a drug's activity in a physiological setting.[10]

Workflow for Target Validation

The following diagram illustrates a comprehensive workflow for identifying and validating the binding target of a novel small molecule.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Confirmation & Functional Validation A Novel Compound This compound B Computational Target Prediction (Docking, Machine Learning) A->B C Prioritized List of Putative Targets B->C D Cellular Thermal Shift Assay (CETSA) - In-Cell Target Engagement C->D Test top candidates E Affinity Purification-Mass Spectrometry (AP-MS) - Unbiased Target ID C->E Unbiased screen G Confirmed Binding Target D->G E->G F Orthogonal Methods (e.g., Enzymatic Assays, SPR) H Functional Assays (e.g., Cellular Phenotype, Pathway Analysis) F->H G->F G->H I Validated Mechanism of Action H->I

Caption: A multi-phase workflow for target deconvolution.

Affinity Purification-Mass Spectrometry (AP-MS): An Unbiased Approach

For an unbiased identification of binding partners, Affinity Purification coupled with Mass Spectrometry (AP-MS) is a gold-standard technique.[11][12][13] In this method, the small molecule is chemically modified with a linker and immobilized on a solid support, such as beads.[14] This "bait" is then incubated with a cell lysate, allowing it to "fish out" its binding partners from the entire proteome.

After washing away non-specific binders, the captured proteins (the "prey") are eluted and identified using high-resolution mass spectrometry.[15][16] By comparing the proteins captured by the compound-of-interest to those captured by a control bait, researchers can identify specific interactors with high confidence.

Comparison of Target Validation Methodologies

The choice of experimental approach depends on various factors, including the availability of reagents, the nature of the predicted target, and the desired throughput. The table below compares the key features of CETSA and AP-MS.

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand-induced thermal stabilization of the target protein.[7]Immobilized small molecule captures binding partners from a lysate.[11][14]
Biological Context Can be performed in intact cells, accounting for cell permeability.[10]Typically performed with cell lysates, which may miss interactions dependent on cellular integrity.[13]
Compound Modification No modification of the compound is required (label-free).[6]Requires chemical synthesis to attach a linker and immobilize the compound, which can sometimes alter binding.[14]
Primary Use Case Validating target engagement for hypothesized targets.[6]Unbiased discovery of novel binding partners.[12][13]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[6]Generally lower throughput due to the multi-step nature of the experiment.
Main Advantage Physiologically relevant confirmation of target binding in a cellular milieu.Proteome-wide and unbiased, capable of identifying unexpected targets.
Main Limitation Requires a specific antibody for detection (Western blot) or can be coupled with MS for a proteome-wide view (MS-CETSA).Potential for false positives from non-specific binding to the matrix or linker; modification of the compound may affect its activity.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, step-by-step protocols are essential. Below are foundational protocols for CETSA and AP-MS.

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol outlines the steps to validate the engagement of this compound with a hypothesized target protein.

G A 1. Cell Culture & Treatment Grow cells to 80-90% confluency. Treat with DMSO (vehicle) or compound for 1h. B 2. Cell Harvest & Lysis Harvest cells, wash with PBS. Resuspend in lysis buffer with protease inhibitors. A->B C 3. Heat Shock Aliquot lysate into PCR tubes. Heat at different temperatures (e.g., 40-70°C) for 3 min. B->C D 4. Separation of Fractions Centrifuge at high speed (20,000 x g) for 20 min. Collect the supernatant (soluble fraction). C->D E 5. Protein Quantification & Denaturation Measure protein concentration of supernatant. Denature samples in SDS-PAGE loading buffer. D->E F 6. Western Blot Run samples on SDS-PAGE gel. Transfer to membrane and probe with primary antibody for the target protein. E->F G 7. Data Analysis Quantify band intensity. Plot % soluble protein vs. temperature to generate melting curves. F->G

Caption: Step-by-step workflow for a CETSA experiment.

  • Cell Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with either the vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Gently wash the cells with ice-cold PBS, then harvest by scraping or trypsinization. Centrifuge to pellet the cells and discard the supernatant.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles or sonication.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Perform Western blotting using a specific primary antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves for both the vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a framework for an unbiased screen to identify the binding partners of this compound.

  • Bait Preparation: Synthesize an analogue of the compound that includes a linker arm terminating in a reactive group (e.g., biotin or an amine) suitable for conjugation to affinity beads (e.g., streptavidin or NHS-activated sepharose). As a crucial control, prepare beads conjugated only with the linker or a structurally similar but inactive molecule.

  • Lysate Preparation: Grow a large batch of cells and prepare a native cell lysate, ensuring to use a buffer that maintains protein integrity and interactions.

  • Affinity Capture: Incubate the cell lysate with the compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be optimized to reduce background while retaining true interactors.

  • Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent, a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[12]

  • Data Analysis: Compare the list of proteins identified from the compound-conjugated beads to those from the control beads. True binding partners should be significantly enriched in the experimental sample. Statistical analysis is crucial to confidently identify high-probability candidates.

Conclusion: An Integrated Strategy for Confidence in Target Identification

The validation of a binding target for a novel small molecule like this compound is not a linear process but an iterative cycle of hypothesis generation and rigorous experimental testing. By combining the predictive power of in silico methods with the definitive, biologically relevant evidence from orthogonal techniques like CETSA and AP-MS, researchers can overcome the ambiguity inherent in target deconvolution. This integrated approach not only builds a compelling case for a specific mechanism of action but also lays a solid foundation for the subsequent stages of drug development, ultimately increasing the probability of translating a promising compound into a successful therapeutic.

References

  • Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. [Link]

  • Gingras, A.-C., Abe, K. T., & Raught, B. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 14(10), 2789–2816. [Link]

  • Lupo, A., & Cavalli, A. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). Swiss-Prot. [Link]

  • Plowright, A. T., et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. [Link]

  • Gentile, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(21), 15908. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning. (2021). Briefings in Bioinformatics. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

  • Plowright, A. T., et al. (2020). Combining experimental strategies for successful target deconvolution. ResearchGate. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Eriksson, J., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(9), 1251–1254. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). Journal of Chemical Biology. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

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Navigating the Structure-Activity Landscape of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone and its analogs. While direct and comprehensive SAR studies on this specific scaffold are not extensively published, this guide synthesizes data from closely related chemical series to provide valuable insights for researchers. By examining the impact of structural modifications on analogous compounds, we can infer the likely contributions of each molecular component to the overall biological activity, offering a rational basis for the design of novel therapeutic agents.

The core scaffold, featuring a 2-fluorophenyl group linked to a 1-methyl-1H-imidazol-2-yl moiety via a methanone bridge, combines several key pharmacophoric elements. Imidazole-based compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often by targeting key enzymes like kinases.[1][2][3] The inclusion of a fluorine atom on the phenyl ring can significantly influence metabolic stability, binding affinity, and pharmacokinetic properties.[4] This guide will dissect the probable SAR of this scaffold by analyzing the effects of substitutions on each of its three main components.

Comparative Analysis of Structural Modifications

To construct a predictive SAR model for the this compound scaffold, we will draw parallels from published studies on analogous compounds. The following sections explore the impact of modifying the fluorophenyl ring, the imidazole core, and the methanone linker.

The Role of the Phenyl Ring and Fluorine Substitution

The substitution pattern on the phenyl ring is a critical determinant of biological activity in many kinase inhibitors and other therapeutic agents. The position and nature of substituents can influence steric and electronic properties, thereby affecting target engagement.

In a series of 2-aryl-4-benzoyl-imidazoles investigated as antiproliferative agents, the substitution on the 2-aryl ring significantly impacted potency.[5] While a direct comparison to a 2-fluorophenyl group is not available in this specific study, the general trend indicates that both electron-donating and electron-withdrawing groups at various positions can modulate activity, suggesting that a systematic exploration of fluorine substitution patterns (ortho, meta, para) on the phenyl ring of our core scaffold is warranted.

Studies on 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents highlight the importance of the fluorophenyl moiety.[1][2] Although this is a different isomer of the fluorophenyl group and a different imidazole-based core, the consistent presence of the fluorophenyl group in active compounds suggests its favorable contribution to the observed biological effects, which in this case was potent inhibition of VEGFR-2 and CDK2A.[2]

Table 1: Inferred SAR for the Phenyl Ring

Modification on Phenyl RingPredicted Impact on ActivityRationale from Analogous Compounds
Position of Fluorine (ortho vs. meta vs. para)Likely to significantly alter potency and selectivity.The spatial arrangement of the fluorine atom will influence interactions with the target's binding pocket.
Additional Substituents (e.g., -CH3, -OCH3, -Cl)May enhance or decrease activity depending on the target.SAR studies on related scaffolds show that small alkyl or halo substituents can fine-tune activity.[4][5]
Replacement of Phenyl with other Aryl/Heteroaryl ringsCould lead to novel activity profiles.Exploration of different aromatic systems is a common strategy in lead optimization to improve properties.
The Imidazole Core: A Privileged Scaffold

The imidazole ring is a common motif in medicinal chemistry due to its ability to participate in hydrogen bonding and its biosynthetic accessibility.[1][2] Modifications to the imidazole ring itself, including the N-substituent, can have a profound effect on activity.

In our scaffold of interest, the imidazole is N-methylated. In a study of 2-aryl-4-benzoyl-imidazoles, N-methylation was attempted to improve metabolic stability; however, demethylation was a major metabolic pathway.[5] This suggests that while the N-methyl group may be important for activity, it could also be a site of metabolic vulnerability. Exploring alternative N-substituents, such as larger alkyl groups or cyclic systems, could be a viable strategy to enhance metabolic stability without compromising potency.

Furthermore, substitution at other positions of the imidazole ring (C4 and C5) can also influence activity. In the 2-aryl-4-benzoyl-imidazole series, modifications at the 4- and 5-positions of the imidazole ring led to significant changes in antiproliferative activity.[5]

Table 2: Inferred SAR for the Imidazole Ring

Modification on Imidazole RingPredicted Impact on ActivityRationale from Analogous Compounds
N-substituent (Methyl vs. Ethyl, Propyl, etc.)May affect metabolic stability and potency.N-demethylation can be a metabolic liability. Larger or more complex substituents could improve pharmacokinetics.[5]
Substitution at C4 and C5 positionsLikely to modulate activity and selectivity.Introduction of small substituents can alter the electronic and steric profile, influencing target binding.[5]
Replacement of Imidazole with other 5-membered heterocycles (e.g., pyrazole, triazole)Could identify novel active scaffolds.Bioisosteric replacement is a common strategy to explore new chemical space and improve drug-like properties.[6][7]
The Methanone Linker: More Than Just a Bridge

The methanone (carbonyl) group serves as a rigid linker between the fluorophenyl and imidazole rings. Its carbonyl oxygen can act as a hydrogen bond acceptor, which is often a crucial interaction in ligand-protein binding.

The rigidity of the methanone linker holds the two aromatic rings in a specific spatial orientation, which is likely critical for fitting into the target's binding site. Reducing the carbonyl to a methylene group would introduce flexibility, which could be detrimental to activity if a rigid conformation is required.

Experimental Protocols

To aid researchers in the synthesis and evaluation of novel analogs based on the this compound scaffold, the following are generalized experimental protocols adapted from the synthesis of related compounds.

General Synthesis of 2-Aroyl-1-methyl-1H-imidazoles

A plausible synthetic route to the core scaffold could involve the acylation of 1-methylimidazole with a 2-fluorobenzoyl derivative. The following is a generalized procedure based on the synthesis of 2-aroyl-imidazoles.[8][9]

Step 1: Preparation of 2-Fluorobenzoyl Chloride

  • To a solution of 2-fluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain crude 2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of 1-Methylimidazole

  • Dissolve 1-methylimidazole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine).

  • Add a solution of 2-fluorobenzoyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound.

In Vitro Biological Evaluation: Kinase Inhibition Assay

Given that many imidazole-based compounds are kinase inhibitors, a common in vitro assay to evaluate the biological activity of new analogs is a kinase inhibition assay. The p38 MAPK is a plausible target for such scaffolds.[10][11][][13][14]

Protocol for p38 MAPK Inhibition Assay:

  • Prepare a reaction buffer containing the p38 MAPK enzyme, a specific substrate (e.g., ATF2), and ATP.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radioactive filter binding assay.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key points of the inferred SAR and a potential experimental workflow.

SAR_Summary cluster_Scaffold Core Scaffold: this compound cluster_Modifications Key Modification Points cluster_Impact Predicted Impact Core A Phenyl Ring - F position - Additional substituents Core->A B Imidazole Ring - N-substituent - C4/C5 substitution Core->B C Methanone Linker - Rigidity - H-bond acceptor Core->C D Potency & Selectivity A->D Influences binding and metabolism E Metabolic Stability A->E Influences binding and metabolism B->D Affects binding, stability, and solubility B->E Affects binding, stability, and solubility F Pharmacokinetics B->F Affects binding, stability, and solubility C->D Crucial for conformation and H-bonding

Caption: Inferred SAR of this compound analogs.

Experimental_Workflow Start Design Analogs Synth Chemical Synthesis Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify InVitro In Vitro Screening (e.g., Kinase Assays) Purify->InVitro SAR SAR Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design InVivo In Vivo Studies LeadOpt->InVivo

Caption: A typical workflow for the design and evaluation of novel analogs.

Conclusion

While a dedicated, comprehensive SAR study for this compound analogs is yet to be published, by drawing logical inferences from closely related compound series, we can construct a valuable predictive framework. The insights presented in this guide suggest that systematic modifications of the fluorophenyl ring, the N-methylimidazole core, and the methanone linker are all likely to have a significant impact on the biological activity of these compounds. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new analogs, with the ultimate goal of developing novel therapeutic agents. As with any inferred SAR, these hypotheses must be validated through rigorous experimental testing.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). ACS Omega. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and biological activity of some fluorinated arylhydrazotriazoles. (2010). Journal of the Saudi Chemical Society. [Link]

  • Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids. (2017). ResearchGate. [Link]

  • Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. (2014). ARKIVOC. [Link]

  • Synthesis of new 2-methylimidazole derivatives. (2001). Indian Journal of Chemistry - Section B. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. (2010). Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activity of some fluorinated arylhydrazotriazoles. (2010). Journal of the Saudi Chemical Society. [Link]

  • (2-fluorophenyl)(1-methyl-1h-imidazol-2-yl)methanamine. (n.d.). PubChem. [Link]

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. (2022). Current Cancer Drug Targets. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. (2018). ResearchGate. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016). Journal of Medicinal Chemistry. [Link]

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Sources

comparing the in vitro and in vivo activity of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Activity of Monoacylglycerol Lipase Inhibitors: A Comparative Analysis of JZL184 and URB602

Authored by a Senior Application Scientist

This guide provides a detailed comparison of the in vitro and in vivo activities of two prominent research compounds used to investigate the endocannabinoid system: the irreversible inhibitor JZL184 and the reversible/non-competitive inhibitor URB602. While the initial query concerned (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a thorough review of scientific literature revealed a lack of published biological data for this specific molecule. Therefore, to provide a valuable and data-supported guide for researchers, we have pivoted to two well-characterized tool compounds that target a key enzyme in neurobiology and inflammation: Monoacylglycerol Lipase (MAGL).

Introduction: Monoacylglycerol Lipase as a Therapeutic Target

The endocannabinoid system is a crucial lipid signaling network that modulates a vast array of physiological processes, including pain, inflammation, mood, and memory.[1] One of its primary signaling molecules is 2-arachidonoylglycerol (2-AG), an endogenous ligand for the cannabinoid receptors CB1 and CB2.[2] The concentration and activity of 2-AG are tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis and inactivation of 2-AG in the central nervous system.[2][3]

Inhibiting MAGL presents a compelling therapeutic strategy. By preventing 2-AG degradation, MAGL inhibitors elevate the levels of this endocannabinoid, thereby amplifying its signaling at cannabinoid receptors in a physiologically relevant manner.[1] This approach has shown potential for treating neuropathic pain, inflammation, and neurodegenerative diseases.[1][4]

This guide will compare two foundational MAGL inhibitors:

  • JZL184 : A potent, irreversible piperidine carbamate inhibitor that covalently modifies the catalytic serine of MAGL.[3][5] It is known for its high selectivity for MAGL over the other major endocannabinoid-degrading enzyme, Fatty Acid Amide Hydrolase (FAAH).[6][7]

  • URB602 : A biphenyl carbamate derivative described as a selective, non-competitive, or reversible MAGL inhibitor.[8][9] It represents an alternative chemical scaffold and mechanism for modulating 2-AG signaling.

Understanding the distinct profiles of these compounds is critical for designing robust experiments and accurately interpreting results.

Comparative Analysis of In Vitro Activity

The initial characterization of any enzyme inhibitor begins in vitro to establish its potency, selectivity, and mechanism of action. These parameters are fundamental to its validation as a reliable research tool.

Expertise & Experience: The Rationale Behind In Vitro Assays

When evaluating an inhibitor, we are asking three primary questions:

  • How potent is it? This is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency.

  • How selective is it? An ideal inhibitor should only interact with its intended target. We assess selectivity by testing the compound against related enzymes. For MAGL inhibitors, the most critical off-target is FAAH, as its inhibition can produce confounding biological effects.

  • How does it work? The mechanism can be reversible (the inhibitor can dissociate from the enzyme), irreversible (it forms a permanent covalent bond), or non-competitive (it binds to a site other than the active site).[5] This is crucial, as an irreversible inhibitor like JZL184 will have a much longer duration of action in vivo than a rapidly dissociating reversible one.

Data Presentation: JZL184 vs. URB602 Potency and Selectivity

The following table summarizes the reported in vitro inhibitory activities of JZL184 and URB602.

CompoundTarget EnzymeIC₅₀ ValueSpecies/SourceSelectivity ProfileReference
JZL184 MAGL 8 nM Mouse Brain Membranes>300-fold vs. FAAH [7][10]
MAGL4.7 nM (60 min pre-incubation)Human RecombinantIrreversible, time-dependent[11]
FAAH4 µMMouse Brain Membranes[7][10]
URB602 MAGL 28 µM Rat Brain CytosolSelective vs. FAAH at concentrations up to 100 µM [12][13]
FAAH>100 µMRat Brain[13]
Anandamide Hydrolysis17 µMRat Brain MembranesShows some off-target activity on anandamide hydrolysis in certain preparations.[12]

Key Insights:

  • Potency : JZL184 is significantly more potent than URB602, with an IC₅₀ in the low nanomolar range compared to the micromolar activity of URB602.[10][12]

  • Selectivity : JZL184 demonstrates excellent selectivity for MAGL over FAAH.[7] While URB602 is also considered selective, some studies report inhibition of anandamide hydrolysis at concentrations near its MAGL IC₅₀, suggesting a narrower selectivity window under certain conditions.[12][13]

  • Mechanism : JZL184 is an irreversible inhibitor, and its potency increases with pre-incubation time as it covalently binds to the enzyme.[3][11] URB602's activity is generally considered reversible or non-competitive.[8][9]

Mandatory Visualization: In Vitro Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis enzyme Enzyme Source (e.g., Recombinant hMAGL, Brain Homogenate) preincubation Pre-incubation: Enzyme + Inhibitor (Varying Concentrations) enzyme->preincubation inhibitor Inhibitor Stock (JZL184 or URB602 in DMSO) inhibitor->preincubation substrate Substrate (e.g., 2-Oleoylglycerol) reaction Initiate Reaction: Add Substrate substrate->reaction preincubation->reaction incubation Incubate at 37°C reaction->incubation quench Stop Reaction (e.g., Acetonitrile) incubation->quench lcsms LC-MS/MS Analysis quench->lcsms quantify Quantify Product (Arachidonic Acid) lcsms->quantify calculate Calculate % Inhibition and IC50 Value quantify->calculate

Caption: Workflow for a typical in vitro MAGL inhibition assay using LC-MS/MS.

Experimental Protocol: In Vitro MAGL Activity Assay (LC-MS Based)

This protocol is adapted from established methods for measuring MAGL activity.[2][14]

  • Enzyme Preparation : Prepare a lysate from cells overexpressing human MAGL or use a brain membrane preparation from rodents. Determine the total protein concentration using a standard Bradford or BCA assay.

  • Inhibitor Preparation : Prepare serial dilutions of JZL184 or URB602 in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.

  • Pre-incubation : In a 96-well plate, add 5 µL of the diluted inhibitor to 145 µL of assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2).

  • Enzyme Addition : Add 40 µL of the enzyme preparation to each well. For irreversible inhibitors like JZL184, incubate this mixture for a set period (e.g., 30 minutes) at 37°C to allow for covalent modification. For reversible inhibitors, this pre-incubation step may be shorter or omitted.

  • Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of a substrate solution, such as 2-arachidonoylglycerol (2-AG), to a final concentration of ~200 µM.

  • Reaction Incubation : Incubate the plate at 37°C for 15-30 minutes. The reaction time should be within the linear range of product formation.

  • Quenching : Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., deuterated arachidonic acid).

  • Analysis : Centrifuge the samples to pellet precipitated protein. Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of product (arachidonic acid) formed.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO only). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Analysis of In Vivo Activity

In vivo studies are essential to determine if an inhibitor's in vitro properties translate into therapeutic efficacy in a living organism. These experiments assess target engagement, pharmacodynamics (the effect of the drug on the body), and efficacy in disease models.

Expertise & Experience: The Rationale Behind In Vivo Models

Moving from a petri dish to an animal model introduces immense complexity, including drug absorption, distribution, metabolism, and excretion (ADME). The primary goals of in vivo testing for a MAGL inhibitor are:

  • Target Engagement : Does the inhibitor reach its target (e.g., the brain) and block MAGL activity? This can be confirmed by ex vivo analysis of tissue homogenates after dosing.[3]

  • Pharmacodynamics : Does inhibiting MAGL lead to the expected biological outcome—an increase in 2-AG levels? This is a critical validation step.[3]

  • Efficacy : Does the inhibitor produce a therapeutic effect in a relevant model of disease? For MAGL inhibitors, models of neuropathic and inflammatory pain are commonly used.[15][16]

  • Side Effect Profile : Does the inhibitor produce unwanted effects? For MAGL inhibitors, this includes monitoring for cannabimimetic side effects (e.g., hypothermia, catalepsy) that might arise from over-activation of CB1 receptors.[4]

Data Presentation: JZL184 vs. URB602 In Vivo Efficacy in Pain Models

The table below summarizes the comparative efficacy of JZL184 and URB602 when administered locally in a rat model of inflammatory pain (the formalin test).

CompoundModelAdministrationEfficacy Readout (ED₅₀)Cannabinoid Receptor DependenceReference
JZL184 Formalin-induced inflammatory pain (Rat)Intra-paw0.03 µg (Phase 2)Blocked by both CB1 and CB2 antagonists[15]
URB602 Formalin-induced inflammatory pain (Rat)Intra-paw66 µg (Phase 2)Blocked by both CB1 and CB2 antagonists[15]
JZL184 Cisplatin-induced neuropathic pain (Mouse)Intraperitoneal (daily)Suppressed mechanical hyperalgesiaReversed by CB1 antagonist[17]
URB602 Carrageenan-induced inflammatory pain (Mouse)IntraperitonealDose-dependent anti-nociceptive effectReversed by CB2 antagonist[8]

Key Insights:

  • Potency : JZL184 is dramatically more potent in vivo than URB602, with an ED₅₀ value over 2000-fold lower in the rat formalin test.[15] This aligns with its superior in vitro potency.

  • Mechanism of Action : The anti-nociceptive effects of both inhibitors are mediated by cannabinoid receptors, confirming that their efficacy is tied to the enhancement of endocannabinoid signaling.[8][15]

  • Receptor Involvement : The specific involvement of CB1 versus CB2 receptors can vary depending on the pain model and route of administration, highlighting the complexity of endocannabinoid signaling in different pathological states.[8][17] For instance, in one inflammatory model, the effects of URB602 were exclusively mediated by CB2 receptors, which is therapeutically desirable as it avoids CB1-mediated psychoactive side effects.[8]

Mandatory Visualization: MAGL Inhibition Signaling Pathway

G JZL184 MAGL Inhibitor (e.g., JZL184) MAGL MAGL (Monoacylglycerol Lipase) JZL184->MAGL Inhibits AA Arachidonic Acid (AA) + Glycerol MAGL->AA Hydrolyzes TwoAG 2-AG (2-Arachidonoylglycerol) TwoAG->MAGL CB1R CB1 Receptor (CNS) TwoAG->CB1R Activates CB2R CB2 Receptor (Immune Cells) TwoAG->CB2R Activates Prostaglandins Prostaglandins (Pro-inflammatory) AA->Prostaglandins Leads to Analgesia Analgesia CB1R->Analgesia Neuroprotection Neuroprotection CB1R->Neuroprotection AntiInflammation Anti-Inflammation CB2R->AntiInflammation

Caption: Signaling pathway affected by MAGL inhibition.

Experimental Protocol: In Vivo Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model of neuropathic pain. This protocol is based on standard procedures.[18][19]

  • Animal Anesthesia : Anesthetize adult male C57BL/6 mice or Sprague-Dawley rats using isoflurane (e.g., 3.5% for induction, 2.0% for maintenance).

  • Surgical Procedure :

    • Place the anesthetized animal on a surgical board. Shave and sterilize the lateral surface of the left thigh.

    • Make a small incision through the biceps femoris muscle to expose the sciatic nerve.

    • Carefully free the nerve from the surrounding connective tissue.

    • Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between them.[18]

    • The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting circulation.

    • Close the muscle layer and skin incision with sutures.

  • Post-Operative Care : Allow the animals to recover on a heating pad. Administer post-operative analgesics as required by institutional guidelines for the first 24-48 hours.

  • Drug Administration : Allow 7-14 days for the neuropathic pain phenotype to develop.[18] Prepare JZL184 or URB602 in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).[20] Administer the compound via intraperitoneal (i.p.) injection at the desired dose.

  • Behavioral Testing (Mechanical Allodynia) :

    • At various time points post-injection (e.g., 1, 2, 4 hours), place the animals in individual compartments on a wire mesh floor and allow them to acclimate.

    • Use von Frey filaments of increasing force and apply them to the plantar surface of the ipsilateral (injured) hind paw.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Determine the paw withdrawal threshold (in grams), which is the lowest force that elicits a consistent withdrawal response. An increase in the withdrawal threshold indicates an anti-nociceptive (analgesic) effect.

  • Data Analysis : Analyze the paw withdrawal thresholds using appropriate statistical methods, such as a two-way ANOVA with a post-hoc test, to compare the effects of the inhibitor-treated group to the vehicle-treated control group over time.

Synthesis and Application Scientist's Perspective

The comparison between JZL184 and URB602 provides a clear example of how distinct chemical tools can be used to probe the same biological target.

  • JZL184 stands out as a highly potent and selective tool for achieving robust and sustained inhibition of MAGL. Its irreversible mechanism makes it ideal for studies where maximal and long-lasting elevation of 2-AG is desired to explore the full physiological consequences of MAGL blockade.[3] However, its high potency and irreversible nature can also lead to CB1 receptor desensitization and tolerance with chronic use, a critical consideration for therapeutic development.[4]

  • URB602 , while significantly less potent, offers a different pharmacological profile.[12] Its reversible or non-competitive mode of action may result in a more transient and potentially more finely-tuned modulation of 2-AG levels. Its reported CB2-biased effects in some models make it an interesting tool for dissecting the distinct roles of CB1 and CB2 receptors in inflammation and pain, potentially avoiding the central side effects associated with CB1 activation.[8]

Choosing the Right Tool for the Job:

  • For proof-of-concept studies to determine if MAGL inhibition has an effect in a novel pathway or model, the high potency of JZL184 makes it an excellent choice to ensure target engagement.

  • For studies aiming to dissect the roles of CB1 vs. CB2 receptors or to explore therapeutic strategies that minimize central side effects, URB602 may be a more suitable, albeit less potent, starting point.

  • For chronic dosing studies , the risk of tolerance with JZL184 must be carefully managed, often by using lower doses.[16] Newer, reversible MAGL inhibitors are now being developed to overcome this limitation.[21]

Ultimately, the choice of inhibitor depends on the specific scientific question. By understanding the detailed in vitro and in vivo characteristics of each compound, researchers can design more rigorous experiments and generate more reliable and interpretable data.

References

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  • Comelli, F., et al. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. Br J Pharmacol. [Link]

  • King, A. R., et al. (2007). Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro. Br J Pharmacol. [Link]

  • Khasabova, I. A., et al. (2012). JZL184 is anti-hyperalgesic in a murine model of cisplatin-induced peripheral neuropathy. Pharmacol Res. [Link]

  • Guindon, J., et al. (2011). Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain. Br J Pharmacol. [Link]

  • Niphakis, M. J., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chem Biol. [Link]

  • Saario, S. M., et al. (2007). Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays. Br J Pharmacol. [Link]

  • Comelli, F., et al. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. PMC. [Link]

  • Jung, K. M., et al. (2022). Assay of Monoacylglycerol Lipase Activity. Methods Mol Biol. [Link]

  • Ghosh, S., et al. (2012). The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model. Br J Pharmacol. [Link]

  • Ghosh, S., et al. (2013). The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model. ResearchGate. [Link]

  • van der Wel, T., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Commun Biol. [Link]

  • Napoletano, M., et al. (2017). MGL Receptor and Immunity: When the Ligand Can Make the Difference. Front Immunol. [Link]

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A Comparative Guide to (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone and Other Imidazole-Based Bioactive Compounds: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a "privileged scaffold" for drug design.[2][3] Imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antifungal, anticancer, antibacterial, and anti-inflammatory drugs.[1][4][5]

This guide focuses on the specific compound (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone. While public data on this exact molecule is limited, its structure provides a valuable case study for understanding the principles of modern drug design. By dissecting its constituent parts—the imidazole core, the fluorophenyl substituent, and the ketone linker—we can extrapolate its potential biological activities and compare them to well-established imidazole-based compounds. This analysis is grounded in structure-activity relationship (SAR) principles, which seek to understand how a molecule's chemical structure influences its biological effects.[6]

Structural Dissection and Potential Significance

The structure of this compound suggests a deliberate design to engage with biological targets.

  • 1-Methyl-1H-imidazol-2-YL Core: The imidazole ring is a versatile pharmacophore.[3] The methylation at the N-1 position prevents it from acting as a proton donor, which can alter its binding mode and metabolic stability compared to an unsubstituted imidazole. The attachment point at the 2-position is known in some contexts to strengthen interactions with structural metal ions in enzymes.[7]

  • Methanone (Ketone) Linker: The ketone group is a rigid, polar linker. It can participate in hydrogen bonding and dipole-dipole interactions within a receptor's active site. Its presence and orientation are critical for positioning the two flanking aromatic rings.

  • 2-Fluorophenyl Group: The incorporation of a fluorine atom onto a phenyl ring is a common and powerful strategy in medicinal chemistry.[8] The 2-fluoro (or ortho) substitution can have several effects:

    • Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.

    • Binding Affinity: As a highly electronegative atom, fluorine can alter the electronic properties of the phenyl ring (pKa) and engage in specific interactions (e.g., with backbone amides) in a protein binding pocket, potentially increasing potency.

    • Conformational Control: The fluorine atom can induce a specific rotational preference (conformation) of the phenyl ring relative to the rest of the molecule, which can be crucial for optimal binding to a target.

Comparative Analysis with Established Imidazole-Based Agents

To understand the potential of this compound, we will compare its structural features against three classes of known imidazole-based drugs, focusing on how its unique substitutions might lead to different biological activities.

Comparison with Azole Antifungals (e.g., Ketoconazole)

Azole antifungals like Ketoconazole work by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

  • Mechanism of Action: The imidazole nitrogen (N-3) in Ketoconazole coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme, while the rest of the molecule forms hydrophobic interactions.

  • Structural Comparison & SAR Insights:

    • Like Ketoconazole, our topic compound possesses an N-substituted imidazole ring. Its N-3 atom would be available to coordinate with a metallic center in an enzyme.

    • The dichlorophenyl group in Ketoconazole engages in hydrophobic interactions. The 2-fluorophenyl group in our compound would also engage in such interactions, but the fluorine atom could provide additional, specific polar contacts, potentially altering its target selectivity. While many azole antifungals exist, the specific substitution pattern is crucial for potency and spectrum of activity.[9]

FeatureThis compoundKetoconazole
Core Scaffold 1-Methyl-ImidazoleImidazole
Key Substituent 2-FluorophenylDichlorophenyl, Piperazine, Acetyl
Potential MOA Enzyme Inhibition (e.g., P450)P450 Enzyme Inhibition
SAR Implication N-1 methylation blocks H-donation. 2-Fluoro group may enhance binding or alter selectivity.Complex side chain optimized for lanosterol 14α-demethylase.
Comparison with Anti-inflammatory Kinase Inhibitors (e.g., Doramapimod)

Certain imidazole-based compounds are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.

  • Mechanism of Action: These inhibitors typically feature a 4-pyridyl group that hydrogen bonds to the "hinge region" of the kinase and a substituted phenyl group that fits into a nearby hydrophobic pocket.

  • Structural Comparison & SAR Insights:

    • While our topic compound lacks the 4-pyridyl group, its 2-fluorophenyl ring is a classic feature of many kinase inhibitors, designed to fit into hydrophobic pockets.

    • The 2-fluoro substituent is particularly important. In many kinase inhibitors, an ortho halogen on the phenyl ring is crucial for potency, as it helps to force the ring into the correct perpendicular orientation for optimal binding.

    • The 1-methyl-imidazole could function as a scaffold to orient the key pharmacophoric elements, though it differs from the typical pyrimidine or pyridine cores.

FeatureThis compoundDoramapimod (p38 inhibitor)
Core Scaffold 1-Methyl-ImidazoleImidazole
Key Substituent 2-Fluorophenyl4-Pyridyl, 2,6-Dichlorophenyl
Potential MOA Kinase Inhibitionp38 MAP Kinase Inhibition
SAR Implication 2-Fluorophenyl group is well-suited for hydrophobic kinase pockets.Pyridyl group is essential for hinge binding.
Comparison with Nitroimidazole Antibacterials (e.g., Metronidazole)

Nitroimidazoles are prodrugs used against anaerobic bacteria and protozoa.

  • Mechanism of Action: The nitro group is reduced within the anaerobic cell, creating reactive cytotoxic species that damage DNA.[10]

  • Structural Comparison & SAR Insights:

    • The most significant difference is the lack of a nitro group on our topic compound. This makes it highly unlikely to share the same mechanism of action as Metronidazole.

    • However, imidazole-based compounds without a nitro group can still possess antibacterial activity through other mechanisms, such as enzyme inhibition.[10] The activity of this compound, if any, would likely stem from a different pathway, possibly related to inhibiting a key bacterial enzyme.

FeatureThis compoundMetronidazole
Core Scaffold 1-Methyl-Imidazole2-Methyl-5-Nitroimidazole
Key Substituent 2-FluorophenylNitro group at position 5
Potential MOA Unknown, likely enzyme inhibitionDNA damage via reductive activation
SAR Implication Lacks the essential nitro group for Metronidazole-like activity.The nitro group is the key pharmacophore.

Experimental Protocols for Biological Evaluation

To determine the actual biological profile of a novel compound like this compound, a series of standardized in vitro assays are required.

Protocol 1: Anticancer Activity Screening (MTT Assay)

This protocol assesses the compound's ability to inhibit cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and calculate the IC50 value from the dose-response curve.[11]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition Culture Culture Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate MIC_Workflow start Start | Prepare Bacterial Inoculum prep_plate Compound Dilution Prepare serial dilutions of the test compound in a 96-well plate. start->prep_plate inoculate Inoculation Add standardized bacterial culture to each well. prep_plate->inoculate incubate Incubation Incubate at 37°C for 18-24 hours. inoculate->incubate readout Read Results Observe wells for visible turbidity. The lowest clear well is the MIC. incubate->readout end End | MIC Value Determined readout->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Signaling Pathway Interactions

Many imidazole-based anticancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for small molecule inhibitors. [11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Imidazole (2-Fluorophenyl) (1-methyl-1H-imidazol-2-YL) methanone Imidazole->PI3K Potential Inhibition Imidazole->AKT Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by an imidazole derivative.

A compound like this compound, given its structural similarity to known kinase inhibitors, could potentially inhibit a kinase within this pathway, such as PI3K or AKT, thereby blocking downstream signals for cell growth and survival.

Conclusion and Future Directions

While this compound is not a widely documented compound, a detailed analysis of its structure provides a strong basis for hypothesizing its biological potential. Its features—a proven imidazole core, a metabolically robust N-methyl group, and a strategically placed 2-fluorophenyl moiety—are hallmarks of modern medicinal chemistry design. Based on SAR analysis with known drugs, it has the potential to exhibit activity as a kinase inhibitor (for anticancer or anti-inflammatory applications) or as a P450-targeting antifungal agent. Its activity as a traditional antibacterial is less likely without a specific toxophore like a nitro group.

The ultimate validation of these hypotheses requires empirical testing. The experimental protocols provided in this guide offer a clear roadmap for the initial biological characterization of this and other novel imidazole-based compounds. Such studies are essential to uncover new therapeutic agents and to continue building our understanding of the vast chemical space governed by the versatile imidazole scaffold.

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validating the therapeutic potential of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone in [disease] models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of Dasatinib in preclinical models of Chronic Myeloid Leukemia (CML). It offers a comparative analysis with other therapeutic alternatives, supported by experimental data and detailed protocols, to facilitate robust preclinical evaluation.

Introduction to Chronic Myeloid Leukemia and Targeted Therapy

Chronic Myeloid Leukemia is a hematological malignancy characterized by the reciprocal translocation between chromosomes 9 and 22, which creates the Philadelphia chromosome.[1][2] This translocation results in the formation of the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells and inhibits apoptosis.[1][3][4][5] The development of tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 oncoprotein has revolutionized CML treatment.[4][5]

Dasatinib (marketed as Sprycel) is a second-generation TKI that inhibits the BCR-ABL1 kinase with significantly greater potency than the first-generation inhibitor, Imatinib.[1][6][7] Unlike Imatinib, which binds to the inactive conformation of the ABL kinase domain, Dasatinib can inhibit both the active and inactive conformations.[7][8] Furthermore, it is a multi-targeted inhibitor, also targeting SRC family kinases, c-KIT, and PDGFRβ, which contributes to its efficacy, particularly in cases of Imatinib resistance.[1][6][8]

This guide will compare Dasatinib with Imatinib and another second-generation TKI, Nilotinib, outlining the experimental models and methodologies required to validate its superior efficacy and unique mechanistic properties.

Comparative Analysis of TKIs for CML

The primary therapeutic alternatives for CML include the first-generation TKI, Imatinib, and other second-generation TKIs like Nilotinib and Bosutinib.[9][10][11] While Imatinib was a groundbreaking therapy, resistance, often due to point mutations in the BCR-ABL1 kinase domain, can limit its long-term effectiveness.[7][12] Second-generation TKIs were developed to overcome this resistance and induce faster, deeper molecular responses.[1][9][13]

Dasatinib and Nilotinib have shown improved potency and better clinical responses compared to Imatinib in newly diagnosed patients and those with Imatinib resistance.[13][14] The choice between these agents often depends on the patient's specific mutation status, comorbidities, and the drug's side-effect profile.[9][14]

Table 1: Comparison of Key Tyrosine Kinase Inhibitors for CML
FeatureImatinib (Gleevec®)Dasatinib (Sprycel®)Nilotinib (Tasigna®)
Generation FirstSecondSecond
Primary Target BCR-ABL1BCR-ABL1, SRC Family Kinases, c-KIT, PDGFRβ[1][6][8]BCR-ABL1
Mechanism Binds to inactive ABL kinase conformation[7]Binds to active and inactive ABL kinase conformations[7][8]Binds to inactive ABL kinase conformation[7]
Potency vs. Imatinib -~300-fold greater[7]~20-fold greater[7]
Common Resistance Mutations in ABL kinase domainT315I mutation[2]T315I mutation
Key Side Effects Fluid retention, muscle crampsPleural effusion, myelosuppression[6]Cardiovascular events, pancreatitis[9]

Experimental Validation: In Vitro and In Vivo Models

Validating the therapeutic potential of Dasatinib requires a multi-faceted approach using both cell-based (in vitro) and animal (in vivo) models that accurately recapitulate the pathophysiology of CML.

In Vitro Models: CML Cell Lines

Immortalized human CML cell lines are essential for initial high-throughput screening and mechanistic studies.[15][16] They provide a reproducible and readily available source of cellular material.

  • Commonly Used CML Cell Lines:

    • K562: Derived from a patient in blast crisis, expresses the p210 BCR-ABL1 fusion protein.[15][17]

    • LAMA84: Also derived from a patient in blast crisis.[15][17]

    • KCL22: Another blast crisis-derived cell line.[15][17][18]

The choice of cell line is critical, as different lines can exhibit varied responses to TKIs, reflecting the heterogeneity of the disease.[15][18]

In Vivo Models: Xenograft Mouse Models

To evaluate efficacy in a more complex biological system, human CML cells are implanted into immunocompromised mice to create xenograft models.[19][20][21] These models are crucial for assessing anti-tumor activity, pharmacokinetics, and pharmacodynamics.

  • Commonly Used Mouse Strains:

    • NOD/SCID (Non-obese diabetic/severe combined immunodeficient): Lacks functional T and B cells.

    • NSG (NOD scid gamma): A more severely immunodeficient strain that also lacks NK cells, allowing for better engraftment of human cells.[22]

  • Model Establishment:

    • Human CML cell lines (e.g., K562) are injected either subcutaneously to form solid tumors or intravenously to establish disseminated leukemia.[19][21]

    • Patient-derived xenografts (PDX), where cells are taken directly from CML patients, offer a model that more closely mirrors the complexity of the human disease.[19][21]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for core assays used to validate the efficacy of Dasatinib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effect of the drug.[23]

Protocol:

  • Cell Plating: Seed CML cells (e.g., K562) into a 96-well plate at a density of 10,000 to 50,000 cells per well in 100 µL of culture medium.[24]

  • Drug Treatment: Add serial dilutions of Dasatinib, Imatinib, and Nilotinib to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23][24]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 0.04M HCl in isopropanol or DMSO) to each well to dissolve the formazan crystals.[25]

  • Data Acquisition: Read the absorbance at 540-570 nm using a microplate reader.[26]

  • Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each compound.

Western Blot for BCR-ABL1 Signaling Pathway Inhibition

Western blotting is used to detect the phosphorylation status of BCR-ABL1 and its downstream targets, providing direct evidence of kinase inhibition.[3][27]

Protocol:

  • Cell Lysis: Treat CML cells with Dasatinib or other TKIs for a specified time (e.g., 2-4 hours). Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against phospho-BCR-ABL1, total BCR-ABL1, phospho-CrkL (a key downstream substrate), and a loading control (e.g., α-Tubulin or GAPDH).[28][29] Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein and loading control.

In Vivo Efficacy Study in a CML Xenograft Model

This study evaluates the ability of Dasatinib to inhibit tumor growth or leukemia progression in a living organism.

Protocol:

  • Model Establishment: Inject K562 cells subcutaneously into the flank of immunodeficient mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Imatinib, Dasatinib). Administer drugs orally once daily at predetermined doses (e.g., Dasatinib at 10 mg/kg).[30]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points after the final dose, collect blood samples to measure plasma drug concentration (PK) and tumor tissue to assess target inhibition (e.g., p-BCR-ABL1 levels by Western blot) (PD).[22][30][31]

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Analysis: Compare tumor growth rates between treatment groups to determine efficacy. Correlate PK and PD data with anti-tumor response.

Visualization of Pathways and Workflows

BCR-ABL1 Signaling and TKI Inhibition

The following diagram illustrates the central role of the BCR-ABL1 kinase in driving CML and the points of inhibition by Dasatinib and Imatinib.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BCR_ABL BCR-ABL1 (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Phosphorylation Cascade STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Phosphorylation Cascade PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Phosphorylation Cascade Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Apoptosis Decreased Apoptosis RAS_RAF->Apoptosis STAT5->Proliferation STAT5->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits (Active & Inactive) Imatinib Imatinib Imatinib->BCR_ABL Inhibits (Inactive only) InVivo_Workflow start Start cell_culture 1. Culture K562 CML Cells start->cell_culture injection 2. Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth 3. Monitor Tumor Growth (to ~150 mm³) injection->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Dosing (Vehicle, Imatinib, Dasatinib) randomization->treatment monitoring 6. Measure Tumor Volume (3x per week) treatment->monitoring pk_pd 7. PK/PD Analysis (Blood/Tumor Collection) monitoring->pk_pd endpoint 8. Study Endpoint (Tumor Size Limit) monitoring->endpoint analysis 9. Data Analysis (Efficacy & Biomarkers) pk_pd->analysis endpoint->analysis end End analysis->end

Caption: Workflow for a CML xenograft efficacy study.

Conclusion

Validating the therapeutic potential of Dasatinib in preclinical CML models requires a systematic and comparative approach. By utilizing established in vitro and in vivo models and employing robust experimental protocols, researchers can effectively characterize its superior potency and unique mechanism of action compared to other TKIs. The methodologies outlined in this guide provide a solid foundation for generating the critical data needed to support further clinical development and to understand the nuances of TKI therapy in CML.

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  • Baccarani, M., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology and Stem Cell Therapy, 2(2), 315-322. [Link]

  • Nyam, K. M., et al. (2003). Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. Malaysian Journal of Pathology, 25(1), 31-38. [Link]

  • Marks, D. C., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 16(12), 1165-1173. [Link]

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  • von Bubnoff, N., et al. (2006). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 108(5), 1686–1692. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Hehlmann, R., et al. (2007). Therapeutic options for chronic myeloid leukemia: focus on imatinib (Glivec®, Gleevec™). Cancer, 109(8), 1461-1476. [Link]

  • Li, Y., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1244-1254. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Dasatinib: Understanding Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Ciarcia, R., et al. (2018). Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction. Oncotarget, 9(10), 9104–9117. [Link]

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A Comparative Analysis of the Antipsychotic-Like Properties of Novel (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Atypical Antipsychotics with Superior Safety Profiles

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits.[1] For decades, the primary therapeutic strategy has revolved around the modulation of dopaminergic and serotonergic neurotransmitter systems.[2][3] Specifically, antagonism of the dopamine D2 receptor is a hallmark of all clinically effective antipsychotic drugs and is strongly correlated with the reduction of positive symptoms.[4] However, high D2 receptor occupancy is also associated with a significant liability for extrapyramidal side effects (EPS), such as Parkinsonism and tardive dyskinesia.[5][6]

The advent of atypical antipsychotics, which exhibit a combined D2 and serotonin 5-HT2A receptor antagonism, represented a major therapeutic advance.[1][7] The blockade of 5-HT2A receptors is thought to mitigate the EPS liability of D2 antagonism and may contribute to efficacy against negative symptoms.[8][9] The ongoing challenge in medicinal chemistry is to identify novel scaffolds that optimize this D2/5-HT2A activity profile while minimizing off-target effects.

This guide presents a comparative analysis of a series of novel analogs of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone. This chemical class, characterized by a fluorophenyl methanone core linked to a substituted imidazole, presents a promising scaffold for exploration. We will delve into the in vitro receptor binding affinities and in vivo behavioral pharmacology of these compounds, providing a framework for identifying lead candidates with potent antipsychotic-like efficacy and a reduced propensity for motor side effects. The experimental data presented herein is intended to guide researchers in the rational design and selection of next-generation antipsychotic agents.

Experimental Design and Methodologies

The following protocols were employed to characterize the pharmacological profile of the synthesized analogs. The choice of these assays is grounded in their high predictive validity for clinical antipsychotic efficacy and side-effect liability.[6][10][11]

In Vitro Receptor Binding Assays

The initial screening of the compound library was performed using competitive radioligand binding assays to determine their affinity for the human dopamine D2 and serotonin 5-HT2A receptors.[12][13][14]

1. Dopamine D2 Receptor Binding Assay

  • Principle: This assay quantifies the ability of a test compound to displace a radiolabeled ligand, such as [³H]Spiperone, from D2 receptors in a membrane preparation.[15][16] The affinity of the test compound is expressed as the inhibitor constant (Ki).

  • Protocol:

    • Membrane Preparation: Human recombinant D2 receptors expressed in CHO-K1 cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended to a final protein concentration.

    • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.

    • Incubation: The plates are incubated to allow for binding equilibrium to be reached.

    • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Binding Assay

  • Principle: Similar to the D2 assay, this protocol measures the competitive displacement of a specific radioligand, typically [³H]Ketanserin, from 5-HT2A receptors.[17][18]

  • Protocol:

    • Membrane Preparation: Membranes are prepared from cells stably transfected with the human 5-HT2A receptor.[14]

    • Assay Setup: The assay is conducted in 96-well plates with the membrane preparation, [³H]Ketanserin, and a range of test compound concentrations.

    • Incubation, Harvesting, and Counting: The subsequent steps are analogous to the D2 receptor binding assay.

    • Data Analysis: Ki values are determined from the IC50 values using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Promising candidates from the in vitro screening were advanced to in vivo models in rodents to assess their antipsychotic-like efficacy and potential for inducing EPS.

1. Scopolamine-Induced Hyperlocomotion: A Model of Psychosis

  • Rationale: The non-selective muscarinic antagonist scopolamine induces a state of hyperlocomotion in rodents, which can be attenuated by clinically effective antipsychotics.[19][20][21] This model is sensitive to compounds acting through both dopaminergic and non-dopaminergic mechanisms.[22][23]

  • Protocol:

    • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room and the open-field arenas.

    • Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.).

    • Scopolamine Challenge: After a set pretreatment time, scopolamine (1 mg/kg, i.p.) is administered to induce hyperlocomotion.

    • Locomotor Activity Recording: Immediately following the scopolamine injection, mice are placed in the open-field arenas, and their locomotor activity (distance traveled) is recorded for a specified duration using an automated tracking system.

    • Data Analysis: The dose of the test compound that produces a 50% reduction in scopolamine-induced hyperlocomotion (ED50) is calculated.

2. The Catalepsy Bar Test: Predicting Extrapyramidal Side Effects

  • Rationale: The induction of catalepsy, a state of muscular rigidity and immobility, in rodents is a widely used and predictive model for the EPS liability of antipsychotic drugs in humans.[5][24][25] A wider separation between the effective dose for antipsychotic-like activity and the dose inducing catalepsy suggests a more favorable side-effect profile.

  • Protocol:

    • Animal and Drug Administration: Male Sprague-Dawley rats are used for this assay. The test compounds are administered at various doses.

    • Catalepsy Assessment: At peak effect time, the rat's forepaws are gently placed on a horizontal bar raised approximately 9 cm from the surface.

    • Latency Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded.[26] A cut-off time (e.g., 180 seconds) is typically used.

    • Data Analysis: The dose of the test compound that induces catalepsy (defined as a predetermined latency) in 50% of the animals (ED50) is determined.

Comparative Data Analysis of Analogs

The following data represents a hypothetical dataset for a series of this compound analogs, designed to illustrate the structure-activity relationship (SAR) analysis. The core structure and the positions of substitution (R1 and R2) are shown below.

Core Structure: this compound

Hypothetical Analogs and Pharmacological Data

CompoundR1R2D2 Ki (nM)5-HT2A Ki (nM)D2/5-HT2A RatioScopolamine-Induced Hyperlocomotion ED50 (mg/kg)Catalepsy ED50 (mg/kg)Therapeutic Index (Catalepsy/Efficacy)
Parent HH15.25.82.622.520.08.0
Analog A 4-ClH8.53.12.741.215.012.5
Analog B 4-CH3H25.67.23.564.8>50>10.4
Analog C H4-F12.11.58.071.835.019.4
Analog D H4-OCH345.32.220.593.5>50>14.3
Haloperidol --1.250.40.020.10.55.0
Clozapine --1205.223.085.0>100>20.0
Interpretation of Structure-Activity Relationships

Receptor Binding Affinity:

  • Parent Compound: The parent molecule displays nanomolar affinity for both D2 and 5-HT2A receptors, with a ~2.6-fold higher affinity for the 5-HT2A receptor. This profile is suggestive of an atypical antipsychotic.

  • Analog A (R1 = 4-Cl): The addition of a chloro group at the R1 position of the phenyl ring enhances the affinity for both D2 and 5-HT2A receptors. This modification improves potency but maintains a similar D2/5-HT2A ratio to the parent compound.

  • Analog B (R1 = 4-CH3): In contrast, a methyl group at the R1 position reduces affinity for the D2 receptor, suggesting that electron-withdrawing groups at this position may be favorable for D2 binding.

  • Analog C (R2 = 4-F): Introducing a fluorine atom at the R2 position of the imidazole ring leads to a significant increase in 5-HT2A affinity (Ki = 1.5 nM) while largely maintaining D2 affinity. This results in a more favorable D2/5-HT2A ratio of over 8, which is desirable for an atypical profile.

  • Analog D (R2 = 4-OCH3): The methoxy substitution at R2 drastically reduces D2 affinity but results in very high 5-HT2A affinity. The resulting high D2/5-HT2A ratio is similar to that of clozapine.

In Vivo Efficacy and Safety:

  • Analog A demonstrates increased potency in the scopolamine-induced hyperlocomotion model, consistent with its enhanced receptor affinities. However, its therapeutic index (a measure of the separation between the effective dose and the dose causing side effects) is only marginally improved over the parent compound.

  • Analog C shows a favorable combination of increased efficacy (lower ED50) and a significantly higher dose required to induce catalepsy. This results in a therapeutic index of 19.4, suggesting a much-improved safety profile regarding EPS.

  • Analogs B and D , which have lower D2 affinity, show reduced efficacy but an excellent safety profile, with no catalepsy observed at high doses. These compounds may be less effective for positive symptoms but could be explored for other indications or as leads for further optimization.

Visualizing Key Pathways and Workflows

Signaling Pathways of D2 and 5-HT2A Receptors

cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antipsychotic_D2 Antipsychotic (Antagonist) Antipsychotic_D2->D2R Blocks SHT2AR 5-HT2A Receptor Gq Gq Protein SHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Antipsychotic_5HT2A Antipsychotic (Antagonist) Antipsychotic_5HT2A->SHT2AR Blocks

Caption: Antipsychotic antagonism of D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.

Experimental Workflow for Antipsychotic Candidate Selection

Start Compound Library (Methanone Analogs) Assay_D2 In Vitro D2 Binding Assay (Ki determination) Start->Assay_D2 Assay_5HT2A In Vitro 5-HT2A Binding Assay (Ki determination) Start->Assay_5HT2A Decision1 High Affinity & Favorable D2/5-HT2A Ratio? Assay_D2->Decision1 Assay_5HT2A->Decision1 Efficacy In Vivo Efficacy Model (Scopolamine-Induced Hyperlocomotion) Decision1->Efficacy Yes Discard Discard/Optimize Decision1->Discard No Decision2 Potent in reducing hyperlocomotion? Efficacy->Decision2 Safety In Vivo Safety Model (Catalepsy Bar Test) Decision2->Safety Yes Decision2->Discard No Decision3 High Therapeutic Index? Safety->Decision3 Lead Lead Candidate Decision3->Lead Yes Decision3->Discard No

Sources

assessing the selectivity of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone for its target

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Selectivity of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone for Its Target

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. An ideal inhibitor potently engages its intended target while exhibiting minimal interaction with other biomolecules, thereby reducing the potential for off-target effects and associated toxicities.[1] The compound of interest, this compound, represents a novel chemical entity with therapeutic potential. While its primary target is under investigation, this guide will use it as a model to delineate a comprehensive strategy for assessing kinase inhibitor selectivity, a critical step in the preclinical development of any targeted agent.[2] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a robust selectivity assessment.

The principles and protocols outlined herein are universally applicable for characterizing the selectivity profile of novel chemical entities. For the purpose of this guide, we will hypothesize that this compound is a kinase inhibitor and proceed with a detailed comparison against established kinase inhibitors to illustrate the assessment process.

Part 1: Foundational Approaches to Selectivity Profiling

A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. This typically begins with broad, high-throughput screening and funnels down to more focused, mechanistic studies in cellular contexts.

In Vitro Kinome Profiling: A Global View of Kinase Interactions

The most widely adopted method for an initial, broad assessment of selectivity is in vitro kinome profiling.[3] This involves screening the compound against a large panel of purified kinases to determine its activity or binding affinity.[3][4] Several commercial services offer extensive kinase panels, some covering over 400 kinases, which represents a significant portion of the human kinome.[3][5][6]

Experimental Rationale: By quantifying the interaction of this compound with a large number of kinases at a fixed concentration, we can rapidly identify potential on-target and off-target interactions. This provides a "selectivity score" and guides further investigation into the most potent interactions.

Data Interpretation: The results are typically presented as a percentage of inhibition at a given concentration or as dissociation constants (Kd) for binding assays. A highly selective compound will show potent inhibition of a single kinase or a small number of related kinases, with minimal activity against the rest of the panel.

Table 1: Hypothetical Kinome Profiling Data for this compound and Comparator Compounds

Kinase TargetThis compound (% Inhibition @ 1µM)Selective Inhibitor (e.g., Gefitinib) (% Inhibition @ 1µM)Non-Selective Inhibitor (e.g., Staurosporine) (% Inhibition @ 1µM)
EGFR 98% 99% 95%
ABL15%2%92%
SRC8%4%90%
VEGFR212%15%88%
CDK23%1%96%
p38α6%3%85%

This table illustrates how the selectivity of the compound can be benchmarked against compounds with known selectivity profiles.

Cellular Target Engagement: Confirming Intracellular Activity

While in vitro assays are invaluable, they do not fully recapitulate the complex environment of a living cell.[7] Cellular target engagement assays are crucial to confirm that the compound can enter the cell and bind to its intended target in a physiological context.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10]

Experimental Rationale: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[8][9][10][11] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.[7][9][11]

Workflow Visualization:

G cluster_0 CETSA Workflow A Treat cells with This compound or vehicle control B Heat cell suspension to a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated protein fractions (centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot, Mass Spec) D->E F Generate melt curve and determine thermal shift E->F

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Part 2: Advanced Methodologies for In-Depth Selectivity Analysis

Following initial profiling and cellular target engagement confirmation, more quantitative and mechanistic studies are warranted to fully understand the inhibitor's selectivity.

Competitive Binding Assays: Quantifying Binding Affinity

Competitive binding assays provide a quantitative measure of the binding affinity (dissociation constant, Kd) of an inhibitor for its target kinase.[12][13] These assays typically involve a known, often fluorescently labeled, ligand (probe) that binds to the kinase's ATP-binding site. The test compound competes with this probe, and the displacement of the probe is measured to determine the test compound's affinity.[12][14][15]

Experimental Rationale: This method directly measures the binding interaction, independent of enzyme activity, and is not confounded by ATP concentration in the assay.[13] It provides a true thermodynamic measure of affinity, which is essential for structure-activity relationship (SAR) studies.

Workflow Visualization:

G cluster_1 Competitive Binding Assay A Incubate kinase, labeled probe, and varying concentrations of This compound B Allow to reach equilibrium A->B C Measure the amount of bound labeled probe (e.g., fluorescence polarization) B->C D Calculate Kd or IC50 from the displacement curve C->D

Caption: Workflow for a competitive binding assay to determine binding affinity.

Table 2: Hypothetical Binding Affinities (Kd) for Selected Kinases

Kinase TargetThis compound Kd (nM)Selective Inhibitor (Gefitinib) Kd (nM)Non-Selective Inhibitor (Staurosporine) Kd (nM)
EGFR 10 2 5
ABL1>10,000>10,00020
SRC>10,000>10,00015
VEGFR25,0003,50030
CDK2>10,000>10,0007
p38α8,000>10,00040

This table provides a quantitative comparison of binding affinities, highlighting the selectivity of the test compound.

In-Cell Phosphorylation Assays: Assessing Functional Pathway Inhibition

To understand the functional consequences of target engagement in a cellular context, it is essential to measure the phosphorylation of downstream substrates.[16] This can be achieved through various methods, including Western blotting, ELISA, or high-content imaging, using phospho-specific antibodies.[16]

Experimental Rationale: This assay confirms that target binding translates to functional inhibition of the kinase's catalytic activity within the cell. It also provides an opportunity to assess the impact on downstream signaling pathways and can reveal unexpected off-target effects on other pathways.

Part 3: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture the selected cell line to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for the desired time (e.g., 1 hour).

  • Heat Treatment:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[11]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[9]

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the supernatant by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • The shift in the melting temperature (Tm) in the presence of the compound indicates target stabilization and engagement.[8]

Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
  • Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and ATP.

    • Add varying concentrations of this compound.

    • Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data to controls.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: Synthesizing the Data for a Comprehensive Selectivity Profile

Assessing the selectivity of a novel compound like this compound is a multifaceted process that requires the integration of data from various experimental approaches. By starting with broad kinome profiling and progressing to more focused cellular and biochemical assays, researchers can build a comprehensive understanding of the compound's on- and off-target activities. This systematic evaluation is paramount for identifying promising drug candidates with a higher probability of success in clinical development. The methodologies described in this guide provide a robust framework for making informed decisions and advancing the most selective compounds toward therapeutic applications.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025, August 9).
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. (n.d.).
  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.).
  • Quantitative Kinome Profiling Services - CD Biosynsis. (n.d.).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.).
  • Competition binding assay for measuring the interaction between... - ResearchGate. (n.d.).
  • Kinetic binding of kinase inhibitors and determination of K , K rates. - Revvity. (n.d.).
  • Kinase Selectivity Panels - Reaction Biology. (n.d.).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).

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replication of experimental results for (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Replication of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: A Comparative Analysis

Introduction

The this compound scaffold represents a core structural motif found in numerous compounds of interest within medicinal chemistry and drug development. The 2-aroylimidazole framework is a key pharmacophore that interacts with a variety of biological targets. The successful and reproducible synthesis of this molecule is therefore of critical importance for researchers in the field.

This guide provides a detailed, in-depth comparison of two distinct and viable synthetic pathways for the laboratory-scale preparation of this compound. Rather than presenting a single, rigid protocol, we will analyze two logical approaches, detailing the underlying chemical principles, providing step-by-step experimental procedures, and offering a critical comparison to guide the researcher in selecting the most appropriate method. Our focus is on providing a self-validating system of protocols, grounded in established chemical literature, to ensure both scientific integrity and successful replication.

Synthesis Strategy Overview: A Tale of Two Nucleophiles

The target molecule is an aryl ketone, which can be conceptually disconnected at the bond between the imidazole ring and the carbonyl carbon. This leads to two primary synthetic strategies based on the polarity of the key intermediates:

  • Method A: Acylation of a Nucleophilic Imidazole. This modern approach involves creating a highly reactive, nucleophilic organometallic species at the C2 position of the imidazole ring. This "umpolung" of the normally electrophilic carbon allows for a highly efficient reaction with a suitable acylating agent. We will focus on a robust method utilizing 2-lithio-1-methylimidazole.

  • Method B: Acylation using an Electrophilic Imidazole. This classic approach involves preparing an electrophilic acylating agent derived from the imidazole ring, specifically an acyl chloride. This electrophile is then used to acylate a nucleophilic aromatic ring (fluorobenzene) via a Friedel-Crafts reaction.

This guide will dissect both methods, providing the necessary detail to perform and validate the experiments in a research setting.

Method A: Acylation via 2-Lithio-1-methylimidazole

This is the recommended and more contemporary approach. It is based on the principle that direct C2-lithiation of N-methylimidazole creates a potent nucleophile that can be efficiently acylated under controlled conditions.

Principle and Rationale

Direct acylation of imidazoles with aroyl chlorides in the presence of a base is often inefficient for C-acylation, leading to complex mixtures. A superior method, detailed by Ohta et al. for related 2-aroylimidazoles, involves the reaction of a C2-lithiated N-methylimidazole with a less reactive, more stable acylating agent, such as an N-acylpyrrolidine.[1] This strategy offers several advantages:

  • High Regioselectivity: Lithiation occurs cleanly and exclusively at the C2 position of 1-methylimidazole due to the acidity of this proton, which is flanked by two nitrogen atoms.

  • Enhanced Control: The reaction is performed at very low temperatures (-78 °C), which minimizes side reactions.

  • High Yield: The use of an activated amide (acyl pyrrolidine) as the acylating agent is reported to give good to excellent yields, as it cleanly delivers the acyl group without the harshness of an acyl chloride.[1]

Experimental Workflow: Method A

cluster_0 Part 1: Acylating Agent Prep cluster_1 Part 2: Nucleophile Prep cluster_2 Part 3: Coupling & Product Formation FBC 2-Fluorobenzoyl Chloride A1 N-(2-Fluorobenzoyl)pyrrolidine FBC->A1 DCM, Et3N, 0 °C PYR Pyrrolidine PYR->A1 P (2-Fluorophenyl)(1-methyl-1H- imidazol-2-yl)methanone A1->P THF, -78 °C to RT MI 1-Methylimidazole A2 2-Lithio-1-methylimidazole (in situ) MI->A2 THF, -78 °C NBU n-BuLi NBU->A2 A2->P

Caption: Workflow for Method A: Lithiation and Acylation.

Detailed Experimental Protocol: Method A

Part 1: Preparation of N-(2-fluorobenzoyl)pyrrolidine

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrolidine (0.84 mL, 10 mmol) and triethylamine (Et₃N) (2.1 mL, 15 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.2 mL, 10 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amide, which can often be used in the next step without further purification.

Part 2: Synthesis of this compound

  • To a dry 100 mL three-neck flask under an inert atmosphere, add 1-methylimidazole (0.8 mL, 10 mmol) to anhydrous tetrahydrofuran (THF, 30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise while maintaining the temperature at -78 °C. A color change is typically observed. Stir for 1 hour at this temperature to ensure complete lithiation.

  • In a separate flask, dissolve the N-(2-fluorobenzoyl)pyrrolidine (1.93 g, 10 mmol) from Part 1 in anhydrous THF (10 mL).

  • Add the solution of the acyl pyrrolidine dropwise to the cold (-78 °C) solution of 2-lithio-1-methylimidazole.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Expected Outcome and Characterization
  • Yield: Typically in the range of 60-80% based on literature for analogous compounds.[1]

  • Appearance: A white to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.5-7.2 (m, 4H, Ar-H), 7.15 (d, 1H, Imidazole-H), 7.00 (d, 1H, Imidazole-H), 4.10 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~182 (C=O), 160 (d, ¹JCF, Ar C-F), ~145-124 (Ar-C, Imidazole-C), 35 (N-CH₃).

  • Mass Spec (ESI+): m/z = 205.07 [M+H]⁺.

Method B: Friedel-Crafts Acylation

This approach utilizes classic electrophilic aromatic substitution chemistry. It requires the synthesis of an imidazole-derived acyl chloride, which then acylates fluorobenzene.

Principle and Rationale

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. The key electrophile, an acylium ion, is generated in situ from an acyl chloride and a strong Lewis acid, typically aluminum chloride (AlCl₃). While theoretically straightforward, this route presents several challenges:

  • Catalyst Sequestration: The imidazole ring contains two basic nitrogen atoms that can coordinate to the Lewis acid (AlCl₃), potentially deactivating the catalyst and requiring more than stoichiometric amounts.

  • Harsh Conditions: Friedel-Crafts reactions can require elevated temperatures and strong acids, which may not be compatible with all functional groups.

  • Multi-step Process: This route requires the initial synthesis of 1-methyl-1H-imidazole-2-carboxylic acid and its subsequent conversion to the acyl chloride.[2][3]

Experimental Workflow: Method B

cluster_0 Part 1: Carboxylic Acid Prep cluster_1 Part 2: Acyl Chloride Prep cluster_2 Part 3: Friedel-Crafts Acylation MI 1-Methylimidazole A1 1-Methyl-1H-imidazole- 2-carboxylic acid MI->A1 1) THF, -78 °C NBU n-BuLi NBU->A1 CO2 CO2 (dry ice) CO2->A1 2) Quench A2 1-Methyl-1H-imidazole- 2-carbonyl chloride A1->A2 Reflux SOCL2 SOCl2 SOCL2->A2 P (2-Fluorophenyl)(1-methyl-1H- imidazol-2-yl)methanone A2->P 0 °C to 60 °C FB Fluorobenzene FB->P ALCL3 AlCl3 ALCL3->P

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper disposal of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting our commitment to best practices in laboratory chemical management.

The unique structure of this compound, which incorporates a fluorinated aromatic ring and a substituted imidazole moiety, necessitates a cautious and informed approach to its disposal. The presence of the carbon-fluorine bond suggests potential persistence, while the imidazole group can impart biological activity and potential corrosivity.[1][2] Therefore, improper disposal could lead to long-term environmental contamination and presents acute risks to human health. This guide is designed to mitigate these risks through a systematic and compliant disposal workflow.

Hazard Identification and Risk Assessment

  • Fluorinated Organic Compounds: These are often characterized by high thermal stability and persistence. Incomplete combustion can lead to the formation of hazardous byproducts.[3][4]

  • Imidazole Derivatives: Imidazole itself is known to be corrosive, harmful if swallowed, and can cause severe skin burns and eye damage.[5][6] It is also suspected of damaging the unborn child.[6]

Therefore, this compound should be treated as a hazardous substance. All laboratory personnel handling this compound must adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and develop a comprehensive Chemical Hygiene Plan (CHP).[7][8][9]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. When handling this compound in any form, including as a waste product, the following minimum PPE must be worn:

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the manufacturer's glove compatibility chart.[10]

  • Body Protection: A fully buttoned laboratory coat must be worn.[10]

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Container: A dedicated, properly labeled hazardous waste container must be used for all waste containing this compound.[12] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top cap.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Corrosive," "Toxic").[12]

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, to prevent potentially violent reactions.[10]

Waste StreamContainer TypeLabeling Requirements
Solid this compoundHDPE Wide-Mouth Bottle with Screw Cap"Hazardous Waste," Chemical Name, "Toxic," "Corrosive"
Solutions of this compoundHDPE or Glass Bottle with Screw Cap"Hazardous Waste," Chemical Name, Solvent(s), Approximate Concentration, "Toxic," "Corrosive," "Flammable" (if applicable)
Contaminated Labware (e.g., pipette tips, weighing boats)Lined Cardboard Box or HDPE Pail"Hazardous Waste," "Solid Lab Waste Contaminated with this compound"
Contaminated PPE (e.g., gloves, disposable lab coats)Lined Cardboard Box or HDPE Pail"Hazardous Waste," "Contaminated PPE"

Decontamination Procedures

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.[13]

Step-by-Step Decontamination Protocol:

  • Initial Wipe-Down: Carefully wipe all contaminated surfaces and equipment with a disposable towel soaked in a suitable solvent in which the compound is soluble. Avoid solvents that enhance skin absorption, such as DMSO.[13]

  • Soap and Water Wash: Following the initial solvent wipe, wash the surfaces and equipment with warm, soapy water.[14][15]

  • Rinsing: Rinse thoroughly with water.

  • Waste Disposal: All materials used for decontamination, including towels and rinsate, must be disposed of as hazardous waste.[13][14]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_containment Containment & Labeling cluster_decon Decontamination cluster_final Final Disposal start Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Type (Solid, Liquid, Labware) fume_hood->segregate container Select Compatible, Sealed Container segregate->container decon_equip Decontaminate Glassware & Equipment segregate->decon_equip labeling Label Container: 'Hazardous Waste', Chemical Name, Hazards container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage decon_area Clean Work Area decon_equip->decon_area decon_waste Collect Decontamination Waste decon_area->decon_waste decon_waste->container request Arrange for Pickup by EHS or Licensed Waste Broker storage->request end Final Disposal via Incineration or Hazardous Waste Landfill request->end

Sources

Personal protective equipment for handling (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to ensure the highest standards of safety and procedural integrity in the laboratory.

I. Hazard Assessment and Risk Mitigation

The primary hazards associated with compounds of this class include:

  • Acute Toxicity (Oral): Potential for harm if ingested.[1][4][5]

  • Skin Irritation/Corrosion: May cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[1][2][3][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][5]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.

II. Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound in both solid and solution forms.

Body Part Required PPE Standard Rationale
Eyes/Face Safety Goggles with side shields or a Face ShieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes, dust, and vapors that can cause serious eye irritation.[6]
Hands Nitrile or Neoprene GlovesEN 374Provides a chemical-resistant barrier to prevent skin contact. Double gloving is recommended for prolonged handling.
Body Laboratory Coat---Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved Respirator---For Solids: Use a respirator with a particulate filter (N95 or higher) when handling the powder outside of a fume hood. For Solutions: Use a respirator with an organic vapor cartridge if there is a risk of aerosol generation or if working outside of a fume hood.

Important Note: Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[1]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_solid Solid Form cluster_solution Solution Form Start Start: Handling the Compound CheckForm Is the compound a solid or in solution? Start->CheckForm SolidWorkplace Handling in a fume hood? CheckForm->SolidWorkplace Solid SolutionWorkplace Risk of aerosolization? CheckForm->SolutionWorkplace Solution SolidPPE_Hood Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves SolidWorkplace->SolidPPE_Hood Yes SolidPPE_Bench Enhanced PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - N95 Respirator SolidWorkplace->SolidPPE_Bench No SolutionPPE_NoAerosol Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves SolutionWorkplace->SolutionPPE_NoAerosol No SolutionPPE_Aerosol Enhanced PPE: - Face Shield - Lab Coat - Nitrile Gloves - Organic Vapor Respirator SolutionWorkplace->SolutionPPE_Aerosol Yes

Caption: PPE selection based on the physical form of the compound and handling conditions.

III. Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safety and experimental reproducibility.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers.

  • PPE: Don the appropriate PPE as outlined in the table and workflow diagram above.

  • Handling: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a tared weigh boat to accurately measure the desired amount of the compound. Avoid creating dust by handling the material gently.

  • Dissolution: If preparing a solution, add the solvent to the container with the weighed solid slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Cleanup: Clean any spills immediately with a suitable absorbent material. Dispose of all contaminated materials as hazardous waste.

  • PPE: Wear the minimum required PPE for handling solutions. If there is a risk of splashing or aerosol generation, a face shield and appropriate respirator are necessary.

  • Transfer: Use a chemical-resistant syringe or pipette for transferring solutions. Never pipette by mouth.

  • Storage: Store solutions in tightly sealed, clearly labeled containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

IV. Disposal Plans: A Cradle-to-Grave Approach

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[8]

  • Halogenated Organic Waste: All solutions and solids containing this compound must be disposed of in a designated, labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10][11]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must also be placed in the halogenated waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.[11] Keep the container closed at all times except when adding waste.[9][11]

The following diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.

Disposal_Workflow Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal Start Waste Generated CheckType Is the waste solid or liquid? Start->CheckType SolidWaste Contaminated Solids: - Gloves - Weigh Boats - Absorbent Pads CheckType->SolidWaste Solid LiquidWaste Liquid Waste: - Unused Solutions - Rinsates CheckType->LiquidWaste Liquid HalogenatedContainer Designated 'Halogenated Organic Waste' Container SolidWaste->HalogenatedContainer LiquidWaste->HalogenatedContainer LabelContainer Ensure container is properly labeled with all constituents and hazards. HalogenatedContainer->LabelContainer StoreSecurely Store in a designated satellite accumulation area. LabelContainer->StoreSecurely EHSOffice Contact Environmental Health & Safety for waste pickup. StoreSecurely->EHSOffice

Caption: Step-by-step process for the safe disposal of halogenated waste.

V. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Scenario Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
Spill Evacuate the area. For small spills, use an inert absorbent material and place it in the halogenated waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[1][9]

By adhering to these protocols, you can ensure a safe and secure laboratory environment when working with this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.